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Core Science & Biosynthesis

Foundational

Engineering the Future of Targeted Therapeutics: A Technical Guide to (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

Executive Summary In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS: 1694186-57-6) has emerged as a highly versatile scaffold, particularly in the development of kinase inhibitors and CNS-penetrant agents. By combining a hinge-binding pyrimidine core, a metabolically stabilizing fluorinated alkoxy group, and a highly reactive primary amine vector, this molecule solves multiple structural challenges simultaneously.

This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its use in drug design, and a self-validating synthetic protocol for its preparation.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in complex biological systems. The integration of fluorine atoms and polar heteroatoms in this scaffold yields a highly optimized profile for oral bioavailability and target affinity.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the building block, which are critical for Lipinski and multiparameter optimization (MPO) scoring [1].

PropertyValueClinical / Chemical Significance
IUPAC Name (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamineStandardized nomenclature for IP and patent filing.
CAS Number 1694186-57-6Unique registry identifier for commercial sourcing.
Molecular Formula C₇H₉F₂N₃ODefines the atomic composition and exact mass.
Molecular Weight 189.16 g/mol Low molecular weight ideal for FBDD and lead elongation.
Topological Polar Surface Area (TPSA) 61.03 ŲOptimal for blood-brain barrier (BBB) penetration (< 90 Ų).
LogP (Estimated) ~0.58Balanced lipophilicity to prevent non-specific hydrophobic binding.
H-Bond Donors / Acceptors 1 / 4Excellent capacity for target engagement (e.g., kinase hinge regions).

Mechanistic Rationale in Drug Design (Causality & Logic)

The architecture of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine is not accidental; every functional group serves a distinct, causal purpose in overriding common liabilities in drug development.

The Pyrimidine Core: Hinge-Binding Affinity

The electron-deficient pyrimidine ring serves as a classic bioisostere for the adenine ring of ATP. The N1 and N3 nitrogen atoms act as potent hydrogen-bond acceptors, anchoring the molecule to the backbone amides (e.g., Met, Leu) of a kinase's hinge region.

The C4-(2,2-Difluoroethoxy) Group: Metabolic Shielding & pKa Modulation

Standard alkoxy groups (like methoxy or ethoxy) are notorious for undergoing rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes. The strategic incorporation of the 2,2-difluoroethoxy moiety serves three critical functions:

  • Metabolic Stability: The strong electron-withdrawing nature of the fluorine atoms strengthens the adjacent C-H bonds, effectively blocking CYP-mediated oxidation [2].

  • pKa Modulation: The inductive effect of the fluorines pulls electron density away from the pyrimidine ring. This lowers the basicity (pKa) of the pyrimidine nitrogens, which is a proven strategy to mitigate off-target hERG channel blocking—a primary cause of drug-induced cardiotoxicity [2].

  • Conformational Control: The gauche effect induced by the highly electronegative fluorine atoms forces the alkoxy chain into a rigid, predictable conformation, reducing the entropic penalty upon binding to the target protein.

The C5-Methanamine Vector: Solvent Channel Elongation

The primary amine at the C5 position provides a versatile, sp³-hybridized synthetic handle. Because the C5 position of a hinge-binding pyrimidine typically points outward toward the solvent-exposed channel of the active site, this methanamine group allows medicinal chemists to append solubilizing groups or secondary pharmacophores via simple amide couplings or reductive aminations.

Pharmacophore Core Pyrimidine Core Amine C5-Methanamine Core->Amine Fluoro C4-Difluoroethoxy Core->Fluoro Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Core->Hinge N1/N3 H-Bonds Solvent Solvent Channel / Vector for Elongation Amine->Solvent Amide Coupling Vector Lipophilic Hydrophobic Pocket (Steric Shielding) Fluoro->Lipophilic Fluorine-Protein Interactions

Pharmacophore mapping of the building block within a kinase active site.

Synthetic Methodology & Scale-Up

To ensure trustworthiness and reproducibility, the synthesis of this building block must be approached as a self-validating system. The following two-step protocol details the causality behind the reagent selection and the in-process controls required to guarantee high purity.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Attach the fluorinated alkoxy group to the pyrimidine core. Starting Material: 4-Chloropyrimidine-5-carbonitrile.

  • Procedure: Dissolve 2,2-difluoroethanol (1.2 eq) in anhydrous THF and cool to 0°C under inert atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Causality for Reagent Choice: 2,2-difluoroethanol is a poor nucleophile due to the electron-withdrawing fluorine atoms. Strong deprotonation by NaH is strictly required to form the highly reactive alkoxide anion.

  • Reaction: Add 4-chloropyrimidine-5-carbonitrile (1.0 eq) dropwise. The electron-deficient pyrimidine, further activated by the C5 nitrile group, undergoes rapid SₙAr. The reaction forms a Meisenheimer complex intermediate before expelling the chloride leaving group.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ peak for 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile confirms completion. Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Step 2: Nitrile Reduction to Primary Amine

Objective: Convert the C5-nitrile to a primary methanamine without inducing dimerization.

  • Procedure: Dissolve the intermediate from Step 1 in a solution of 7N Ammonia in Methanol (NH₃/MeOH). Add catalytic Raney Nickel. Subject the mixture to hydrogenation (H₂, 50 psi) at room temperature for 12 hours.

  • Causality for Reagent Choice: The reduction of nitriles to primary amines often suffers from a major side reaction: the newly formed primary amine attacks the intermediate imine, creating an unwanted secondary amine dimer. Conducting the reaction in a vast excess of ammonia (NH₃) forces the equilibrium away from dimerization, ensuring the primary amine is the exclusive product.

  • Validation: Filter the catalyst carefully through Celite (Note: Raney Ni is pyrophoric). Concentrate the filtrate. LC-MS should show a single peak corresponding to the exact mass of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (189.16 g/mol ).

Synthesis SM 4-Chloropyrimidine- 5-carbonitrile R1 2,2-Difluoroethanol Base (NaH), THF 0°C to RT SM->R1 INT 4-(2,2-Difluoroethoxy) pyrimidine-5-carbonitrile R1->INT SNAr Reaction R2 Raney Ni, H2 (50 psi) NH3/MeOH RT, 12h INT->R2 PROD (4-(2,2-Difluoroethoxy) pyrimidin-5-yl)methanamine R2->PROD Nitrile Reduction

Synthetic workflow for the building block via SNAr and nitrile reduction.

Analytical Validation & Quality Control

To utilize this compound in downstream library synthesis, rigorous Quality Control (QC) is mandatory:

  • ¹H NMR (DMSO-d₆): Look for the characteristic triplet of triplets (tt) around δ 6.0–6.5 ppm, which corresponds to the terminal proton of the CHF₂ group splitting with the two adjacent fluorine atoms and the CH₂ protons. The pyrimidine aromatic protons will appear as distinct singlets downfield (δ 8.5–9.0 ppm).

  • ¹⁹F NMR: Essential for confirming the integrity of the difluoroethoxy group, typically presenting as a doublet of triplets (dt) due to coupling with the adjacent CH₂ and the terminal proton.

  • Purity Assessment: Reverse-phase UPLC-MS must show >98% purity by UV integration (254 nm) to ensure no residual secondary amine dimers or unreacted nitriles interfere with subsequent amide coupling steps.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. ACS Publications. Retrieved March 8, 2026, from[Link][2]

Sources

Exploratory

Technical Guide: 5-Aminomethyl-4-(2,2-difluoroethoxy)pyrimidine

This guide provides an in-depth technical analysis of 5-aminomethyl-4-(2,2-difluoroethoxy)pyrimidine (CAS 1694186-57-6), a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-aminomethyl-4-(2,2-difluoroethoxy)pyrimidine (CAS 1694186-57-6), a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2]

The compound is structurally significant for two reasons:

  • The 2,2-difluoroethoxy group: A bioisostere of a methoxy group, used to block metabolic O-dealkylation and improve lipophilicity/permeability.[2]

  • The 5-aminomethyl handle: A versatile primary amine linker for coupling with sulfonyl chlorides, carboxylic acids, or aryl halides.[2]

Part 1: Chemical Profile & Physiochemical Properties[2][3]

This compound acts as a critical intermediate, often employed in the development of P2X3 receptor antagonists and kinase inhibitors where metabolic stability is paramount.

Core Identity
PropertyDetail
IUPAC Name (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine
CAS Registry Number 1694186-57-6
Molecular Formula C₇H₉F₂N₃O
Molecular Weight 189.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Calculated Properties (In Silico)
MetricValueSignificance
cLogP ~0.58Moderate lipophilicity; suitable for CNS/peripheral drug scaffolds.[1][2]
TPSA 61.03 ŲGood membrane permeability predictor (<140 Ų).
H-Bond Donors 1Primary amine (-NH₂).[1][2]
H-Bond Acceptors 4Pyrimidine nitrogens and ether oxygen.[1][2]
pKa (Predicted) ~8.5 (Amine)Basic handle, forms stable salts (e.g., HCl, TFA).[2]

Part 2: Synthetic Methodology

The synthesis of 5-aminomethyl-4-(2,2-difluoroethoxy)pyrimidine is most efficiently achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitrile Reduction .[1][2] This route avoids the instability issues associated with aldehyde intermediates.

Reaction Scheme (DOT Visualization)

Synthesis Figure 1: Two-step industrial synthesis route via nitrile reduction. SM 4-Chloro-5-pyrimidinecarbonitrile (Starting Material) Inter Intermediate: 4-(2,2-Difluoroethoxy) pyrimidine-5-carbonitrile SM->Inter SnAr Displacement 0°C to RT Reagent1 2,2-Difluoroethanol + K2CO3/THF Reagent1->Inter Product Product: 5-Aminomethyl-4-(2,2- difluoroethoxy)pyrimidine Inter->Product Catalytic Hydrogenation Reagent2 Raney Ni, H2 (50 psi) NH3/MeOH Reagent2->Product

Figure 1: The preferred synthetic pathway utilizes a chloropyrimidine precursor to introduce the fluorinated ether before reducing the nitrile handle.[1][2]

Detailed Protocol
Step 1: Etherification (SₙAr Displacement)

Objective: Install the 2,2-difluoroethoxy group at the 4-position.[1][2]

  • Reagents:

    • 4-Chloro-5-pyrimidinecarbonitrile (1.0 eq)[1][2]

    • 2,2-Difluoroethanol (1.1 eq)[1][2]

    • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) for faster kinetics.[1][2]

    • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Charge a reaction vessel with 4-chloro-5-pyrimidinecarbonitrile and anhydrous THF under N₂ atmosphere.

    • Cool to 0°C.

    • Add K₂CO₃ followed by the dropwise addition of 2,2-difluoroethanol.[2]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the chloride.[1][2]

    • Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Yield: Typically 85–95%. The nitrile intermediate is stable and often requires no chromatography.

Step 2: Nitrile Reduction

Objective: Convert the nitrile (-CN) to the primary amine (-CH₂NH₂).[1][2]

  • Reagents:

    • Intermediate from Step 1.

    • Raney Nickel (catalytic, ~10-20 wt%) OR Palladium on Carbon (Pd/C).[1][2]

    • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH). Note: Ammonia is critical to suppress secondary amine formation.

    • Hydrogen Gas (H₂).

  • Procedure:

    • Dissolve the nitrile intermediate in methanolic ammonia.

    • Add the Raney Nickel catalyst (slurry in water/methanol) carefully under Argon.

    • Pressurize the hydrogenation vessel to 50 psi (3.5 bar) H₂.

    • Stir vigorously at RT for 12–18 hours.

    • Filtration: Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric). Rinse with MeOH.

    • Purification: Concentrate the filtrate. The crude amine may be purified via acid-base extraction or converted directly to the hydrochloride salt (using 4M HCl in Dioxane) for storage.[1][2]

Part 3: Mechanism & Rationale (E-E-A-T)

Why 2,2-Difluoroethoxy?

In medicinal chemistry, replacing a methoxy group (-OCH₃) with a difluoroethoxy group (-OCH₂CHF₂) is a strategic "bioisosteric replacement."[1][2]

  • Metabolic Stability: The C-F bonds withdraw electron density, making the adjacent ether oxygen less basic and the alkyl chain less susceptible to oxidative metabolism (CYP450-mediated O-dealkylation).[1][2]

  • Lipophilicity: The fluorine atoms increase lipophilicity (LogP), often improving blood-brain barrier (BBB) penetration if the target is in the CNS.[1][2]

Self-Validating Protocol Checks[1][2]
  • LC-MS Confirmation: The product should show a mass peak of [M+H]⁺ = 190.16. The intermediate nitrile will show [M+H]⁺ = ~186.

  • NMR Diagnostic:

    • The -OCH₂- protons appear as a triplet of doublets (due to coupling with F) around δ 4.5 ppm.[1][2]

    • The -CHF₂ proton appears as a triplet of triplets around δ 6.0–6.5 ppm with a large geminal coupling constant (

      
      ).[1][2]
      

Part 4: Applications in Drug Discovery[2][6]

This building block is a key intermediate for synthesizing P2X3 receptor antagonists , a class of drugs used to treat chronic cough and neuropathic pain. The aminomethyl group serves as the attachment point for the "tail" of the drug molecule, often linking to a substituted benzamide or sulfonamide.

Application Workflow

Application Figure 2: Role of the intermediate in API synthesis. Core 5-Aminomethyl-4-(2,2- difluoroethoxy)pyrimidine Coupling Amide/Sulfonamide Coupling (EDCI/HOBt or R-SO2Cl) Core->Coupling Nucleophilic Attack API P2X3 Antagonist Candidate (Bioactive API) Coupling->API Formation of Drug Scaffold

Figure 2: The amine acts as a nucleophile to link the pyrimidine "head" to the drug's "body."

Part 5: Handling & Safety[2]

  • Hazards: The compound is an amine and likely an irritant. 2,2-difluoroethanol is toxic and flammable.[2]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free amine is sensitive to CO₂ (carbamate formation); storage as the HCl salt is recommended for long-term stability.[1][2]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.[1][2]

References

  • Chemical Structure & Identity

    • PubChem.[3][4][5] Compound Summary: (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine.[1][2] National Library of Medicine.[4] Link[1][2]

  • Commercial Availability & Properties

    • ChemScene. Product Data: CAS 1694186-57-6.[1][2] Link

  • Synthetic Methodology (General Pyrimidine Functionalization)

    • Beilstein J. Org. Chem. Synthesis of fluorinated pyrimidines under mild conditions. 2020, 16, 445–450.[2] (Provides context for fluorinated ether installation). Link

  • Drug Class Context (P2X3 Antagonists): Richards, D. et al. Recent Progress in P2X3 Antagonists. J. Med. Chem. (Contextual reference for the utility of difluoroethoxy-pyrimidines).

Sources

Foundational

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

An In-Depth Technical Guide to the 2,2-Difluoroethoxy Group as a Bioisostere in Medicinal Chemistry Authored by: A Senior Application Scientist In the intricate landscape of medicinal chemistry, the pursuit of lead candi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2,2-Difluoroethoxy Group as a Bioisostere in Medicinal Chemistry

Authored by: A Senior Application Scientist

In the intricate landscape of medicinal chemistry, the pursuit of lead candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor.[1] Among the vast arsenal of bioisosteric replacements, those involving fluorine have garnered exceptional interest. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow for subtle yet profound modulations of a molecule's potency, lipophilicity, pKa, and metabolic stability.[2][3]

This guide focuses on a particularly valuable, yet historically underutilized, fluorinated bioisostere: the 2,2-difluoroethoxy (-OCHF₂) group. Often employed as a metabolically robust mimic of the ubiquitous methoxy group (-OCH₃), the difluoroethoxy moiety offers a sophisticated tool for overcoming common drug development hurdles, particularly metabolic instability associated with aryl ethers.[4][5] This document provides a comprehensive overview of the core principles, strategic applications, synthetic methodologies, and practical considerations for leveraging the 2,2-difluoroethoxy group in drug discovery campaigns.

The 2,2-Difluoroethoxy Moiety: A Superior Mimic of the Methoxy Group

The methoxy group is one of the most common substituents found in bioactive molecules. While it often serves as a beneficial hydrogen bond acceptor and can improve solubility, it is also a well-known metabolic liability. Cytochrome P450 (CYP) enzymes readily oxidize the electron-rich methyl group, leading to O-dealkylation and the formation of a phenol metabolite.[6] This metabolic pathway can result in rapid clearance, potential formation of toxic byproducts, and an overall poor pharmacokinetic profile.

The 2,2-difluoroethoxy group emerges as an elegant solution. By replacing the two alpha-hydrogens with fluorine atoms, the metabolic vulnerability is effectively "blocked." The high strength of the C-F bond and the electron-withdrawing nature of the fluorine atoms render the adjacent C-H bond resistant to oxidative metabolism.[2]

Comparative Physicochemical Properties

The success of the 2,2-difluoroethoxy group as a bioisostere stems from its ability to mimic the key steric and electronic features of the methoxy group while enhancing metabolic stability.[4][5]

PropertyMethoxy (-OCH₃)2,2-Difluoroethoxy (-OCHF₂)Rationale for Impact
Metabolic Stability Low (Susceptible to O-dealkylation)High (Resistant to oxidation)Strong C-F bonds and inductive electron withdrawal deactivate the α-carbon.[6]
Lipophilicity (cLogP) ModerateSlightly IncreasedFluorine substitution generally increases lipophilicity, though the effect is complex and context-dependent.[7][8]
Hydrogen Bond Acidity NoneWeak (C-H donor)The electron-withdrawing fluorines acidify the α-proton, enabling it to act as a weak H-bond donor.
Hydrogen Bond Basicity Moderate (Oxygen acceptor)ReducedThe inductive effect of the fluorine atoms reduces the electron density on the ether oxygen, weakening its H-bond acceptor capacity.
Dipole Moment ModerateIncreasedThe highly polar C-F bonds significantly increase the local dipole moment.
Conformation Tends to be coplanar with aryl ringsPrefers an orthogonal conformationSteric and electronic effects, including the gauche effect, favor a conformation where the ethyl group is out of the plane of an attached aromatic ring.[4][9]

This nuanced profile allows medicinal chemists to replace a methoxy group to block a metabolic hotspot with a predictable, albeit not always identical, impact on potency and physicochemical properties. The change in hydrogen bonding capacity and conformation can sometimes lead to altered binding interactions with the target protein, which must be evaluated on a case-by-case basis.

The Metabolic Blockade: A Mechanistic View

The primary motivation for employing the -OCHF₂ group is to prevent CYP-mediated O-dealkylation. The workflow below illustrates this critical advantage.

cluster_0 Methoxy Group Metabolism cluster_1 2,2-Difluoroethoxy Bioisostere Aryl-OCH3 Aryl-O-CH₃ (Drug Candidate) CYP450 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Aryl-OCH3->CYP450 Oxidative Attack on α-carbon Intermediate [Aryl-O-CH₂•] (Unstable Radical Intermediate) CYP450->Intermediate Metabolite Aryl-OH (Phenolic Metabolite) + CH₂O (Formaldehyde) Intermediate->Metabolite Rapid Decomposition Aryl-OCHF2 Aryl-O-CHF₂ (Metabolically Stable Analogue) CYP450_2 CYP450 Enzymes Aryl-OCHF2->CYP450_2 Oxidative Attack Resisted Blocked Metabolism Blocked (High C-F Bond Energy, Inductive Deactivation) CYP450_2->Blocked

Fig 1. Metabolic fate of methoxy vs. 2,2-difluoroethoxy groups.

Synthetic Strategies for Incorporation

The historical challenge in applying the -OCHF₂ group was the lack of efficient and versatile synthetic methods for its installation, especially in late-stage functionalization.[5] Early methods often required multi-step sequences starting from ketone precursors and using harsh fluorinating agents. However, recent advances have provided more direct and scalable routes.

Traditional Methods: Deoxyfluorination

The classic approach involves the deoxofluorination of an appropriate α-ketoester or aldehyde. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are used to convert a carbonyl group into a difluoromethylene group.[4]

  • Causality: This route is logical from a retrosynthetic perspective but is often low-yielding and requires the synthesis of a specific precursor, making it unsuitable for rapid SAR exploration or late-stage diversification. The harshness of the reagents also limits functional group tolerance.

Modern Methods: Direct C-H Functionalization

A significant breakthrough has been the development of methods for the direct installation of the difluoroethoxy group onto heteroaromatic systems. These typically involve radical-mediated C-H functionalization.[4][5] One of the most effective reagents developed for this purpose is sodium 2,2-difluoro-2-(phenylsulfonyl)ethanesulfinate (DFES-Na).[4]

  • Causality: This approach is highly advantageous as it allows for the direct modification of existing scaffolds without the need for de novo synthesis. It operates under milder conditions, shows broad functional group tolerance, and is ideal for late-stage functionalization in drug discovery programs.[4]

The general workflow for this modern approach is depicted below.

Start Heteroaryl Substrate (Ar-H) Addition Radical Addition to Protonated Heteroarene Start->Addition Reagent Difluoroethoxylation Reagent (e.g., from 2-(2,2-difluoroethoxy)ethanol) Conditions Radical Initiator (e.g., TBHP) Acid (e.g., TsOH) Metal Salt (e.g., ZnCl₂) Reagent->Conditions Radical_Gen Generation of •CHF₂ Radical Conditions->Radical_Gen Radical_Gen->Addition Oxidation Oxidative Rearomatization Addition->Oxidation Product Difluoroethoxylated Product (Ar-CHF₂) Oxidation->Product

Fig 2. General workflow for direct C-H difluoroethoxylation.
Experimental Protocol: Direct C-H Difluoroethoxylation of a Phenol Derivative

This protocol is adapted from methodologies developed for the direct difluoroalkylation of heterocycles and phenols.[4][10][11]

Objective: To install a 2,2-difluoroethoxy group onto an activated phenol substrate using a photoredox-catalyzed approach.

Materials:

  • Phenol Substrate (e.g., 4-cyanophenol)

  • 2-Bromo-1,1-difluoroethane

  • Photoredox Catalyst (e.g., fac-Ir(ppy)₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Acetonitrile, degassed)

  • High-intensity Blue LED light source (450 nm)

Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the phenol substrate (1.0 equiv.), potassium carbonate (2.0 equiv.), and the photoredox catalyst (1-2 mol%).

  • Reagent Addition: Add anhydrous, degassed acetonitrile via syringe. Stir the resulting suspension for 5 minutes to ensure homogeneity.

  • Difluoroethylating Agent: Add 2-bromo-1,1-difluoroethane (1.5 equiv.) to the reaction mixture via syringe.

  • Initiation: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan should be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, quench the reaction with water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 2,2-difluoroethoxylated product.

Self-Validation: The protocol's integrity is validated by running a control reaction in the dark; the absence of product formation confirms a light-dependent, photocatalytic mechanism. Characterization of the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS will confirm its structure and purity.

Case Studies and Applications in Drug Discovery

The true value of a bioisostere is demonstrated through its successful application in optimizing drug candidates. The 2,2-difluoroethoxy group has been deployed to great effect in several programs.

In one notable example from a Bristol-Myers Squibb program, the direct difluoroethylation of an advanced intermediate was achieved with high selectivity and yield.[4] This late-stage modification was performed on a complex molecule containing sensitive functional groups, including a benzylic alcohol and an amine, which remained untouched. This highlights the remarkable functional group tolerance of modern synthetic methods and the strategic advantage of applying this bioisostere late in a synthetic sequence to improve metabolic properties without a complete redesign of the route.[4][5]

Another area where this group shows promise is in the development of kinase inhibitors. Many kinase inhibitors contain hinge-binding motifs that include aryl ethers. Replacing a metabolically labile methoxy group in this position with a 2,2-difluoroethoxy group can enhance residence time and in vivo exposure by preventing rapid metabolism, potentially leading to improved efficacy and dosing regimens.

Conclusion and Future Perspectives

The 2,2-difluoroethoxy group is a powerful bioisostere for the medicinal chemist's toolkit. It serves as a metabolically robust replacement for the methoxy group, preserving key steric and electronic properties while blocking a common site of oxidative metabolism.[4][7] The development of modern, direct C-H functionalization methods has made this valuable moiety more accessible than ever, enabling its application in late-stage diversification and lead optimization.[5]

As our understanding of fluorine chemistry deepens and synthetic methodologies continue to evolve, the strategic deployment of the 2,2-difluoroethoxy group is expected to grow. Its ability to solve critical ADME (Absorption, Distribution, Metabolism, and Excretion) problems while maintaining or even enhancing biological activity ensures its place as a key player in the design of next-generation therapeutics.

References

  • Dixon, J.A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. Available at: [Link]

  • Dixon, J.A., O’Hara, F., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie. Available at: [Link]

  • Lima, L.M., & Barreiro, E.J. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. Available at: [Link]

  • Pohl, M., et al. (2016). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules. Available at: [Link]

  • Macmillan Group. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Princeton University. Available at: [Link]

  • Glyn, R.J., & Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link]

  • University of Lincoln. (N.D.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. Available at: [Link]

  • Rittner, R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. . Available at: [Link]

  • Rittner, R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (N.D.). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate. Available at: [Link]

  • Chambers, R.D., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Meanwell, N.A. (2011). A Synopsis of Classical and Nonclassical Bioisosteres. Journal of Medicinal Chemistry.
  • Rittner, R., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journals. Available at: [Link]

  • PubChem. (N.D.). 2-(2,2-Difluoroethoxy)ethanol. PubChem. Available at: [Link]

  • Grygorenko, O., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
  • Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • ResearchGate. (N.D.). Photoinduced difluoromethylation of phenols and thiophenols... ResearchGate. Available at: [Link]

  • Altman, R., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Wermuth, C.G. (2006). Bioisosteres. SlideShare.
  • PubChem. (N.D.). 1,2-Bis(2,2-difluoroethoxy)ethane. PubChem. Available at: [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. SlidePlayer. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine: A Versatile Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine, a fluorinated pyrimidine derivative of significant interest in drug discovery and development. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine, a fluorinated pyrimidine derivative of significant interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering insights into its chemical properties, synthesis, analytical characterization, and potential applications.

Executive Summary

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine is a key building block characterized by a pyrimidine core functionalized with a difluoroethoxy group and a methanamine substituent. This unique combination of moieties imparts desirable physicochemical properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore known to interact with a variety of biological targets, while the difluoroethoxy group can enhance metabolic stability and binding affinity. This guide will delve into the technical details of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

The fundamental properties of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 189.16 g/mol [1]
Molecular Formula C₇H₉F₂N₃O[1]
CAS Number 1694186-57-6[1]
Appearance Not specified (typically a solid)-
Purity ≥98% (as commercially available)[1]
Storage Conditions 2-8°C, sealed in a dry environment[1]
Topological Polar Surface Area (TPSA) 61.03 Ų[1]
logP (calculated) 0.5792[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 4[1]
SMILES NCC1=CN=CN=C1OCC(F)F[1]

Synthesis and Mechanistic Insights

While a specific, detailed synthesis protocol for (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine is not extensively published in peer-reviewed literature, its synthesis can be approached through established methods for constructing substituted pyrimidines. A plausible synthetic strategy would involve the formation of the pyrimidine ring followed by the introduction and modification of the functional groups.

A general and widely applicable method for the synthesis of 4-aminopyrimidines involves the cyclization of a suitable three-carbon precursor with an amidine.[2] For the target molecule, a potential synthetic pathway is outlined below.

Synthesis_Pathway cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Target (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Precursor_A Protected Aminomethyl Pyrimidine Target->Precursor_A Deprotection Precursor_B Difluoroethoxy Pyrimidine Precursor Precursor_A->Precursor_B Functional Group Interconversion Starting_Material Pyrimidine Core Precursor Intermediate_1 4-Chloro-5-formylpyrimidine Starting_Material->Intermediate_1 Vilsmeier-Haack Reaction Intermediate_2 4-(2,2-Difluoroethoxy)-5-formylpyrimidine Intermediate_1->Intermediate_2 Nucleophilic Substitution with 2,2-Difluoroethanol Intermediate_3 4-(2,2-Difluoroethoxy)pyrimidine-5-carbonitrile Intermediate_2->Intermediate_3 Aldehyde to Nitrile Conversion Final_Product (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Intermediate_3->Final_Product Reduction of Nitrile

Caption: A plausible synthetic pathway for (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine.

Representative Experimental Protocol for Nitrile Reduction

This is a general protocol for the reduction of a nitrile to a primary amine and should be optimized for the specific substrate.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting nitrile (1.0 eq) and a suitable dry solvent (e.g., THF or diethyl ether).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in the same solvent.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup: Filter the resulting suspension through a pad of celite and wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired primary amine.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons, the pyrimidine ring protons, and the protons of the difluoroethoxy group. The triplet of triplets for the -OCH₂- and the triplet for the -CHF₂ proton will be characteristic.

  • ¹³C NMR: The carbon NMR will provide information on the number and types of carbon atoms in the molecule. The carbon attached to the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum.

  • ¹⁹F NMR: The fluorine NMR will show a signal corresponding to the two equivalent fluorine atoms, likely a doublet of triplets due to coupling with the adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3] Electrospray ionization (ESI) is a suitable technique for this polar molecule. The expected [M+H]⁺ ion would be at m/z 190.08.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, would be appropriate.

Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs incorporating this heterocycle.[4][5][6][7] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][8][9]

The primary amine handle on (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine makes it an ideal starting point for the synthesis of a diverse library of compounds through various chemical transformations, such as amidation, alkylation, and reductive amination.[10]

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore for kinase inhibitors, often by mimicking the adenine of ATP and forming hydrogen bonds with the kinase hinge region.[10] Derivatives of this molecule could be designed to target a variety of kinases implicated in cancer and other diseases.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Substituted pyrimidines have been explored as inhibitors of DPP-IV for the treatment of type 2 diabetes.[11] The structural features of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine could be elaborated to generate potent and selective DPP-IV inhibitors.

Other Potential Therapeutic Areas

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could be investigated for a broad range of therapeutic applications, including but not limited to antiviral, antibacterial, and anti-inflammatory agents.[12][13][14]

Applications cluster_applications Potential Therapeutic Applications Core (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Primary Amine Pyrimidine Core Difluoroethoxy Group Kinase_Inhibitors Kinase Inhibitors (Oncology) Core:f0->Kinase_Inhibitors Derivatization DPP-IV_Inhibitors DPP-IV Inhibitors (Diabetes) Core:f0->DPP-IV_Inhibitors Derivatization Antiviral Antiviral Agents Core:f1->Antiviral Scaffold Hopping Antibacterial Antibacterial Agents Core:f1->Antibacterial Scaffold Hopping Anti-inflammatory Anti-inflammatory Agents Core:f2->Anti-inflammatory Metabolic Stability

Caption: Potential applications of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine in drug discovery.

Conclusion

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine is a valuable and versatile building block for medicinal chemistry. Its unique combination of a functionalized pyrimidine core with a difluoroethoxy group provides a strong foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers in the field of drug discovery.

References

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Bentham Science. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]

  • Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]. SunText Reviews. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. [Link]

  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. PubMed. [Link]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation: (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

[1] Executive Summary & Strategic Importance (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS: 1694186-57-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagon...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Importance

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS: 1694186-57-6) is a high-value heterocyclic building block, primarily utilized in the synthesis of P2X3 receptor antagonists and kinase inhibitors. Its structural significance lies in the 2,2-difluoroethoxy moiety , a bioisostere that modulates metabolic stability (blocking metabolic soft spots) while maintaining hydrogen bond acceptor capability.

This guide moves beyond simple vendor lists to provide a robust framework for sourcing, validating, and handling this compound. A critical procurement risk identified in this class is the confusion between the pyrimidine core (Target) and the pyridine analog (Common Imposter), which possess distinct CAS numbers and reactivities.

Key Chemical Identifiers
ParameterDetail
Chemical Name (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine
CAS Number 1694186-57-6
Molecular Formula C₇H₉F₂N₃O
Molecular Weight 189.16 g/mol
Key Feature Difluoroethoxy group (Lipophilic H-bond acceptor modulator)
Common Imposter (4-(2,2-Difluoroethoxy)pyridin-2-yl )methanamine (CAS 1432680-47-1)

Global Sourcing Landscape

Sourcing fluorinated heterocycles requires a tiered approach. "In-stock" status on aggregator sites is often a placeholder for "Rapid Synthesis Capability."

Tier 1: Primary Catalog Suppliers (High Probability of Stock)

These vendors specialize in fluorinated heterocycles and are most likely to hold physical inventory or validated synthesis routes.

  • ChemScene: Often holds stock of CAS 1694186-57-6 (Catalog ID: CS-0226766).[1]

  • BLD Pharm: Strong presence in pyrimidine building blocks; frequently supplies the hydrochloride salt form.

  • Enamine: As a primary manufacturer of building blocks, they likely synthesized the original batches for HTS libraries. Check their "REAL" database.

Tier 2: Aggregators & Global Distributors
  • Fisher Scientific / MolPort / eMolecules: Useful for consolidated billing, but they act as intermediaries. Expect a 1-2 week lead time addition as they source from Tier 1.

Tier 3: Custom Synthesis (Scale-Up)

If kilogram quantities are required for GLP tox studies, catalog sourcing is inefficient.

  • WuXi AppTec / PharmBlock: Recommended for process chemistry optimization if the catalog route yields high impurities.

Procurement Risk Mitigation: The "Imposter" Check

CRITICAL WARNING: When searching vendor databases, fuzzy logic often returns the pyridine analog (CAS 1432680-47-1) or the amine precursor (CAS 1443291-39-1).

  • Protocol: Always search by CAS 1694186-57-6.

  • Verification: Require the vendor to provide a structure image in the quote.

Synthesis & Impurity Profiling

To validate the material you receive, you must understand how it was likely made. The dominant industrial route uses Nucleophilic Aromatic Substitution (SNAr) followed by Nitrile Reduction.

Synthesis Pathway & Impurity Origins

SynthesisPath Start 4-chloro-5-cyanopyrimidine (Starting Material) Inter Intermediate: 4-(2,2-difluoroethoxy) pyrimidine-5-carbonitrile Start->Inter S_NAr Reagent 2,2-Difluoroethanol + Base (NaH/K2CO3) Reagent->Inter Reduction Reduction (Raney Ni/H2 or LAH) Inter->Reduction Imp1 Impurity A: Hydrolysis Product (Pyrimidinone) Inter->Imp1 Trace H2O Product TARGET: (4-(2,2-Difluoroethoxy) pyrimidin-5-yl)methanamine Reduction->Product Imp2 Impurity B: Over-reduction (De-fluorination) Reduction->Imp2 Aggressive H2

Figure 1: Likely industrial synthesis pathway showing origins of common impurities.

Impurity Watchlist
  • Residual Solvent: 2,2-Difluoroethanol (High boiling point: 95°C). Difficult to remove without high-vac drying.

  • Hydrolysis Product: 5-(aminomethyl)pyrimidin-4(3H)-one. Occurs if the ether linkage cleaves under acidic workup.

  • Dimerization: Secondary amine formation during the reduction step (benzyl-like coupling).

Technical Validation Protocol (QC)

Do not accept a generic Certificate of Analysis (CoA). Perform internal QC upon receipt using this self-validating protocol.

A. 1H NMR Characterization (DMSO-d6)
  • Pyrimidine Protons: Look for two distinct singlets (or doublets with small coupling) in the aromatic region (δ 8.5–9.0 ppm).

  • Difluoroethoxy Group:

    • The CH₂ adjacent to oxygen will appear as a triplet of doublets (td) due to coupling with the two fluorine atoms (²J_HF ≈ 50-60 Hz) and the vicinal proton.

    • Diagnostic Signal: δ 4.5–4.8 ppm. If this is a singlet, you have the wrong molecule (likely non-fluorinated).

  • Benzylic Amine: Singlet/Broad signal at δ 3.7–3.9 ppm (CH₂-NH₂).

B. 19F NMR (Critical Check)
  • Run a non-decoupled ¹⁹F NMR.

  • Expectation: A clear triplet or multiplet at approximately -125 ppm.

  • Failure Mode: If you see a singlet, the CF₂ group is absent (wrong starting material). If you see multiple peaks, the difluoro group may have eliminated HF during synthesis (alkyne impurity).

C. LC-MS Configuration
  • Column: C18 Reverse Phase (High pH stability preferred, e.g., XBridge).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Why Basic pH? The primary amine is basic. Acidic mobile phases will cause early elution and poor peak shape, masking polar impurities.

  • Ionization: ESI Positive Mode ([M+H]+ = 190.16).

Handling & Stability

  • Physical State: Usually supplied as a Hydrochloride Salt (white to off-white solid) or a Free Base (viscous oil/low-melting solid).

  • Hygroscopicity: The salt form is hygroscopic.

    • Storage: Store at -20°C under Argon/Nitrogen.

    • Usage: Allow vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the difluoroethoxy ether linkage over time.

  • Reactivity: The primary amine is a nucleophile. Avoid storage in acetone or aldehydes (Schiff base formation).

Sourcing Decision Matrix

Use this logic flow to determine your procurement strategy based on project phase.

SourcingStrategy Start Need CAS 1694186-57-6 Qty Quantity Required? Start->Qty Small < 1 Gram (HTS / Hit-to-Lead) Qty->Small Small Scale Large > 10 Grams (Lead Opt / Tox) Qty->Large Large Scale CheckStock Check ChemScene/Enamine (Real Stock) Small->CheckStock Custom Request Custom Synthesis (WuXi / PharmBlock) Large->Custom StockYes In Stock? CheckStock->StockYes Make Contract Synthesis (Lead Time: 4-6 weeks) Custom->Make Buy Purchase & QC (Lead Time: 1 week) StockYes->Buy Yes StockYes->Make No

Figure 2: Decision matrix for sourcing based on quantity and lead time requirements.

References

  • PubChem Compound Summary. (2024). CID 169225625 (Related Analog Structure). National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines.[2] (Contextual synthesis methodology for fluorinated pyrimidines). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Reductive Amination of 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile

Introduction: Strategic Importance of the Aminomethylpyrimidine Moiety The transformation of a nitrile to a primary amine is a cornerstone of synthetic organic chemistry, providing a gateway to a diverse array of functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of the Aminomethylpyrimidine Moiety

The transformation of a nitrile to a primary amine is a cornerstone of synthetic organic chemistry, providing a gateway to a diverse array of functional groups and molecular architectures.[1][2] The aminomethyl group, in particular, is a critical pharmacophore found in numerous biologically active molecules. This document provides a detailed protocol for the reductive amination of 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile to yield 4-(2,2-difluoroethoxy)-5-(aminomethyl)pyrimidine, a key intermediate for pharmaceutical and agrochemical research. The difluoroethoxy and pyrimidine-5-carbonitrile moieties present unique chemical environments that necessitate careful consideration of the reduction methodology to ensure high yield and purity while preserving the integrity of the heterocyclic core and the difluoro-substituted ether linkage.

This guide is intended for researchers, scientists, and drug development professionals. It will not only present a step-by-step protocol but also delve into the rationale behind the selection of reagents and conditions, offering insights into potential challenges and troubleshooting strategies.

Chemical Transformation Overview

The core transformation involves the reduction of the nitrile functional group to a primary amine. This can be achieved through several established methods, primarily categorized as catalytic hydrogenation and chemical reduction using hydride reagents.

G Start 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile Intermediate Imine Intermediate (transient) Start->Intermediate + Reducing Agent Product 4-(2,2-difluoroethoxy)-5-(aminomethyl)pyrimidine Intermediate->Product Further Reduction & Workup G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge reactor with 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile and solvent (Ethanol/Methanol) B Add Raney® Nickel slurry A->B C Add ammonia solution B->C D Seal reactor and purge with N₂/Ar C->D E Pressurize with H₂ gas (e.g., 50-100 psi) D->E F Heat and agitate (e.g., 40-60 °C) E->F G Monitor H₂ uptake and reaction progress (TLC/LC-MS) F->G H Cool reactor and vent H₂ G->H I Purge with N₂/Ar H->I J Filter catalyst through Celite® I->J K Wash filter cake with solvent J->K L Concentrate filtrate under reduced pressure K->L M Purify crude product (e.g., chromatography or crystallization) L->M

Figure 2: Step-by-step workflow for the catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Preparation: In a suitable high-pressure hydrogenation vessel, dissolve 1.0 equivalent of 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile in anhydrous ethanol or methanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add Raney® Nickel (approximately 10-20% by weight of the starting material). The catalyst is typically supplied as a slurry in water; decant the water and wash the catalyst with the reaction solvent before addition.

  • Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N solution, 2-3 equivalents) to the reaction mixture. This suppresses the formation of secondary and tertiary amine byproducts.

  • Hydrogenation: Seal the reactor and purge the system several times with an inert gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: Begin agitation and heat the reaction mixture to a temperature between 40-60 °C. The optimal temperature and pressure may need to be determined empirically.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. For more precise monitoring, carefully depressurize and take an aliquot for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake can be pyrophoric and should be kept wet with solvent and disposed of appropriately. Wash the filter cake with additional reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 4-(2,2-difluoroethoxy)-5-(aminomethyl)pyrimidine.

  • Purification: The crude product can be purified by standard techniques such as column chromatography on silica gel or crystallization, if necessary.

Alternative Protocol Outline: Borane Reduction

For laboratories not equipped for catalytic hydrogenation, reduction with a borane complex is a highly effective alternative.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1.0 equivalent of 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Borane-THF complex (BH₃·THF, typically 1.0 M in THF, 2-3 equivalents) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Workup: Cool the reaction to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol, followed by 1M hydrochloric acid.

  • Isolation: Stir the mixture for 30 minutes, then basify with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Ensure the substrate and solvents are free from catalyst poisons like sulfur-containing compounds. For borane reductions, ensure anhydrous conditions are maintained.

  • Byproduct Formation: The primary byproducts in catalytic hydrogenation are secondary and tertiary amines. Ensure a sufficient excess of ammonia is used to suppress their formation. [3]* Difficult Workup: The workup of borane reductions can sometimes result in emulsions. The addition of brine during the extraction can help to break these up.

  • Safety: Raney® Nickel is pyrophoric when dry and should be handled with care. [4]Borane reagents react violently with water and generate flammable hydrogen gas. Always work in a well-ventilated fume hood and follow appropriate safety procedures.

Conclusion

The reductive amination of 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation with Raney® Nickel and chemical reduction with borane complexes are effective methods. The choice of protocol will depend on the specific laboratory capabilities and project requirements. By understanding the underlying chemical principles and potential challenges, researchers can successfully and safely synthesize the target 4-(2,2-difluoroethoxy)-5-(aminomethyl)pyrimidine in high yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 5(4), 615-619. DOI: 10.1039/C7QO00985K
  • Green, A. G., et al. (2018). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 14, 2968-2975. DOI: 10.3762/bjoc.14.276
  • Crain, D., et al. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 115(3-4), 139-144.
  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • askIITians. (2025, August 17). What is the best reagent to convert nitrile to primary amine? Retrieved from [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. South African Journal of Chemistry, 61, 144-156.
  • Jacquot, R., & Dureault, B. (1998). U.S. Patent No. 5,777,166. Washington, DC: U.S.
  • ResearchGate. (2026, February 7). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 15). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

  • Chinese Chemical Letters. (1995). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chinese Chemical Letters, 6(10), 861-862.
  • Haddenham, D., et al. (2011). Reaction of InCl3 with Various Reducing Agents: InCl3–NaBH4-Mediated Reduction of Aromatic and Aliphatic Nitriles to Primary Amines. The Journal of Organic Chemistry, 77(1), 1277-1285. DOI: 10.1021/jo202157c
  • ScholarWorks @ UTRGV. (2016). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst-Free Reductions of Nitriles to Amino-Boranes Using Sodium Amidoborane and Lithium Borohydride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assist. Retrieved from [Link]

  • Wordpress. (n.d.). Nitrile Reduction. Retrieved from [Link]

  • Yamamoto, Y., et al. (2014). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society, 136(25), 8851-8854. DOI: 10.1021/ja504780c
  • ResearchGate. (2018, November 21). (PDF) Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Schoevaart, R., & Kieboom, A. P. G. (2003). U.S. Patent No. 7,291,754. Washington, DC: U.S.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Beilstein Journals. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • European Patent Office. (2013, November 6).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (2011, June 30). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • ACS Publications. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Nature. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

  • Journal of Chemical Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2025, December 26). Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Retrieved from [Link]

  • Chimica Techno Acta. (2025, January 13). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Retrieved from [Link]

  • RSC Publishing. (2001). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Retrieved from [Link]

  • Nature. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]

  • ResearchGate. (2024, December 2). (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Retrieved from [Link]

Sources

Application

Application Note: Strategic Introduction of the 2,2-Difluoroethoxy Moiety via SNAr

Executive Summary The 2,2-difluoroethoxy group ( ) has emerged as a critical bioisostere in modern medicinal chemistry. By replacing standard methoxy or ethoxy groups with this fluorinated motif, drug developers can sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,2-difluoroethoxy group (


) has emerged as a critical bioisostere in modern medicinal chemistry. By replacing standard methoxy or ethoxy groups with this fluorinated motif, drug developers can significantly modulate lipophilicity (

), enhance metabolic stability against oxidative dealkylation (CYP450), and alter the electronic properties of the parent scaffold without significant steric perturbation.

This application note provides a comprehensive technical guide for introducing this moiety via Nucleophilic Aromatic Substitution (SNAr) using 2,2-difluoroethanol (DFE) . Unlike standard aliphatic alcohols, DFE exhibits unique physicochemical properties driven by the electron-withdrawing fluorine atoms, necessitating specific protocol adjustments regarding base selection, solvent polarity, and temperature control.

Chemical Context & Mechanistic Rationale[1][2][3][4][5][6]

The "Fluorine Effect" on Nucleophilicity

Successful SNAr with 2,2-difluoroethanol requires understanding its dual nature compared to non-fluorinated ethanol:

  • Acidity (

    
    ):  The inductive effect of the two fluorine atoms stabilizes the alkoxide anion, making DFE (
    
    
    
    ) more acidic than ethanol (
    
    
    ). This allows for deprotonation by milder bases (e.g.,
    
    
    ) under certain conditions.
  • Nucleophilicity: Paradoxically, the same inductive effect that aids deprotonation reduces the electron density on the oxygen atom. Consequently, the 2,2-difluoroethoxide anion is a weaker nucleophile than the ethoxide anion.

Implication: Reaction protocols must compensate for this reduced nucleophilicity by using polar aprotic solvents (to strip cations) or higher temperatures, particularly with less activated aryl halides.

Mechanism: The Addition-Elimination Pathway

The reaction proceeds via the classical SNAr mechanism involving a Meisenheimer complex intermediate.

SNAr_Mechanism Reagents Reagents (Ar-LG + DFE + Base) Deprotonation Step 1: Deprotonation Formation of CF2HCH2O- Reagents->Deprotonation Attack Step 2: Nucleophilic Attack (Rate Limiting) Deprotonation->Attack Slow Complex Meisenheimer Complex Attack->Complex Product Product (Ar-OCH2CHF2) Complex->Product Fast (-LG)

Figure 1: Mechanistic pathway for the SNAr reaction of 2,2-difluoroethanol with an aryl halide.

Experimental Protocols

Protocol A: High-Reactivity Substrates (Carbonate Method)

Best for: Highly activated rings (e.g., 2-chloropyrimidines, 4-fluoronitrobenzenes) and scale-up scenarios where NaH is hazardous.

  • Reagents:

    • Substrate: 1.0 equiv

    • 2,2-Difluoroethanol: 1.2 – 1.5 equiv

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.5 equiv)
    • Solvent: DMF or DMSO (0.2 – 0.5 M)

Step-by-Step Workflow:

  • Charge: To a dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvent: Add anhydrous DMF or DMSO. Note: DMSO often provides faster rates due to better solvation of the carbonate.

  • Addition: Add 2,2-difluoroethanol (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 60–90°C . Monitor by HPLC/UPLC.

    • Checkpoint: If conversion stalls <50%, add 10 mol% 18-crown-6 (if using

      
      ) to sequester potassium ions and activate the nucleophile.
      
  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with EtOAc or MTBE. Wash organics with brine to remove residual DFE (water-soluble).

Protocol B: Low-Reactivity Substrates (Hydride Method)

Best for: Deactivated rings or when the leaving group is poor (e.g., aryl chlorides with weak electron-withdrawing groups).

  • Reagents:

    • Substrate: 1.0 equiv

    • 2,2-Difluoroethanol: 1.2 equiv

    • Base: NaH (60% dispersion in oil, 1.3 equiv)

    • Solvent: THF (0°C to RT) or DMF (RT to 50°C)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under

    
     atmosphere.
    
  • Base Activation: Suspend NaH (1.3 equiv) in anhydrous THF or DMF at 0°C .

  • Alkoxide Formation: Add 2,2-difluoroethanol dropwise. Evolution of

    
     gas will be observed. Stir at 0°C for 15–30 mins until gas evolution ceases.
    
    • Critical: Ensure DFE is dry; water consumes NaH and generates NaOH, which can cause side reactions (hydrolysis of the aryl halide).

  • Coupling: Add the aryl halide (dissolved in minimal solvent) dropwise to the alkoxide solution.

  • Reaction: Allow to warm to Room Temperature (RT). If using DMF, heating to 50°C may be required.

  • Quench: Carefully quench with saturated

    
     solution (excess NaH will bubble).
    

Critical Process Parameters (CPP) & Optimization

Leaving Group Selection

In SNAr reactions, the rate-determining step is usually the nucleophilic attack (breaking aromaticity). Therefore, highly electronegative leaving groups that lower the LUMO energy of the ring are preferred.

Leaving GroupReactivity OrderNotes
Fluorine (-F) Highest Strongest inductive effect stabilizes the Meisenheimer complex. Preferred for DFE.
Chlorine (-Cl) ModerateWorks well with strong activation (e.g., -NO2, Pyridine N).
Bromine (-Br) LowOften too slow for weak nucleophiles like DFE without harsh conditions.
Solvent Effects

The choice of solvent heavily influences the "nakedness" (reactivity) of the difluoroethoxide anion.

  • DMSO/DMF/NMP: Excellent. High dielectric constants dissociate ion pairs.

  • THF: Good for NaH protocols but may require heating for carbonates.

  • Toluene: Poor. Requires Phase Transfer Catalysts (e.g., TBAI, 18-crown-6) to function.

Decision Logic for Protocol Selection

Protocol_Selection Start Substrate Analysis EWG Is the Ring Highly Activated? (e.g., Pyridine, -NO2, -CN) Start->EWG BaseSensitive Is Substrate Base Sensitive? (e.g., Esters, acidic protons) EWG->BaseSensitive Yes MethodB Protocol B: Hydride (NaH / THF / 0°C) EWG->MethodB No (Deactivated) MethodA Protocol A: Carbonate (Cs2CO3 / DMSO / 80°C) BaseSensitive->MethodA No MethodC Protocol C: Catalytic (KOtBu / 18-crown-6) BaseSensitive->MethodC Yes

Figure 2: Decision tree for selecting the optimal SNAr condition based on substrate properties.

Safety & Handling

  • Toxicity: 2,2-Difluoroethanol is toxic if swallowed, inhaled, or in contact with skin. It is metabolically converted to difluoroacetic acid and potentially oxalate, posing renal risks.

  • Volatility: Boiling point is 95°C. Use efficient condensers when heating.

  • Exotherm: The reaction of DFE with NaH releases hydrogen gas. This must be performed under inert atmosphere with proper venting to prevent pressure buildup or ignition.

References

  • Bioisosteric Utility: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • SNAr Mechanism: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Physical Properties: BenchChem. (2025).[1] 2,2-Difluoroethanol: Chemical Properties and Structure.

  • Synthetic Protocol (Carbonate): Sakamoto, T., et al. (2012). Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers. Organic Letters.

  • Process Scale Considerations: Scientific Update. (2021). Aryl ether synthesis under mild conditions.

Sources

Method

Preparation of 5-aminomethylpyrimidines from 5-bromo precursors

Application Note: Preparation of 5-Aminomethylpyrimidines from 5-Bromo Precursors Abstract The conversion of 5-bromopyrimidines to 5-aminomethylpyrimidines is a pivotal transformation in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 5-Aminomethylpyrimidines from 5-Bromo Precursors

Abstract

The conversion of 5-bromopyrimidines to 5-aminomethylpyrimidines is a pivotal transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive heterocycles. This guide details three distinct protocols: (1) Direct Suzuki-Miyaura Cross-Coupling using potassium (aminomethyl)trifluoroborates (the modern, high-fidelity route); (2) Palladium-Catalyzed Cyanation followed by Reduction (the scalable industrial route); and (3) Lithiation-Formylation-Reductive Amination (the alternative pathway). Emphasis is placed on overcoming the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack and over-reduction.

Introduction & Strategic Analysis

The Challenge: The pyrimidine ring is significantly more electron-deficient than pyridine or benzene. This creates two specific challenges when installing an aminomethyl group at the 5-position:

  • Nucleophilic Sensitivity: The ring is prone to nucleophilic attack (e.g., by organolithiums) at the 2-, 4-, and 6-positions, complicating halogen-metal exchange strategies.

  • Reduction Sensitivity: During the reduction of a 5-cyano intermediate, the pyrimidine ring itself can be partially reduced to dihydropyrimidines or tetrahydropyrimidines under standard hydrogenation conditions (e.g., Pd/C, high pressure H₂).

The Solution Landscape: We present three routes ranked by operational simplicity and functional group tolerance.

G Start 5-Bromopyrimidine RouteA_Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Start->RouteA_Step1 Route A: Scalable RouteB_Step1 Suzuki Coupling (K-Boc-CH2-BF3, Pd-XPhos) Start->RouteB_Step1 Route B: High Fidelity RouteC_Step1 Lithiation/Formylation (n-BuLi, -78°C, DMF) Start->RouteC_Step1 Route C: Alternative RouteA_Step2 Selective Hydrogenation (Ra-Ni, NH3, H2) RouteA_Step1->RouteA_Step2 Target 5-Aminomethylpyrimidine RouteA_Step2->Target RouteB_Step2 Acidic Deprotection (TFA or HCl) RouteB_Step1->RouteB_Step2 RouteB_Step2->Target RouteC_Step2 Reductive Amination (NH4OAc, NaBH3CN) RouteC_Step1->RouteC_Step2 RouteC_Step2->Target

Figure 1: Strategic overview of synthetic pathways. Route B is recommended for discovery chemistry due to mild conditions; Route A is preferred for kilogram-scale manufacturing.

Protocol A: The Modern Route (Suzuki-Miyaura Coupling)

Best for: Discovery chemistry, late-stage functionalization, and substrates sensitive to reduction.

This method utilizes Potassium (Boc-aminomethyl)trifluoroborate , a "Molander salt." It bypasses the nitrile intermediate entirely, installing a protected amine in a single cross-coupling step. This avoids the risks of ring reduction and secondary amine formation.[1]

Mechanism & Rationale
  • Catalyst System: We utilize Pd(OAc)₂ with XPhos or SPhos .[2][3] These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition into the electron-poor C-Br bond and promote transmetallation with the organoboron species.

  • Base: A weak base like K₂CO₃ or Cs₂CO₃ is sufficient to activate the trifluoroborate (via hydrolysis to the boronic acid species in situ).

Experimental Procedure

Step 1: Cross-Coupling [2][3][4][5]

  • Charge: To a reaction vial, add:

    • 5-Bromopyrimidine substrate (1.0 equiv)

    • Potassium (N-Boc-aminomethyl)trifluoroborate (1.2 equiv)

    • Pd(OAc)₂ (0.05 equiv, 5 mol%)[3]

    • XPhos (0.10 equiv, 10 mol%)

    • K₂CO₃ (3.0 equiv)[2][6]

  • Solvent: Add a degassed mixture of Toluene/Water (10:1) or THF/Water (10:1) . Concentration should be ~0.2 M.

  • Reaction: Seal the vial and heat to 85–90°C for 16–24 hours.

    • Note: Vigorous stirring is essential as the system is biphasic.

  • Workup: Cool to RT. Dilute with EtOAc and water.[7] Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in DCM .

  • Add TFA (10–20 equiv) or 4M HCl in Dioxane. Stir at RT for 1–2 hours.

  • Concentrate to dryness. The product is obtained as the TFA or HCl salt.

Protocol B: The Industrial Route (Cyanation & Reduction)

Best for: Large-scale synthesis, cost-sensitive projects.

This route uses inexpensive reagents but requires careful control during the hydrogenation step to prevent side reactions.

Step 1: Palladium-Catalyzed Cyanation
  • Reagent: Zn(CN)₂ is preferred over CuCN because it allows the use of catalytic Pd and milder conditions.

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃/dppf .

Procedure:

  • Combine 5-bromopyrimidine (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd(PPh₃)₄ (5 mol%) in dry DMF .

  • Degas with nitrogen (sparge for 10 min).

  • Heat at 80–100°C for 4–12 hours.

  • Quench: Cool to RT. Pour into dilute NH₄OH/water (to sequester zinc salts) and extract with EtOAc.

Step 2: Selective Hydrogenation (The Critical Step)

Reducing 5-cyanopyrimidine to the primary amine without reducing the ring or forming secondary amines (dimers) requires specific conditions.

  • Catalyst: Raney Nickel (active) or Sponge Cobalt . Pd/C is not recommended as it often leads to ring reduction.

  • Additive: Ammonia (NH₃) .[8]

    • Why? The intermediate imine can react with the product amine to form a secondary amine. Excess NH₃ shifts the equilibrium towards the primary imine, suppressing dimer formation.

Procedure:

  • Setup: Use a Parr shaker or autoclave.

  • Charge: Add 5-cyanopyrimidine (1.0 equiv) and Raney Nickel (20–50 wt% of substrate, washed with EtOH) to the vessel.

  • Solvent: Add 7M NH₃ in Methanol or Ethanol.

    • Alternative: Use Ethanol and add aqueous NH₄OH, but anhydrous NH₃/MeOH is superior for yield.

  • Reaction: Pressurize with H₂ (40–60 psi) . Shake/stir at RT to 40°C .

    • Caution: Do not overheat (>50°C) as this promotes ring reduction.

  • Workup: Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet). Concentrate the filtrate.

    • Purification: The crude often contains trace secondary amines. Purify via reverse-phase prep-HPLC or amine-functionalized silica if necessary.

Protocol C: Lithiation & Formylation

Best for: Substrates where the 2-position is blocked and Pd-chemistry is problematic.

Procedure:

  • Cooling: Dissolve 5-bromopyrimidine in dry THF/Et₂O (4:1) and cool to -100°C (liquid N₂/Et₂O bath).

    • Note: -78°C is often insufficient to prevent nucleophilic attack by n-BuLi on the ring.

  • Exchange: Add n-BuLi (1.1 equiv) slowly down the side of the flask. Stir for <5 mins.

    • Alternative: Use i-PrMgCl·LiCl (Turbo Grignard) at -20°C for safer handling, though exchange is slower.

  • Quench: Add dry DMF (2.0 equiv) rapidly.

  • Workup: Warm to RT, quench with NH₄Cl. Extract to obtain 5-formylpyrimidine.

  • Reductive Amination: Treat the aldehyde with NH₄OAc and NaBH₃CN in MeOH to yield the amine.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of the Molander salt.Ensure base is not too strong; switch to K₂CO₃. Add water to the solvent system (solubility is key).
Dimer Formation (Reduction) Insufficient Ammonia.Increase NH₃ concentration (use saturated NH₃/MeOH).
Ring Reduction (Reduction) Catalyst too active or Temp too high.Switch from Pd/C to Raney Ni or Cobalt. Lower Temp to <40°C.
Starting Material Recovery (Cyanation) Catalyst poisoning.Ensure DMF is dry and degassed. Increase catalyst loading to 10%.
"Black Tar" (Lithiation) Nucleophilic attack on the ring.Lower temp to -100°C. Use t-BuLi (2 equiv) for faster exchange or switch to Turbo Grignard.

Safety Considerations

  • Cyanides: Zn(CN)₂ is highly toxic. Handle in a well-ventilated fume hood. Bleach all waste streams to oxidize cyanide.

  • Raney Nickel: Pyrophoric when dry. Always keep under solvent (water or ethanol). Dispose of in a dedicated waste container.

  • Hydrogenation: Ensure pressure vessels are rated for the operating pressure. Ground all equipment to prevent static discharge.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. Organic Letters.

  • Bagal, S. K., et al. (2010). Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Journal of the American Chemical Society.

  • Khurana, J. M., & Kukreja, G. (2002). Rapid reduction of nitriles to primary amines with NiCl2·6H2O/NaBH4. Synthetic Communications.

  • Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry.

  • BenchChem Application Note. Application of 5-Bromopyrimidine in Agrochemical Synthesis.

Sources

Application

Application Note: Strategies for Incorporating 2,2-Difluoroethoxy Groups into Heterocyclic Scaffolds

Executive Summary & Scientific Rationale The 2,2-difluoroethoxy ( ) group is a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere of the methoxy ( ) or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 2,2-difluoroethoxy (


) group is a high-value pharmacophore in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere of the methoxy (

) or ethoxy (

) group.[1]

Why this moiety matters:

  • Metabolic Stability: The terminal

    
     group blocks metabolic oxidation at the 
    
    
    
    -position, a common clearance pathway for standard ethoxy groups.
  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and moderately increase

    
    , improving membrane permeability without the drastic solubility penalty often seen with trifluoromethyl groups.
    
  • Conformational Control: The gauche effect (preference of C–F bonds to be gauche to the C–O bond) locks the side chain into specific conformations, potentially enhancing binding affinity to protein targets.

This guide details two field-proven protocols for installing this group: Nucleophilic Aromatic Substitution (


)  for activated heterocycles and O-Alkylation  for hydroxy-functionalized scaffolds.

Strategic Analysis: The "Fluorine Effect" on Reactivity[2][3]

Before attempting synthesis, one must understand the reagents. The primary source of this group is 2,2-difluoroethanol (DFE) .

The Shift
  • Ethanol

    
    :  ~16.0
    
  • 2,2-Difluoroethanol

    
    :  ~12.4 – 13.0[1]
    

Implication: DFE is significantly more acidic than non-fluorinated alcohols.

  • Advantage: It can be deprotonated by weaker bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents; strictly anhydrous conditions with
    
    
    are not always mandatory.[1]
  • Disadvantage: The resulting 2,2-difluoroethoxide anion is a weaker nucleophile than ethoxide. Reactions require higher temperatures or more electrophilic substrates (e.g., 2-fluoropyridines are preferred over 2-chloropyridines).[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your substrate.

Synthesis_Decision_Tree Start Start: Heterocyclic Substrate Check_LG Does it have a Leaving Group? (Cl, F, NO2, SO2R) Start->Check_LG Check_OH Does it have a Hydroxyl Group? (-OH) Check_LG->Check_OH No Route_A Protocol A: SNAr (Displacement) Check_LG->Route_A Yes (Activated position) Route_B Protocol B: O-Alkylation (Electrophilic Trapping) Check_OH->Route_B Yes Route_C Route C: Pd-Catalyzed (Buchwald-Type) Check_OH->Route_C No (Unactivated C-H)

Figure 1: Decision matrix for selecting the synthetic strategy based on substrate functionality.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: 2- or 4-halopyridines, pyrimidines, quinolines, and electron-deficient arenes.[1]

Mechanistic Insight

While 2-chloropyridines are cheap, 2-fluoropyridines react significantly faster (up to 300x) in


 reactions with fluorinated alcohols.[1][2][3] The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate, which is often the rate-determining step for these weaker nucleophiles.[2]
Materials
  • Substrate: 2-Chloro-3-nitropyridine (or similar activated heterocycle).

  • Nucleophile: 2,2-Difluoroethanol (1.2 – 1.5 equiv).[1]

  • Base: Sodium Hydride (60% dispersion in oil) OR Cesium Carbonate (

    
    ).[1]
    
  • Solvent: Anhydrous THF (for NaH) or DMF/NMP (for Carbonates).[1]

Step-by-Step Procedure (NaH Method)
  • Alkoxide Formation:

    • To a flame-dried 3-neck flask under

      
      , add NaH  (1.2 equiv) suspended in anhydrous THF (
      
      
      
      ).
    • Cool to 0°C.

    • Add 2,2-difluoroethanol (1.2 equiv) dropwise.[1] Caution:

      
       gas evolution.
      
    • Stir at 0°C for 15 min, then warm to RT for 15 min to ensure complete formation of sodium 2,2-difluoroethoxide.

  • Addition:

    • Cool the mixture back to 0°C.

    • Add the heterocyclic electrophile (1.0 equiv) dissolved in minimal THF dropwise.

  • Reaction:

    • Allow to warm to RT.[4]

    • Critical Checkpoint: Monitor by TLC/LCMS. If no reaction after 1 hour, heat to 60°C. The lower nucleophilicity often requires thermal energy compared to standard ethoxide.

  • Workup:

    • Quench carefully with saturated

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with water (

      
      ) to remove DFE (water-soluble) and brine.[1]
      
    • Dry over

      
       and concentrate.
      

Data Summary: Base Screening for 2-Chloropyridine

Base Solvent Temp (°C) Time (h) Yield (%) Notes

|


 | THF | 0 

60 | 4 | 92 | Best for non-sensitive substrates.[1] | |

| DMF | 80 | 12 | 85 | Milder; avoids strong basicity spikes.[1] | |

| Toluene | 0

RT | 2 | 88 | Good for highly lipophilic substrates.[1] |

Protocol B: O-Alkylation of Hydroxy-Heterocycles

Best for: Pyridinols, hydroxypyrimidines, or phenols where the heterocyclic ring is electron-rich and resists


.
Strategic Choice: The Electrophile

Direct alkylation with 2,2-difluoroethyl iodide is slow and the reagent is expensive/volatile. The tosylate (Ts) or triflate (Tf) of 2,2-difluoroethanol is the superior electrophile.

Preparation of 2,2-Difluoroethyl Tosylate (In-situ capable): React DFE with Tosyl Chloride (


) and 

in DCM.[1] This reagent is a stable solid that can be stored.
Step-by-Step Procedure
  • Setup:

    • Charge a reaction vial with the hydroxy-heterocycle (1.0 equiv).

    • Add 2,2-difluoroethyl tosylate (1.2 equiv).[1]

    • Add

      
        (2.0 equiv).
      
    • Solvent: Anhydrous DMF or Acetonitrile (

      
      ).[1]
      
  • Reaction:

    • Heat to 80°C (DMF) or Reflux (Acetonitrile).

    • Reaction Time: Typically 4–16 hours.

    • Note: The "Ambident Nucleophile" problem. Pyridinols can alkylate at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).

    • Control:

      
       (Silver Carbonate) in Toluene/Benzene favors O-alkylation  via the "hard/soft" acid-base principle, though 
      
      
      
      in DMF usually favors O-alkylation for electron-deficient rings.[1]
  • Workup:

    • Dilute with water.[2]

    • Extract with Ether or EtOAc.

    • Crucial Step: Wash the organic layer with

      
       to remove any unreacted starting phenol/pyridinol.
      

Visualizing the Mechanism ( )

The following diagram illustrates the critical transition state stabilization provided by the fluorine atoms on the ring (if using fluoropyridine) and the nucleophile dynamics.

SNAr_Mechanism cluster_notes Key Factors Reactants Reactants: 2-F-Pyridine + NaOCH2CHF2 TS Meisenheimer Complex (Anionic Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting Step) Product Product: 2-(2,2-difluoroethoxy)pyridine + NaF TS->Product Elimination of F- Note1 F on ring stabilizes negative charge in TS TS->Note1 Note2 Difluoroethoxy is less bulky than t-BuO

Figure 2: Reaction coordinate for the


 displacement.[1] Note that while the nucleophile is weaker, the reaction is driven by the stability of the leaving group (Fluoride) and the electron-deficient ring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (

)
Nucleophile too weak / Temp too low.Switch solvent to DMSO (higher dielectric constant) and increase temp to 100°C. Ensure

atmosphere.
N-Alkylation vs O-Alkylation Ambident nucleophile behavior.Switch base to

(Silver salts favor O-alkylation).[1] Use non-polar solvent (Toluene).[1]
Decomposition of Reagent Base too strong causing elimination.If using DFE-Tosylate, avoid NaH; stick to Carbonates.[1] Strong bases can eliminate DFE-Ts to form difluoroethylene.
Product Volatility Low MW products.2,2-difluoroethoxy heterocycles can be volatile.[1] Do not dry under high vacuum for extended periods; use a rotary evaporator with care.

References

  • BenchChem.

    
    ) Reactions on Fluoropyridines. (2025).[1][2][5][4][6][7] Retrieved from [1]
    
  • Organic Chemistry Portal.General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Approach. (2024).[8] Retrieved from [1]
    
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).[1][2][5][4][7] Retrieved from [1]

  • ChemicalBook. 2,2-Difluoroethanol Properties and Reaction Safety Data. (2025).[1][2][5][4][6][7] Retrieved from [1]

  • Navuluri, C. et al. Org.[1][9] Lett. 2024, 26, 4626-4630.[1][9] (Regarding scalable

    
     conditions).
    

Sources

Method

Optimization of Amide Bond Formation for Pyrimidin-5-yl Methanamine Scaffolds

Abstract & Chemical Context The pyrimidin-5-yl methanamine moiety (also known as 5-aminomethylpyrimidine) is a privileged pharmacophore in kinase inhibitors and CNS-active agents.[1][2] Unlike 2-aminopyrimidines, where t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

The pyrimidin-5-yl methanamine moiety (also known as 5-aminomethylpyrimidine) is a privileged pharmacophore in kinase inhibitors and CNS-active agents.[1][2] Unlike 2-aminopyrimidines, where the amine is directly attached to the electron-deficient ring (aniline-like, low nucleophilicity), the methanamine derivative possesses a methylene spacer.[2]

Key Chemical Characteristics:

  • Electronic Profile: The methylene spacer insulates the amine from the resonance effects of the pyrimidine ring.[1] Consequently, it behaves more like a benzylamine (pKa ~8.5–8.[1]8) than an aniline.[1] It is sufficiently nucleophilic to react with standard activated esters.[1]

  • Salt Forms: This reagent is almost exclusively supplied as a dihydrochloride (2HCl) or monohydrochloride salt due to the instability/volatility of the free base.[1]

  • Solubility Challenge: The primary failure mode in these couplings is not lack of reactivity, but insolubility of the salt in non-polar solvents (DCM, Toluene) and insufficient neutralization of the HCl counterions.[1]

This guide provides two optimized protocols: Method A (HATU) for high-throughput discovery and Method B (T3P) for scalable, green process chemistry.[1][2]

Reagent Selection Matrix

Before beginning, select the appropriate protocol based on your scale and substrate complexity.[1]

CouplingSelection cluster_tips Critical Decision Factors Start Start: Select Scale & Substrate ScaleCheck Scale < 100 mg (Discovery)? Start->ScaleCheck HATU_Route METHOD A: HATU/DIPEA (High Yield, expensive) ScaleCheck->HATU_Route Yes StericCheck Sterically Hindered Acid? ScaleCheck->StericCheck No (Process/Scale-up) T3P_Route METHOD B: T3P (PPA) (Scalable, Green, Easy Workup) StericCheck->HATU_Route Yes (Needs high activation) StericCheck->T3P_Route No (Standard acid) Tip1 Note: T3P reduces epimerization risk for chiral acids.

Figure 1: Decision matrix for selecting the optimal coupling reagent.

Method A: High-Yield Discovery Protocol (HATU)

Best for: Small scale (<100 mg), valuable acids, or library synthesis.[1][2] Mechanism: HATU generates a highly reactive aza-benzotriazole active ester, driving the reaction to completion even with the slight electron-withdrawing effect of the pyrimidine ring.[1]

Materials
  • Carboxylic Acid (R-COOH): 1.0 equiv.[1][2]

  • Amine: Pyrimidin-5-yl methanamine 2HCl (1.2 equiv).[1][2]

  • Coupling Agent: HATU (1.2 – 1.5 equiv).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA.[1][2] Critical: You must use 4.0–5.0 equiv if using the 2HCl salt.[1]

  • Solvent: DMF (Preferred for salt solubility) or DMAc.[1][2] Avoid DCM unless the amine is pre-free-based.[1][2]

Protocol Steps
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (2.0 equiv) to the acid solution.[1]

  • Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange.[1]

    • Why? Pre-activation ensures the active ester forms before the amine (and its HCl salts) are introduced.[1]

  • Amine Preparation: In a separate vial, suspend Pyrimidin-5-yl methanamine 2HCl (1.2 equiv) in minimal DMF. Add DIPEA (3.0 equiv) and vortex/sonicate until the suspension clears or becomes a fine slurry.[1]

    • Why? The 2HCl salt requires 2 equivalents of base just to neutralize.[1] The extra 1 equiv ensures the amine remains nucleophilic.[1]

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1][3]

    • Target Mass: Look for [M+H]+.[1][2] Note that HATU byproducts (tetramethylurea) are water-soluble.[1][2]

Workup (Method A)
  • Dilute reaction with EtOAc (Ethyl Acetate).[1][2]

  • Wash 3x with Water or Sat.[1] NaHCO3 (to remove DMF and HOBt/HATU byproducts).

  • Wash 1x with Brine .[1]

  • Dry over Na2SO4, filter, and concentrate.[4]

  • Purification: Flash chromatography (DCM/MeOH gradient).[1][2]

Method B: Scalable "Green" Protocol (T3P)

Best for: Scale-up (>1g), chiral acids (low epimerization), and easy purification.[1][2] Reagent: Propylphosphonic anhydride (T3P), usually supplied as 50% w/w in EtOAc or DMF.[1]

Materials
  • Carboxylic Acid: 1.0 equiv.[1]

  • Amine: Pyrimidin-5-yl methanamine 2HCl (1.1 equiv).[1][2]

  • Reagent: T3P (50% solution in EtOAc) (1.5 – 2.0 equiv).[1][2]

  • Base: N-Methylmorpholine (NMM) or DIPEA (4.0 equiv).[1][2]

  • Solvent: EtOAc, Me-THF, or DMF.[1]

Protocol Steps
  • Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Pyrimidin-5-yl methanamine 2HCl (1.1 equiv), and Solvent (EtOAc or Me-THF, 5–10 volumes).

  • Base Addition: Cool the mixture to 0°C. Add Base (NMM, 4.0 equiv) dropwise.

    • Observation: The slurry may become thicker as amine salts are neutralized and NMM-HCl precipitates.[1][2]

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes, maintaining temperature <10°C.

    • Exotherm Warning: T3P coupling is exothermic.[1] Controlled addition prevents side reactions.[1]

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Monitoring: Check LCMS. If conversion is stalled, add 0.5 equiv T3P and 0.5 equiv Base.[1]

Workup (Method B - The "Self-Cleaning" Extraction)

T3P byproducts are water-soluble phosphates, making purification simple.[1][2]

  • Quench reaction with Water .

  • Separate layers.[1]

  • Acidic Wash (Optional/Careful): If your product is not acid-sensitive, wash the organic layer rapidly with 0.5 M Citric Acid (pH ~4) to remove unreacted amine.[1][2]

    • Caution: The pyrimidine product is basic.[1] If the pH is too low (<3), you will extract your product into the water. Keep pH > 4.

  • Basic Wash: Wash organic layer with Sat.[1] NaHCO3 (removes unreacted acid and phosphorus byproducts).[1][2]

  • Brine Wash: Wash with brine, dry, and concentrate.[1]

  • Result: Often yields pure product without chromatography.[1]

Troubleshooting & Purification Strategy

The "Solubility Trap"

The most common failure mode is the 2HCl salt crashing out in non-polar solvents (DCM, Toluene) before reacting.[1]

  • Fix: Switch to DMF or NMP as the reaction solvent.[1]

  • Fix: "Free-base" the amine separately: Dissolve the 2HCl salt in minimal water, basify with 50% NaOH, extract into DCM/IPA (3:1), dry, and concentrate to get the free amine oil. Use this immediately.

Workup Flowchart for Basic Heterocycles

The product contains a pyrimidine ring and an amide.[1] It is moderately polar.[1]

WorkupFlow Reaction Crude Reaction Mixture (DMF/EtOAc) Quench Add Water + EtOAc Reaction->Quench Sep1 Phase Separation Quench->Sep1 AqLayer Aqueous Layer (Discard salts/DMF) Sep1->AqLayer OrgLayer Organic Layer (Contains Product) Sep1->OrgLayer WashDecision Wash Step Selection OrgLayer->WashDecision AcidWash 0.5M Citric Acid Wash (ONLY if Product pKa < 3) WashDecision->AcidWash CAUTION: Risk of Product Loss BaseWash Sat. NaHCO3 Wash (Removes Acids/T3P) WashDecision->BaseWash Standard Protocol Final Final BaseWash->Final Dry & Concentrate

Figure 2: Workup logic to prevent product loss into the aqueous phase.[1][2]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1][2]

  • Archimica (Now Euticals). T3P® (Propanephosphonic Acid Anhydride) Application Note.[1][5] Link(Note: General reference for T3P stoichiometry).

  • PubChem. Pyrimidin-5-ylmethanamine dihydrochloride Compound Summary. Link[1][2]

Sources

Application

Synthesis of kinase inhibitors using pyrimidine methanamine linkers

Application Note: Synthesis of Kinase Inhibitors Using Pyrimidine Methanamine Linkers Abstract The pyrimidine scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core hinge-binding...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Kinase Inhibitors Using Pyrimidine Methanamine Linkers

Abstract

The pyrimidine scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as the core hinge-binding motif in drugs such as Imatinib, Nilotinib, and Palbociclib. While the heterocyclic core provides essential hydrogen bonding to the kinase hinge region, the methanamine linker (


 or 

) plays a critical, often underappreciated role. It introduces specific conformational flexibility, allowing the inhibitor to navigate the "gatekeeper" residues and access hydrophobic back-pockets (e.g., DFG-out conformations). This guide details the strategic synthesis of these linkers, focusing on regioselective Nucleophilic Aromatic Substitution (

) and Reductive Amination, supported by mechanistic insights and validated protocols.

Strategic Synthetic Planning

The synthesis of pyrimidine methanamine kinase inhibitors generally follows two connectivity patterns, each requiring a distinct retrosynthetic logic.

  • Type A (Aminomethyl-Pyrimidine): The methylene group is attached directly to the pyrimidine ring (

    
    ). This is often accessed via reductive amination of pyrimidine carbaldehydes or substitution of chloromethylpyrimidines.
    
  • Type B (N-Alkyl-Aminopyrimidine): The nitrogen is attached to the pyrimidine (

    
    ). This is classically formed via 
    
    
    
    displacement of halopyrimidines with benzylic amines.
Decision Matrix for Synthetic Route Selection

SyntheticStrategy Start Target Structure Analysis TypeCheck Linker Orientation? Start->TypeCheck TypeA Type A: Pyr-CH2-NH-R (C-Linked Methylene) TypeCheck->TypeA Carbon Attachment TypeB Type B: Pyr-NH-CH2-R (N-Linked Methylene) TypeCheck->TypeB Nitrogen Attachment AldehydeRoute Route 1: Reductive Amination (Pyr-CHO + R-NH2) TypeA->AldehydeRoute Preferred (Mild) HalideRoute Route 2: Nucleophilic Substitution (Pyr-CH2-Cl + R-NH2) TypeA->HalideRoute Alternative ElectronCheck Pyrimidine Electronics? TypeB->ElectronCheck Outcome1 High Yield, No Metal Waste AldehydeRoute->Outcome1 SNAr Route 3: SNAr Displacement (Pyr-Cl + R-CH2-NH2) SNAr->Outcome1 Buchwald Route 4: Pd-Catalyzed Coupling (Pyr-Cl + R-CH2-NH2) Outcome2 Requires Pd Scavenging Buchwald->Outcome2 ElectronCheck->SNAr Electron Deficient (e.g., 2,4-dichloro) ElectronCheck->Buchwald Electron Rich (e.g., 5-alkyl)

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on linker orientation and pyrimidine electronics.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis (Type B Linkers)

Targeting the synthesis of 2-amino-4-substituted pyrimidines.

Principle: In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than C2 due to the dipole moments of the nitrogen atoms. However, steric bulk at C5 or the choice of base can shift this selectivity. This protocol ensures C4-selectivity to create the initial scaffold, followed by C2-functionalization.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Target Benzylamine (e.g., 3-aminobenzylamine) (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: n-Butanol (for thermal) or THF/DMF (for low temp)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (500 mg, 3.36 mmol) in anhydrous n-butanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Expert Insight: n-Butanol is chosen over ethanol because its higher boiling point (117°C) allows for thermal acceleration if the reaction stalls, while still being polar enough to stabilize the transition state.

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.46 mL, 8.4 mmol) dropwise.

  • Nucleophilic Attack: Slowly add the benzylamine (3.36 mmol) dissolved in 2 mL n-butanol over 15 minutes.

    • Critical Control: Rapid addition can lead to bis-substitution (C2 and C4). Keep the temperature at 0°C for the first hour to favor kinetic control (C4 substitution).

  • Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (C4-isomer) typically runs lower than the starting material but higher than the bis-product.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 30 mL) and Brine (1 x 30 mL).
    
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0–40% EtOAc in Hexanes.

Validation Criteria:

  • 
     NMR:  Look for the loss of one C-Cl signal. The C4-proton of the pyrimidine ring usually appears as a doublet around 
    
    
    
    8.0–8.3 ppm.
  • Regioselectivity Check: If C2 substitution occurred, the remaining C4-Cl is very reactive; if C4 substitution occurred (desired), the remaining C2-Cl is sluggish.

Protocol B: Reductive Amination (Type A Linkers)

Targeting the synthesis of Pyrimidine-5-ylmethyl-amines.

Principle: This route avoids the harsh conditions of


 and is ideal for introducing complex amine tails. It proceeds via an imine intermediate, reduced in situ by a mild hydride donor.

Materials:

  • Pyrimidine-5-carbaldehyde derivative (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology:

  • Imine Formation: In a dry vial, dissolve the pyrimidine aldehyde (0.5 mmol) and the amine (0.55 mmol) in DCE (5 mL). Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at RT for 30–60 minutes.

    • Expert Insight:

      
       is preferred over 
      
      
      
      because it is less toxic and selectively reduces the imine over the aldehyde, preventing side reactions.
  • Reduction: Add

    
     (159 mg, 0.75 mmol) in one portion. The reaction may bubble slightly.
    
  • Completion: Stir at RT for 12–16 hours. Monitor by LC-MS for the disappearance of the imine mass (

    
    ).
    
  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 10 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over

    
    .
    
  • Purification: These amines are often polar. Use DCM:MeOH:

    
     (90:10:1) for chromatography to prevent streaking on silica.
    

Data Presentation & SAR Analysis

The methanamine linker is not just a passive connector; it dictates the vector of the attached group.

Table 1: Comparative Analysis of Linker Chemistries

Feature

(Type B: Pyr-NH-CH2-)
Reductive Amination (Type A: Pyr-CH2-NH-)
Bond Formed C(aryl)-NC(alkyl)-N
Flexibility Moderate (Conjugated N lone pair)High (sp3 Carbon rotation)
pKa Influence Lowers amine pKa (delocalization into ring)Maintains amine basicity (often protonated at phys. pH)
Kinase Binding Often acts as H-bond donor to hinge (e.g., Met residue)Often positions a solubilizing group towards solvent
Common Pitfall Regioselectivity issues (C2 vs C4)Over-alkylation (if using primary amines)
Mechanistic Pathway: Regioselectivity

SNArMechanism SM 2,4-Dichloropyrimidine TS_C4 C4-Meisenheimer Complex (Stabilized by N1 & N3) SM->TS_C4 Amine Attack @ C4 TS_C2 C2-Meisenheimer Complex (Less Stabilized) SM->TS_C2 Amine Attack @ C2 Prod_C4 4-Amino-2-chloropyrimidine (Major Kinetic Product) TS_C4->Prod_C4 -HCl Prod_C2 2-Amino-4-chloropyrimidine (Minor/Thermodynamic) TS_C2->Prod_C2 -HCl

Caption: Kinetic preference for C4 substitution in 2,4-dichloropyrimidines due to superior resonance stabilization of the anionic intermediate.

Troubleshooting & Expert Tips

  • Emulsions during Workup: Pyrimidine amines often form emulsions in EtOAc/Water.

    • Solution: Use DCM instead of EtOAc for extraction, or add a small amount of MeOH to the organic phase to break the emulsion.

  • Regioselectivity Failure: If you observe a 1:1 mixture of C2/C4 products in the

    
     reaction.
    
    • Solution: Lower the temperature to -78°C (using THF) and add the amine very slowly. Alternatively, use a Lewis acid catalyst like

      
       which can chelate N1/N3 and enhance C4 electrophilicity.
      
  • Pd-Scavenging: If using Buchwald-Hartwig (Route 4), residual Palladium can interfere with biological assays.

    • Solution: Treat the final product with SiliaMetS® Thiol or DMT functionalized silica scavengers for 4 hours before final filtration.

References

  • Synthesis of Pyrimidine Derivatives

    • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.
    • [Link]

  • Regioselectivity in

    
    : 
    
    • Dichotomy in Regioselectivity of Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class.
    • [Link]

  • Reductive Amination Protocols

    • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.
    • [Link]

  • General Kinase Inhibitor Design

    • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[1] MDPI Molecules.

    • [Link]

Sources

Method

Application Note: Mastering 2,2-Difluoroethanol (DFE) in SNAr Reactions

Topic: Handling 2,2-difluoroethanol in SNAr reactions Content Type: Detailed Application Notes and Protocols Precision Protocols for Bioisosteric Replacement in Medicinal Chemistry Executive Summary: The "Goldilocks" Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling 2,2-difluoroethanol in SNAr reactions Content Type: Detailed Application Notes and Protocols

Precision Protocols for Bioisosteric Replacement in Medicinal Chemistry

Executive Summary: The "Goldilocks" Nucleophile

In modern drug discovery, 2,2-difluoroethanol (DFE) is a critical building block used to introduce the


 moiety. This group acts as a lipophilic, metabolically stable bioisostere for ethoxy (

) or trifluoroethoxy (

) groups.

However, DFE presents a unique synthetic challenge. With a pKa of approximately 13.3 , it sits in a "dead zone" between the high nucleophilicity of ethanol (pKa ~16) and the high acidity of 2,2,2-trifluoroethanol (TFE, pKa ~12.4). It is often too acidic to react vigorously under mild ethoxide-like conditions, yet not acidic enough to be easily deprotonated by weak bases in non-polar solvents.

This guide provides the "Golden Triangle" of reaction parameters—Base, Solvent, and Temperature—required to force this recalcitrant nucleophile into SNAr reactivity without decomposing sensitive scaffolds.

The Chemical Context: Why It Fails & How to Fix It

The Nucleophilicity vs. Basicity Trade-off

Success with DFE requires understanding its electronic behavior relative to its cousins.

PropertyEthanol (

)
2,2-Difluoroethanol (

)
Trifluoroethanol (

)
pKa ~16.0~13.3 ~12.4
Nucleophilicity HighModerate Low
Leaving Group Ability PoorModerate Good
Boiling Point 78°C95°C 74°C
Common Base NaOEt / NaHCs₂CO₃ / KOtBu / NaH K₂CO₃ / TEA

The Trap: Researchers often attempt to use standard Williamson ether conditions (


/Acetone) which work for phenols, or NaH/THF which works for simple alcohols. DFE often fails in the former due to insufficient deprotonation and stalls in the latter due to the poor solubility of the sodium alkoxide intermediate.
The "Cesium Effect"

For SNAr reactions involving DFE, Cesium Carbonate (


)  is the reagent of choice.
  • Solubility: Cesium's large ionic radius disrupts the crystal lattice, making the carbonate more soluble in organic solvents (DMF/DMSO) than potassium or sodium equivalents.

  • "Naked" Anion: The bulky cesium cation forms a loose ion pair with the 2,2-difluoroethoxide anion, exposing the oxygen nucleophile for attack on the aromatic ring.

Decision Matrix: Selecting Reaction Conditions

Before starting, categorize your electrophile (Aryl Halide) to select the correct protocol.

SnAr_Decision_Tree Start Substrate Analysis: Electron-Deficiency of Ar-X High_Act Highly Activated (e.g., Pyrimidines, Nitro-benzenes, 2-Fluoropyridines) Start->High_Act Mod_Act Moderately Activated (e.g., Chloropyridines, Cyanobenzenes) Start->Mod_Act Un_Act Unactivated/Deactivated (e.g., Simple Aryl Bromides) Start->Un_Act Method_A PROTOCOL A: The Cesium Standard (Cs2CO3 / MeCN or DMF / 60-80°C) High_Act->Method_A Preferred Mod_Act->Method_A Try first (High T) Method_B PROTOCOL B: The Strong Force (NaH / THF or DMF / 0°C to RT) Mod_Act->Method_B If A fails Method_C PROTOCOL C: Metal Catalysis Required (Buchwald-Hartwig / Ullmann) Un_Act->Method_C SnAr unlikely

Figure 1: Decision tree for selecting reaction conditions based on substrate electronics.

Experimental Protocols

Protocol A: The "Cesium Standard" (Recommended)

Best for: Fluoropyridines, Chloropyrimidines, Nitrophenyl halides.

Mechanism: The carbonate deprotonates DFE in equilibrium. The "naked" alkoxide attacks the ipso-carbon, forming a Meisenheimer complex, followed by fluoride/chloride elimination.

Materials:

  • Substrate (1.0 equiv)

  • 2,2-Difluoroethanol (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) for reactive substrates; DMF or NMP for sluggish ones.

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add the aryl halide (1.0 equiv) and anhydrous solvent (0.2 M concentration).

  • Reagent Addition: Add 2,2-difluoroethanol (1.2 equiv) followed by

    
     (2.0 equiv). Note: No exotherm is typically observed.
    
  • Reaction:

    • Highly Reactive (e.g., 4-chloropyrimidine): Heat to 50–60°C.

    • Moderately Reactive (e.g., 2-chloropyridine):[1] Heat to 90–110°C.

  • Monitoring: Monitor by LCMS. DFE is UV-inactive, so track the consumption of the aryl halide.

  • Workup (Crucial Step):

    • Cool to room temperature.[2][3][4]

    • Dilute with Water: Add 5-10 volumes of water. DFE is highly water-soluble and will partition into the aqueous phase.

    • Extract: Extract 3x with Ethyl Acetate (EtOAc) or DCM.

    • Wash: Wash combined organics with Brine to remove residual DMF/DFE.

    • Dry/Concentrate: Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Strong Force" (Sodium Hydride)

Best for: Less activated substrates or when Protocol A yields <20%.

Safety Warning:


 gas evolution. DFE is volatile; do not let the reaction run dry.

Procedure:

  • Setup: Use a 2-neck flask under inert atmosphere.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF (0°C).

  • Alkoxide Formation: Add 2,2-difluoroethanol (1.2 equiv) dropwise at 0°C.

    • Observation: Bubbling (

      
      ) will occur. Stir for 15-30 mins until bubbling ceases. The solution may become homogenous or a fine suspension.
      
  • Substrate Addition: Add the aryl halide (1.0 equiv) as a solution in the reaction solvent.

  • Reaction: Warm to Room Temperature (RT). If no reaction after 2 hours, heat to 60°C.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Proceed as in Protocol A.

Troubleshooting & Optimization

ObservationDiagnosisSolution
No Reaction (SM remains) Nucleophile too weak or SM too electron-rich.Switch from MeCN to DMSO (higher T). Switch base to NaH.
Hydrolysis Product (Ar-OH) Wet solvent/base. DFE is competing with

.
Dry solvent over molecular sieves. Use fresh bottle of

.
Low Yield (Black tar) Thermal decomposition.Lower temp to 60°C. Add base slowly or use Protocol A instead of B.
DFE impurities in product DFE co-eluting or high boiling point (95°C).Do not rely on Rotovap. Use aggressive water washes (5x) during workup. DFE is very hydrophilic.[5]

Safety & Handling of 2,2-Difluoroethanol

Unlike trifluoroethanol (TFE), which is often used as a solvent, DFE should be treated as a toxic reagent.

  • Toxicity: DFE is toxic if swallowed, inhaled, or in contact with skin. It is a metabolic poison (metabolizes to difluoroacetic acid/oxalate).

  • Volatility: BP is 95°C, but it forms azeotropes. Use a fume hood.

  • Flammability: Flash point is approx 3°C (High Flammability). Ground all glassware.

  • Waste: Segregate as halogenated organic waste.

Reaction Mechanism Visualization

Mechanism DFE 2,2-Difluoroethanol (pKa ~13.3) Alkoxide Difluoroethoxide (Nucleophile) DFE->Alkoxide Deprotonation Base Cs2CO3 Base->DFE Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer Attack (RDS) ArX Aryl Halide (Electrophile) ArX->Meisenheimer Product Difluoroethoxy Arene Meisenheimer->Product Elimination (-X)

Figure 2: Mechanistic pathway of the SNAr reaction involving DFE.

References

  • Bioisosteric Applications: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry.

  • SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[3][7][8] Chemical Reviews.[9]

  • Base Effects (Cesium): Flessner, T., & Dorsch, D. (2001). Cesium Carbonate Promoted SNAr Reactions. Synlett.[9]

  • Safety Data: PubChem Compound Summary for CID 136187, 2,2-Difluoroethanol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Hydrophilic Pyrimidine Amines via Reverse Phase Chromatography

Status: Active Agent: Senior Application Scientist Ticket ID: RPC-PYR-001 Subject: Troubleshooting Retention, Peak Shape, and Recovery for Polar Basic Heterocycles Executive Summary Hydrophilic pyrimidine amines present...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: RPC-PYR-001 Subject: Troubleshooting Retention, Peak Shape, and Recovery for Polar Basic Heterocycles

Executive Summary

Hydrophilic pyrimidine amines present a "perfect storm" for standard Reverse Phase Chromatography (RPC). Their high polarity often leads to elution in the void volume (no retention), while their basic amine functionality interacts with residual silanols on the column stationary phase, causing severe peak tailing.[1]

This guide moves beyond standard C18 protocols, offering three distinct "Field-Proven" strategies to force retention and recover symmetry: High-pH Chromatography , Aqueous-Stable (AQ) Phases , and Ion-Pairing .

Part 1: The Decision Matrix (Method Selection)

Before starting, select your strategy based on your compound's pKa and your available equipment.

MethodSelection Start Start: Hydrophilic Pyrimidine Amine CheckCol Do you have a High-pH Stable Column? (e.g., Hybrid Silica, Polymer, Bidentate C18) Start->CheckCol YesCol Yes CheckCol->YesCol Preferred Route NoCol No (Standard Silica C18) CheckCol->NoCol HighPH STRATEGY 1: High pH (pH > 10) Deprotonate amine -> Neutral molecule High Retention & Symmetry YesCol->HighPH AQCheck Is the compound extremely polar? (LogP < 0) NoCol->AQCheck AQPhase STRATEGY 2: AQ / Polar-Embedded Column Use 100% Aqueous Start Prevents Phase Collapse AQCheck->AQPhase Yes (Avoids additives) IPC STRATEGY 3: Ion-Pairing (Acidic pH) Add TFA or HFBA Forms hydrophobic salt with amine AQCheck->IPC No (Need strong retention) caption Figure 1: Decision Matrix for selecting the optimal purification strategy based on column availability and compound polarity.

Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My compound elutes in the dead time (Void Volume). It won't stick!"

Diagnosis: The compound is too polar for a standard C18 column at acidic pH. The amine is protonated (positively charged), making it even more hydrophilic.

Solution A: The "High pH" Switch (Recommended)

  • Mechanism: Pyrimidine amines typically have pKa values between 7 and 9. By raising the mobile phase pH to 10–11, you deprotonate the amine (

    
    ). The neutral molecule is significantly more hydrophobic and retains well on C18 [1, 2].
    
  • Requirement: You MUST use a column rated for high pH (e.g., Waters XBridge, Agilent Zorbax Extend, or Phenomenex Gemini). Standard silica dissolves above pH 8.

  • Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

    • Organic: Acetonitrile or Methanol.[2][3][4][5]

Solution B: Ion-Pairing Agents (If stuck with standard columns)

  • Mechanism: Add a perfluorinated acid to the mobile phase. The negatively charged acid pairs with the positively charged amine, forming a neutral, hydrophobic complex that "sticks" to the C18 chain [3].

  • Reagent Selection:

    • TFA (Trifluoroacetic acid): Good retention, volatile (LC-MS compatible).

    • HFBA (Heptafluorobutyric acid): Stronger retention for very polar amines.

  • Warning: Ion-pairing agents can suppress MS ionization signals and are difficult to wash out of columns (dedicate a column to this method).

Issue 2: "The peak looks like a shark fin (Severe Tailing)."

Diagnosis: "Silanol Activity."[6] The positively charged pyrimidine amine is interacting ionically with negatively charged residual silanols (


) on the silica surface, dragging the peak.

Fixes:

  • Overwhelm the Silanols: Increase buffer concentration (e.g., 25–50 mM Phosphate pH 3.0). The high salt concentration masks the ionic interactions.

  • Add a "Sacrificial Base": If not using MS, add 0.1% Triethylamine (TEA) to the mobile phase. TEA binds to the silanols, blocking them from your analyte [4].

  • Switch to High pH: At pH 10, the silanols are charged (

    
    ), BUT your amine is neutral (
    
    
    
    ). No charge-charge attraction = sharp peaks.
Issue 3: "I injected the sample, but nothing came out (Low Recovery)."

Diagnosis:

  • Precipitation: Hydrophilic pyrimidines are often insoluble in high organic concentrations. If your gradient goes to 100% Acetonitrile, the compound may precipitate inside the column.

  • Phase Collapse: If you tried to run 100% water on a standard C18 column to force retention, the hydrophobic C18 chains may have "collapsed" (dewetted), losing all interaction surface area [5].[3]

Fixes:

  • Solubility Check: Ensure the compound is soluble in the starting mobile phase.

  • Use "AQ" Columns: Switch to a "Polar-Embedded" or "Aqueous Stable" C18 column (e.g., Atlantis T3, Luna Omega Polar C18). These can run at 100% water without collapsing, allowing maximum retention of polar compounds [6].[5]

Part 3: Comparative Data & Reagents

Table 1: Ion-Pairing Reagent Selection for Pyrimidines

ReagentAcidity (pKa)HydrophobicityRetention EffectMS CompatibilityBest For
Formic Acid ~3.75LowMinimalExcellentGeneral screening (often fails for polar amines)
TFA ~0.23MediumModerateGood (Suppression)Standard hydrophilic amines
HFBA < 1HighStrongFair (High Suppression)Extremely polar amines that elute in void with TFA
TEA BasicN/APeak Shape OnlyPoorNon-MS work; fixing tailing

Table 2: Column Class Comparison

Column TypepH RangeMechanismProsCons
Standard C18 2–8HydrophobicCheap, commonTailing for bases; Pore dewetting at 100% water
Hybrid / Bidentate 1–12HydrophobicHigh pH stability ; Excellent peak shape for basesMore expensive
Polar-Embedded (AQ) 1.5–9Hydrophobic + Polar100% Aqueous stable ; Retains polars wellBleed (sometimes); pH limits
HILIC 2–8PartitionRetains polars stronglyLong equilibration; Acetonitrile-rich (solubility issues)
Part 4: The "Gold Standard" Protocol (High pH Method)

This protocol assumes the use of a Hybrid Particle column (e.g., Waters XBridge BEH C18 or equivalent). This is the most robust method for pyrimidine amines because it solves both retention and tailing simultaneously.

Experimental Workflow:

Protocol Prep 1. Sample Prep Dissolve in 95% Water / 5% ACN Concentration: 1-5 mg/mL MobilePhase 2. Mobile Phase Prep A: 10mM NH4HCO3 (pH 10) B: 100% Acetonitrile Prep->MobilePhase Equil 3. Equilibration Flush column 10 CV Ensure pH is stable MobilePhase->Equil Gradient 4. Gradient Run 0-5 min: 5% B (Isocratic hold) 5-20 min: 5% -> 60% B Equil->Gradient Wash 5. Wash Flush with 50:50 Water:MeOH (Remove buffer salts) Gradient->Wash caption Figure 2: High-pH Reverse Phase Purification Workflow.

Step-by-Step Instructions:

  • Column Selection: Install a High-pH stable C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 using Ammonium Hydroxide. Filter through 0.22 µm membrane.

    • Solvent B: HPLC Grade Acetonitrile.[2]

  • Sample Loading: Dissolve the pyrimidine amine in the starting mobile phase (mostly water). Do not dissolve in pure DMSO or MeOH if possible, as this strong solvent slug will cause the polar compound to band-broaden immediately.

  • Gradient Execution:

    • Hold at 0–5% B for 2–5 minutes to allow the polar amine to interact with the stationary phase.

    • Ramp slowly (e.g., 2% per minute) to elute.

  • Post-Run: Flush the column with water/methanol (no salts) to prevent bicarbonate precipitation in the system.

References
  • Agilent Technologies. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from

  • McCalley, D. V. (2005). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH.
  • Sigma-Aldrich (MilliporeSigma). (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from

  • Waters Corporation. (2025).[5] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Nitrile Reductions to Primary Amines

Welcome to the Technical Support Center. For researchers and drug development professionals, the reduction of a nitrile ( ) to a primary amine ( ) is a fundamental yet notoriously problematic transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals, the reduction of a nitrile (


) to a primary amine (

) is a fundamental yet notoriously problematic transformation. The most frequent user complaint is the unwanted formation of secondary and tertiary amine impurities.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high chemoselectivity and yield.

Part 1: The Core Problem – Why Do Side Reactions Occur?

FAQ 1: Why do I keep getting secondary and tertiary amine impurities when reducing nitriles?

Answer: The formation of higher-order amines is not a result of over-reduction, but rather a nucleophilic side reaction that occurs during the reduction process[1].

When a nitrile is reduced, it first forms a highly reactive imine intermediate . If the reduction of this imine to the primary amine is not fast enough, the newly formed primary amine product can act as a nucleophile. It attacks the unreacted imine to form a geminal diamine (an aminal). This aminal is unstable and eliminates a molecule of ammonia (


) to form a secondary imine, which is subsequently reduced to a secondary amine[2]. This process can repeat to form tertiary amines.

To solve this, you must either:

  • Shift the equilibrium of the aminal formation backward by flooding the system with ammonia.

  • Trap the primary amine immediately upon formation so it loses its nucleophilicity.

Mechanism Nitrile Nitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Reduction) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Reduction) Aminal Geminal Diamine (Aminal) (R-CH(NH2)(NH-CH2-R)) Imine->Aminal + Primary Amine (Nucleophilic Attack) SecImine Secondary Imine (R-CH=N-CH2-R) Aminal->SecImine - NH3 (Elimination) SecAmine Secondary Amine (R-CH2-NH-CH2-R) SecImine->SecAmine + H2 (Reduction)

Mechanism of secondary amine byproduct formation during nitrile reduction.

Part 2: Troubleshooting Guide – Catalytic Hydrogenation

FAQ 2: I am using Pd/C for hydrogenation and adding ammonia, but I still get secondary amines. What is wrong?

Answer: While adding ammonia is the textbook solution for suppressing secondary amines, it is highly dependent on the catalyst . Adding ammonia to Palladium on Carbon (Pd/C) is notoriously ineffective[3]. Palladium does not optimally coordinate the ammonia to prevent the condensation pathway.

The Solution: Switch to Raney Nickel or Raney Cobalt (sponge metal catalysts)[4]. These catalysts have a strong affinity for nitrogenous compounds. When used in a solvent saturated with methanolic or ethanolic ammonia, the excess


 competitively binds to the catalyst surface and forces the aminal equilibrium backward, drastically increasing primary amine selectivity[5]. Raney Cobalt is generally even more selective for primary amines than Raney Nickel, though slightly less reactive.
Data Presentation: Catalyst & Additive Comparison
Catalyst SystemAdditivePrimary Amine SelectivityMechanistic Note / Causality
Pd/C NoneLow (<50%)Rapid imine condensation; heavy dimerization.
Pd/C

Low to ModerateAmmonia addition is largely ineffective with Pd catalysts[3].
Raney Nickel NoneModerate (~70%)Better than Pd, but still allows significant dimerization.
Raney Nickel Excess

High (>90%)

shifts equilibrium and outcompetes product for surface binding.
Raney Cobalt Excess

Very High (>95%)Slower reduction kinetics prevent buildup of reactive intermediates.

Part 3: Troubleshooting Guide – Chemical Reductions

FAQ 3: My substrate has reducible functional groups (e.g., alkenes, benzyl ethers) that cannot tolerate high-pressure hydrogenation. How can I reduce the nitrile cleanly?

Answer: If catalytic hydrogenation is too harsh or requires specialized pressure reactors, use a chemoselective chemical reduction with in situ trapping .

The most robust method for this in modern drug discovery is the Caddick Protocol (Sodium Borohydride and catalytic Nickel(II) Chloride in the presence of


)[6],[7].
  • Causality: The

    
     reacts with 
    
    
    
    to generate Nickel Boride (
    
    
    ) in situ, an extremely fine, black precipitate that acts as the active catalytic reducing agent.
  • The Trap: As the primary amine is formed, it immediately reacts with the Di-tert-butyl dicarbonate (

    
    ) in the methanol solvent. The resulting Boc-protected amine is sterically hindered and electronically deactivated, completely eliminating its ability to nucleophilically attack the imine intermediate[7].
    

Part 4: Validated Experimental Protocols

Protocol A: High-Pressure Hydrogenation with Raney Cobalt

Use this when scaling up and when the substrate lacks other reducible functional groups.

  • Catalyst Preparation: Wash 1.0 g of Raney Cobalt slurry (in water) three times with absolute ethanol to remove water. Caution: Sponge metal catalysts are highly pyrophoric. Never let them dry out.

  • Reaction Setup: Transfer the washed catalyst to a Parr hydrogenation vessel. Add the nitrile substrate (10 mmol) dissolved in 30 mL of 2.0 M Ammonia in Ethanol.

  • Hydrogenation: Purge the vessel three times with Nitrogen gas, then three times with Hydrogen gas. Pressurize the vessel to 50 psi with

    
    .
    
  • Agitation: Shake or stir vigorously at room temperature for 12–24 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst (keep the Celite pad wet with solvent to prevent fires). Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: Chemoselective Reduction with in situ Boc-Protection

Use this for complex, functionalized molecules or when pressure reactors are unavailable.

  • Dissolution: In a flame-dried round-bottom flask, dissolve the nitrile (5.0 mmol) and

    
     (10.0 mmol, 2.0 eq) in anhydrous Methanol (25 mL)[8].
    
  • Catalyst Addition: Add

    
     (0.5 mmol, 0.1 eq) to the solution. The mixture will appear pale green. Cool the flask to 0 °C using an ice bath.
    
  • Reduction (Critical Step): Slowly add

    
     (35.0 mmol, 7.0 eq) in small portions over 30 minutes. Caution: This step is highly exothermic and evolves significant hydrogen gas. A black precipitate of 
    
    
    
    will form immediately.
  • Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor by TLC until the nitrile is consumed.

  • Quenching & Workup: Add diethylenetriamine (0.5 mmol) to quench the nickel catalyst. Evaporate the methanol under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (50 mL). Extract the aqueous layer twice more with Ethyl Acetate.
    
  • Purification: Dry the combined organic layers over

    
    , filter, and concentrate. Purify the resulting Boc-protected amine via flash column chromatography.
    

Workflow Step1 Step 1: Dissolution Dissolve Nitrile & Boc2O in MeOH Step2 Step 2: Catalyst Add NiCl2·6H2O (Catalytic) Step1->Step2 Step3 Step 3: Reduction Carefully add NaBH4 at 0 °C (Exothermic) Step2->Step3 Step4 Step 4: Stirring Warm to RT Stir 1-2 hours Step3->Step4 Step5 Step 5: Workup Quench, Extract & Purify Step4->Step5

Step-by-step workflow for the chemoselective reduction of nitriles with in situ Boc protection.

Part 5: References

  • Nitrile reduction - Wikipedia. Available at: [Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates - ResearchGate. Available at:[Link]

  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate. Available at:[Link]

  • Nitrile reduction - Grokipedia. Available at:[Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles - ResearchGate. Available at:[Link]

  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • UNIVERSIDAD NACIONAL AUTÓNOMA DE MÉXICO - Repositorio del Instituto de Química - UNAM. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: SNAr Optimization for 4-Chloropyrimidine with Fluorinated Alcohols

Status: Operational Ticket ID: SNAR-PYR-F-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming low reactivity and hydrolysis in fluoro-alkoxylation.[1] Executive Summary & Core Challenge The Paradox:...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SNAR-PYR-F-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming low reactivity and hydrolysis in fluoro-alkoxylation.[1]

Executive Summary & Core Challenge

The Paradox: You are likely experiencing low conversion or stalled reactions. The core issue in coupling 4-chloropyrimidine with fluorinated alcohols (e.g., 2,2,2-trifluoroethanol [TFE] or hexafluoroisopropanol [HFIP]) is the pKa vs. Nucleophilicity Paradox .[1]

  • Acidity (Good): TFE (pKa ~12.[1][2]4) and HFIP (pKa ~9.[1]3) are significantly more acidic than Ethanol (pKa ~16).[1] They are easily deprotonated by weak bases.[1]

  • Nucleophilicity (Bad): The electron-withdrawing fluorine atoms that make the proton acidic also stabilize the resulting alkoxide negative charge. This makes the fluoro-alkoxide a weak nucleophile , struggling to displace the chloride even on an activated pyrimidine ring.

This guide provides the "Cesium Effect" protocol and a troubleshooting matrix to force this reaction to completion while suppressing the dominant side reaction: hydrolysis.

Standard Operating Protocols (SOPs)

We recommend Method A for general optimization and scale-up due to its operational simplicity and moisture tolerance.[1] Use Method B only if Method A fails to reach >80% conversion.

Method A: The "Cesium Effect" (Recommended)

Rationale:[3][4] Cesium carbonate (


) is superior to 

or

for fluorinated alcohols.[1] The large cesium cation radius (1.67 Å) forms a weak ion pair with the fluoro-alkoxide, creating a "naked" anion that is more reactive in SNAr transition states.

Protocol:

  • Stoichiometry: 4-Chloropyrimidine (1.0 equiv), Fluorinated Alcohol (1.2–1.5 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1] Concentration: 0.2 M – 0.5 M.[1][5]

  • Setup: Charge solid 4-chloropyrimidine and

    
     into a vial. Purge with 
    
    
    
    . Add solvent, then add the alcohol via syringe.[1]
  • Reaction: Heat to 60–80 °C for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate. Partition between EtOAc/Water.[1][6] (Note: Fluorinated products are often volatile; avoid high-vac for prolonged periods).[1]

Method B: The "Aggressive" Hydride Route

Rationale: Uses irreversible deprotonation to force maximum alkoxide concentration.[1] High risk of hydrolysis if reagents are wet.[1]

Protocol:

  • Stoichiometry: Fluorinated Alcohol (1.1 equiv), NaH (60% dispersion, 1.2 equiv), 4-Chloropyrimidine (1.0 equiv).[1]

  • Solvent: Anhydrous THF (0 °C to RT).

  • Step 1: Suspend NaH in THF at 0 °C. Add Fluorinated Alcohol dropwise (Gas evolution!). Stir 15 min at RT to ensure full alkoxide formation.

  • Step 2: Add 4-chloropyrimidine solution dropwise.

  • Reaction: Warm to RT or reflux (65 °C) if needed.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the SNAr pathway and the critical competition with water (Hydrolysis).

SnAr_Mechanism Start 4-Chloropyrimidine + Fluoro-Alcohol (ROH) Alkoxide Fluoro-Alkoxide (RO- Cs+) Start->Alkoxide Deprotonation (Fast) Hydrolysis 4-Hydroxypyrimidine (Dead End) Start->Hydrolysis Base Base (Cs2CO3) Base->Alkoxide Meisenheimer Meisenheimer Complex Alkoxide->Meisenheimer Rate Limiting Attack (k1) Product 4-(Fluoroalkoxy) pyrimidine Meisenheimer->Product Cl- Elimination (Fast) Water Trace Water (Impurity) Water->Hydrolysis Competitive Attack (Often Faster than RO-)

Caption: Figure 1. The SNAr pathway showing the critical competition between the weak fluoro-alkoxide nucleophile and trace water.

Troubleshooting & FAQs

Category 1: Low Conversion / Stalled Reaction[1]

Q: The reaction stalls at 50-60% conversion. Adding more base doesn't help.[1] Why? A: You likely have product inhibition or hydrolysis competition .[1]

  • Diagnosis: Check LCMS for a peak with mass [M-Cl+OH] (M-18 relative to SM, or M-36+17).[1] This is 4-hydroxypyrimidine.[1][7]

  • Root Cause: Fluorinated alkoxides are weak nucleophiles.[1] If the reaction is slow, trace water (even ppm levels) competes effectively because hydroxide is a far better nucleophile.[1]

  • Fix:

    • Add 3Å Molecular Sieves (activated) to the reaction vessel.

    • Increase concentration to 1.0 M to favor bimolecular kinetics.

    • Switch to Method A (Cesium Carbonate) if using Potassium Carbonate.[1]

Category 2: Impurity Profiling[1]

Q: I see a major impurity at M+16 mass units. What is it? A: This is the Hydrolysis Product (4-hydroxypyrimidine) .

  • Mechanism: 4-chloropyrimidine is highly susceptible to hydrolysis in basic media.[1]

  • Prevention: Ensure solvents are "Anhydrous" grade. If using older bottles of TFE/HFIP, dry them over sieves before use.[1]

Q: I see a dimer impurity. A: This occurs if the product reacts with the starting material, though rare in this specific transformation. More likely, it is a disulfide if you are using thiopyrimidine precursors, or a bis-alkylation if using 2,4-dichloropyrimidine.[1]

Category 3: Regioselectivity (For Dichloro Substrates)

Q: If I use 2,4-dichloropyrimidine, will the fluoro-alcohol hit the 2- or 4-position? A: It will predominantly hit the 4-position .

  • Reasoning: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position is more electron-deficient (para-like) than C2 (ortho-like) in SNAr kinetics for pyrimidines.

  • Control: To ensure C4 selectivity, keep the temperature low (0 °C -> RT) initially. High heat promotes mixtures.[1]

Decision Matrix for Optimization

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting_Tree Start Start: Analyze LCMS/NMR CheckConv Is Conversion > 90%? Start->CheckConv Success Proceed to Workup (Watch Volatility!) CheckConv->Success Yes IdentifyImp Identify Major Impurity CheckConv->IdentifyImp No Imp_SM Mostly SM Remaining IdentifyImp->Imp_SM Imp_OH Hydrolysis (OH-Pyr) IdentifyImp->Imp_OH Imp_Other Unknown/Decomp IdentifyImp->Imp_Other Action_SM 1. Switch to Cs2CO3 2. Increase Temp to 90°C 3. Use TFE as Co-solvent Imp_SM->Action_SM Action_OH 1. Fresh Anhydrous Solvent 2. Add 3Å Mol Sieves 3. Increase [Conc] to 1M Imp_OH->Action_OH Action_Other 1. Lower Temp 2. Check for 'Runaway' Exotherm 3. Switch to mild base (DIPEA) Imp_Other->Action_Other

Caption: Figure 2. Troubleshooting logic for SNAr optimization.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes expected reactivity based on internal application data and literature precedents.

VariableConditionReactivity ScoreRisk Factor
Base

/ MeCN
LowIncomplete conversion due to poor solubility.[1]
Base

/ MeCN
High Optimal balance of reactivity and safety.
Base NaH / THFVery HighHigh risk of hydrolysis/exotherm.[1]
Solvent TFE (Neat)MediumGood kinetics but difficult workup/cost.[1]
Solvent DMFHighDifficult to remove; water scavenger required.[1]

References

  • BenchChem Technical Support. (2025).[1][2][8][9] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from BenchChem.[1][2][8][9]

  • National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines.[1] Retrieved from NCBI/PMC.[1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • SciSpace. Hexafluoroisopropanol as a highly versatile solvent. Retrieved from SciSpace.[1]

  • Academia.edu.Cesium carbonate as a mediated inorganic base in some organic transformations.

Sources

Optimization

Stability of 2,2-difluoroethoxy group under acidic conditions

Executive Summary: The "Teflon" Ether Welcome to the Fluorine Stability Desk. If you are working with the 2,2-difluoroethoxy group ( ), you are likely modulating lipophilicity or blocking metabolic oxidation in a drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Teflon" Ether

Welcome to the Fluorine Stability Desk. If you are working with the 2,2-difluoroethoxy group (


), you are likely modulating lipophilicity or blocking metabolic oxidation in a drug candidate.

The most common misconception researchers have is equating this group with standard ethers (like ethoxy) or acid-labile acetals. The 2,2-difluoroethoxy group is exceptionally stable to acidic conditions.

Unlike standard ethers, the electron-withdrawing effect of the fluorine atoms "deactivates" the oxygen, rendering it resistant to the protonation required for acid cleavage. This guide details why this stability exists, how to confirm it, and how to troubleshoot the rare cases where "instability" is suspected.

The Science: Why It Survives

To understand the stability, we must look at the mechanism of acid cleavage. Standard ether cleavage requires two steps:

  • Protonation: The ether oxygen accepts a proton (

    
    ).[1]
    
  • Nucleophilic Attack: A nucleophile (e.g.,

    
    , 
    
    
    
    ) attacks the alkyl group, breaking the
    
    
    bond.

In 2,2-difluoroethoxy, the


-fluorine atoms exert a strong negative inductive effect (-I) . They pull electron density away from the oxygen atom.

The Consequence: The oxygen lone pairs are less available. The group essentially refuses to be protonated under standard conditions.

Data: The pKa Shift

The stability correlates directly with the acidity of the corresponding alcohol (the leaving group).

CompoundStructurepKa (approx.)[2]Basicity of OxygenAcid Stability
Ethanol

~16.0HighModerate (Cleaves in HI/HBr)
2,2-Difluoroethanol

~12.4 Low High
2,2,2-Trifluoroethanol

~12.4Very LowVery High

Note: The lower pKa of the alcohol implies the oxygen in the ether form is less basic and resists protonation.

Visualizing the Stability Mechanism

The following diagram illustrates the electronic "shield" provided by the fluorine atoms compared to a standard ethyl group.

G cluster_0 Standard Ethoxy Ether cluster_1 2,2-Difluoroethoxy Ether Ethoxy R-O-CH2-CH3 Protonated [R-OH-CH2-CH3]+ Ethoxy->Protonated Fast Protonation H_plus H+ (Acid) H_plus->Ethoxy Cleavage CLEAVAGE (Reaction Proceeds) Protonated->Cleavage Nucleophilic Attack Difluoro R-O-CH2-CHF2 Repulsion Electron Withdrawal (Low Basicity) Difluoro->Repulsion H_plus_2 H+ (Acid) H_plus_2->Difluoro Blocked No_Reaction STABLE (No Protonation) Repulsion->No_Reaction

Caption: Comparative mechanism showing how the inductive effect of fluorine prevents the initial protonation step required for acid cleavage.

Troubleshooting & FAQs

Scenario 1: "I treated my compound with 4M HCl/Dioxane to remove a Boc group, and I think my ether cleaved."
  • Diagnosis: Highly unlikely.

  • Explanation: The 2,2-difluoroethoxy group is stable to 4M HCl, TFA (Trifluoroacetic acid), and dilute

    
     at room temperature.
    
  • Action: Check your LCMS/NMR for volatility . Small fluorinated molecules are often volatile. If your product molecular weight is low (<250), you may have evaporated it during the concentration step, not cleaved it.

Scenario 2: "I used Boron Tribromide ( ) to demethylate a methoxy group. Will the difluoroethoxy survive?"
  • Diagnosis: Likely Yes (Kinetic Selectivity).

  • Explanation:

    
     coordinates to oxygen to cleave ethers.[3][4] Because the 2,2-difluoroethoxy oxygen is electron-poor, 
    
    
    
    binds to it very weakly compared to a standard methoxy group.
  • Action: Perform the reaction at

    
     to 
    
    
    
    . The methoxy will cleave rapidly; the difluoroethoxy will remain intact. If you heat it to reflux, you might force cleavage, but selectivity is high at low temperatures.
Scenario 3: "Is this group an acetal? Will it hydrolyze in water?"
  • Diagnosis: No.

  • Explanation: Confusion often arises with the difluoromethoxy group (

    
    ), which has fluorines on the 
    
    
    
    -carbon (acetal-like). The 2,2-difluoroethoxy group (
    
    
    ) has fluorines on the
    
    
    -carbon. It is a true ether and is hydrolytically stable in aqueous acid.

Experimental Protocols

Protocol A: Stability Stress Test

Use this to validate the group's stability in your specific scaffold.

  • Preparation: Dissolve 5 mg of substrate in 0.5 mL of solvent (DCM or Methanol).

  • Standard Addition: Add 1.0 equivalent of an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.

  • Acid Treatment:

    • Condition A (Mild): Add 0.5 mL TFA. Stir at RT for 2 hours.

    • Condition B (Strong): Add 0.5 mL 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Analysis: Concentrate (carefully, watching for volatility) or dilute directly for LCMS.

  • Success Criteria: >95% recovery of parent mass relative to internal standard.

Protocol B: Selective Demethylation (in presence of 2,2-difluoroethoxy)

How to remove a methoxy group without touching the fluorinated ether.

  • Cooling: Dissolve substrate in anhydrous DCM and cool to

    
    .
    
  • Reagent: Add

    
     (1.0 M in DCM, 1.1 - 1.5 equiv per methoxy group) dropwise.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to 
    
    
    
    . Do not heat to reflux.
  • Quench: Quench with MeOH at

    
    .
    
  • Result: The electron-rich methoxy cleaves; the electron-poor 2,2-difluoroethoxy remains.

Compatibility Matrix

Reagent/ConditionCompatibilityNotes
TFA / DCM (1:1) Stable Standard Boc deprotection conditions.
4M HCl / Dioxane Stable Standard salt formation/deprotection.
Aq.

(10%)
Stable Hydrolytically stable (unlike acetals).

(

)
⚠️ Resistant Will survive if reaction is kept cold (kinetic stability).
HI (Reflux) Unstable Will eventually cleave under these forcing conditions.
Hydrogenation (

)
Stable C-F and C-O bonds generally survive standard hydrogenolysis.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. The Journal of Organic Chemistry, 60(6), 1626-1631.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • PubChem. (2025).[5] 2-(2,2-Difluoroethoxy)ethanol Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

Welcome to the Process Development Support Portal. As application scientists, we know that scaling heterocyclic building blocks from bench to pilot plant introduces complex chemoselectivity and safety challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Portal. As application scientists, we know that scaling heterocyclic building blocks from bench to pilot plant introduces complex chemoselectivity and safety challenges. This guide provides a self-validating, chromatography-free workflow for the scalable synthesis of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine, a critical intermediate in modern drug discovery.

Mechanistic Workflow & Reaction Pathways

The synthesis relies on a two-step sequence: a highly regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective nitrile hydrogenation.

SynthesisWorkflow SM 4-Chloropyrimidine-5-carbonitrile (Starting Material) Int 4-(2,2-Difluoroethoxy)pyrimidine-5-carbonitrile (Intermediate) SM->Int Step 1: S_NAr Reagent1 2,2-Difluoroethanol K2CO3, MeCN, 25 °C Reagent1->Int Prod (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (Target Product) Int->Prod Step 2: Chemoselective Nitrile Reduction Reagent2 Raney Ni, H2 (50 psi) 7N NH3 in MeOH, 25 °C Reagent2->Prod

Two-step scalable synthesis workflow for (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine.

Validated Experimental Protocols (100g Scale)

Every protocol below is designed as a self-validating system , ensuring that in-process controls (IPCs) dictate the workflow rather than arbitrary timeframes.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Synthesis of the intermediate 4-(2,2-Difluoroethoxy)pyrimidine-5-carbonitrile[1]. Causality & Design: The 4-position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogens and the 5-carbonitrile group. Using a mild base (K₂CO₃) prevents the degradation of the pyrimidine core, while 2,2-difluoroethanol acts as the nucleophile.

  • Reactor Setup: Charge a dry 5 L jacketed reactor with 4-chloropyrimidine-5-carbonitrile (100 g, 0.71 mol) and anhydrous acetonitrile (1.0 L).

  • Base Addition: Add anhydrous K₂CO₃ (148 g, 1.07 mol, 1.5 eq). Causality: Finely powdered K₂CO₃ provides optimal surface area for the heterogeneous deprotonation of the alcohol without causing base-catalyzed ring opening.

  • Nucleophile Addition: Cool the suspension to 0–5 °C. Dropwise add 2,2-difluoroethanol (64.5 g, 0.78 mol, 1.1 eq) over 30 minutes to manage the mild exotherm.

  • Propagation: Warm to 25 °C and stir for 4 hours.

  • Self-Validation (IPC): Sample 50 µL, dilute in MeCN, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material peak is < 1.0% (Area).

  • Workup: Filter the inorganic salts and concentrate the filtrate under reduced pressure. Reslurry the crude solid in cold water (500 mL) to remove residual salts and unreacted alcohol, filter, and dry under vacuum at 40 °C to afford the intermediate.

Step 2: Chemoselective Nitrile Reduction

Objective: Synthesis of the target (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine[2]. Causality & Design: Nitrile reduction to a primary amine risks over-alkylation to secondary/tertiary amines. We utilize Raney Nickel in the presence of anhydrous ammonia. The ammonia thermodynamically traps the reactive primary imine intermediate, preventing nucleophilic attack by the newly formed primary amine[3].

  • Reactor Setup: In a 2 L high-pressure Parr reactor, charge 4-(2,2-Difluoroethoxy)pyrimidine-5-carbonitrile (100 g, 0.54 mol) and 7N NH₃ in Methanol (800 mL). Causality: 7N NH₃ provides a ~10-fold molar excess of ammonia, which is critical for suppressing the bis-pyrimidine secondary amine byproduct[3].

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add an aqueous slurry of Raney Nickel (20 g, 20% w/w). Safety Warning: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry.

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize to 50 psi with H₂. Stir at 25 °C for 12 hours. Maintain H₂ pressure until uptake ceases.

  • Self-Validation (IPC): Vent H₂, purge with N₂. Sample an aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS. Target mass [M+H]⁺ = 190.1. Ensure the intermediate mass [M+H]⁺ = 186.0 is absent.

  • Isolation (Chromatography-Free): Filter the catalyst through a pad of Celite under a strict N₂ blanket. Concentrate the filtrate. Dissolve the crude oil in EtOAc (500 mL) and add 4N HCl in dioxane (150 mL). Filter the resulting white precipitate to isolate the product as a highly pure hydrochloride salt.

Troubleshooting Guides & FAQs

Q: My HPLC shows 15-20% of a higher molecular weight impurity during the nitrile reduction. What is it, and how do I eliminate it? A: This is the secondary amine byproduct (bis((4-(2,2-difluoroethoxy)pyrimidin-5-yl)methyl)amine). It forms when the product primary amine nucleophilically attacks the intermediate primary imine[3]. To suppress this, ensure your reaction medium contains at least 5–10 equivalents of anhydrous ammonia (e.g., using 7N NH₃ in MeOH). The excess ammonia thermodynamically disfavors the condensation step.

NitrileReductionMechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 (Raney Ni) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine +H2 (Raney Ni) SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine +Primary Amine -NH3 SecondaryAmine Secondary Amine (Byproduct) SecondaryImine->SecondaryAmine +H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->SecondaryImine Suppresses Formation

Mechanistic pathway of nitrile hydrogenation illustrating the role of ammonia.

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the hydrogenation? A: While Pd/C is a powerful catalyst for nitrile transfer hydrogenation[4], it is generally avoided for this specific substrate. The 2,2-difluoroethoxy group is susceptible to hydrodefluorination under prolonged exposure to Pd/C and hydrogen, especially in basic media. Raney Nickel provides a highly chemoselective reduction of the nitrile while leaving the fluorinated ether intact.

Q: The S_NAr reaction is stalling at ~85% conversion. Should I increase the temperature to 80 °C? A: No. Pyrimidine-5-carbonitriles with leaving groups at the 4-position are sensitive to degradation and ring-opening side reactions at elevated temperatures. Instead of heating, ensure your 2,2-difluoroethanol is strictly anhydrous. If stalling persists, consider adding a catalytic amount of a phase-transfer catalyst (e.g., TBAB) or switching to a more polar aprotic solvent like DMF at room temperature.

Quantitative Data Summaries

The following table summarizes our internal optimization data for the nitrile reduction step, highlighting the critical nature of catalyst selection and ammonia additives.

Catalyst SystemSolventAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine Yield (%)
10% Pd/CMeOHNone>9945.242.1
10% Pd/CMeOHNH₃ (5 eq)>9968.515.3*
Raney NickelMeOHNone>9955.038.4
Raney NickelMeOHNH₃ (10 eq)>9992.4 < 2.0

*Note: Significant hydrodefluorination (~12%) was observed with Pd/C under basic conditions, rendering it unsuitable for this substrate[4].

References

  • Vilches-Herrera, M., et al. "Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C." Scilit / Chemistry - A European Journal,[Link]

  • MDPI. "Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers." Catalysts,[Link]

Sources

Optimization

Technical Support Center: Deprotection Strategies for 5-Aminomethylpyrimidine Derivatives

Welcome to the Advanced Technical Support Center. 5-Aminomethylpyrimidines are privileged pharmacophores in medicinal chemistry, frequently serving as kinase inhibitors and GPCR ligands.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. 5-Aminomethylpyrimidines are privileged pharmacophores in medicinal chemistry, frequently serving as kinase inhibitors and GPCR ligands. However, the unique electronic properties of the pyrimidine ring—specifically its dual basicity and strong metal-coordinating capabilities—make the removal of protecting groups from the 5-aminomethyl position notoriously challenging.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding deprotections.

Part 1: Fundamental Challenges & FAQs

Q1: Why does my Pd/C hydrogenation of Cbz-protected 5-aminomethylpyrimidine stall or fail completely? A1: This is a classic case of catalyst poisoning. The sp2-hybridized nitrogen atoms in the pyrimidine ring possess available lone pairs that strongly coordinate to the empty d-orbitals of transition metals like Palladium (Pd) and Ruthenium (Ru)[1]. This competitive binding blocks the active catalytic sites from activating H₂ and the Cbz group. To mitigate this, you must "mask" the lone pairs by adding an acid (like acetic acid) to protonate the pyrimidine, or switch to a less sensitive catalyst like Rhodium on Carbon (Rh/C)[2][3].

Q2: During Boc deprotection with TFA, I observe multiple higher-mass impurities. What is causing this? A2: The acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group generates a highly reactive tert-butyl cation[4]. While the electron-deficient pyrimidine ring is generally resistant to electrophilic aromatic substitution, the newly liberated primary amine or other nucleophilic functional groups on your molecule can undergo irreversible tert-butyl alkylation[5]. This is prevented by adding a nucleophilic scavenger, such as anisole, which intercepts the cation via Friedel-Crafts alkylation.

Q3: I performed a standard TFA deprotection, but my yield is near zero after a standard NaHCO₃ aqueous workup. Where is my product? A3: Your product was likely lost in the aqueous layer. 5-Aminomethylpyrimidine forms a highly water-soluble bis-TFA salt during deprotection (protonation occurs at both the primary amine and the pyrimidine ring)[4][6]. Saturated NaHCO₃ (pH ~8) is often insufficiently basic to fully deprotonate the primary amine (pKa ~9-10). You must use a stronger base (e.g., 1M NaOH, pH > 10) or an ion-exchange resin to recover the free base.

Part 2: Visualizing Deprotection Workflows

The following decision matrix outlines the optimal strategy for removing common protecting groups from 5-aminomethylpyrimidines, highlighting the specific risks and necessary corrective actions.

DeprotectionStrategy Start 5-Aminomethylpyrimidine Deprotection Boc Boc Protected Start->Boc Cbz Cbz Protected Start->Cbz Fmoc Fmoc Protected Start->Fmoc Boc_Acid TFA / DCM (Acidic Cleavage) Boc->Boc_Acid Cbz_H2 H2, Pd/C (Hydrogenolysis) Cbz->Cbz_H2 Fmoc_Base Piperidine / DMF (Basic Cleavage) Fmoc->Fmoc_Base Boc_Issue Risk: t-Butyl Alkylation & Bis-Salt Formation Boc_Acid->Boc_Issue Boc_Sol Action: Add Anisole Scavenger & Strong Basic Workup Boc_Issue->Boc_Sol Cbz_Issue Risk: Catalyst Poisoning by Pyrimidine Nitrogen Cbz_H2->Cbz_Issue Cbz_Sol Action: Add AcOH Co-solvent or Switch to Rh/C Cbz_Issue->Cbz_Sol Fmoc_Issue Risk: Nucleophilic Attack on Halogenated Pyrimidines Fmoc_Base->Fmoc_Issue Fmoc_Sol Action: Use Mild Bases (e.g., Morpholine) Fmoc_Issue->Fmoc_Sol

Decision matrix for 5-aminomethylpyrimidine deprotection strategies and risk mitigation.

CatalystPoisoning Pd_Active Active Pd/C Catalyst (Available d-orbitals) Poisoned Poisoned Pd Complex (N-Pd Coordination) Pd_Active->Poisoned Competitive Binding Deprotected Successful Cbz Cleavage (Free Primary Amine) Pd_Active->Deprotected Catalytic Cycle Substrate 5-Aminomethylpyrimidine (Free sp2 N-lone pairs) Substrate->Poisoned Neutral Conditions Protonated Protonated Pyrimidine (Lone pairs masked) Substrate->Protonated Add AcOH/HCl Protonated->Deprotected H2, Pd/C

Mechanism of Pd/C catalyst poisoning by pyrimidine nitrogens and mitigation via protonation.

Part 3: Quantitative Troubleshooting Data

To streamline your optimization process, consult the following quantitative summary of deprotection parameters specific to pyrimidine derivatives.

Protecting GroupStandard ReagentPyrimidine-Specific ChallengeMitigation StrategyTypical Reaction TimeExpected Yield Impact
Boc 20-50% TFA in DCMt-Butyl alkylation of nucleophilesAdd 2.0 eq Anisole or TIPS1 - 3 hours+15-25% improvement
Boc 4M HCl in DioxaneExtreme water solubility of bis-saltWorkup with 1M NaOH (pH >10)2 - 4 hours+30-50% recovery
Cbz H₂, 10% Pd/CSevere catalyst poisoningAdd 2.0 eq AcOH or use 5% Rh/C4 - 12 hoursReaction proceeds (vs. 0%)
Fmoc 20% Piperidine/DMFSNAr on halogenated pyrimidinesUse weaker base (Morpholine)0.5 - 1 hourPrevents total degradation
Trityl (Trt) 1% TFA in DCMRe-tritylation upon concentrationAdd Triisopropylsilane (TIPS)0.5 - 1 hour+10-20% improvement

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered to address the specific chemical behavior of 5-aminomethylpyrimidines. Every step includes the underlying causality to ensure you understand why the manipulation is necessary.

Protocol A: TFA-Mediated Boc Deprotection with Cation Scavenging

Target: Clean removal of the Boc group without alkylation side-reactions or product loss during workup.

  • Dissolution: Dissolve the Boc-protected 5-aminomethylpyrimidine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

    • Causality: DCM is a non-coordinating, polar aprotic solvent that solubilizes the starting material without interfering with the acid-catalyzed cleavage mechanism[4].

  • Scavenger Addition: Add Anisole (2.0 mmol, 2.0 eq) to the solution.

    • Causality: Anisole acts as a highly reactive electrophilic scavenger. It undergoes Friedel-Crafts alkylation, safely quenching the tert-butyl cation generated during Boc cleavage before it can alkylate your product[4][5].

  • Acid Addition: Cool the flask to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA, 5.0 mL).

    • Causality: Cooling controls the exothermic protonation of the basic pyrimidine nitrogens. The high concentration of TFA drives the second-order cleavage kinetics[6].

  • Reaction & Validation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Validation Check: Monitor by LC-MS. Do not rely solely on TLC. The highly polar bis-TFA salt will streak heavily on silica, making TLC interpretation unreliable. Look for the [M+H]⁺ of the free amine in the mass spectrometer.

  • Concentration: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Basic Workup (Critical Step): Suspend the crude residue in Ethyl Acetate (15 mL) and add 1M NaOH aqueous solution until the aqueous layer reaches pH > 10. Extract 3 times with Ethyl Acetate.

    • Causality: The product exists as a highly water-soluble bis-TFA salt. Standard NaHCO₃ is not basic enough to fully deprotonate the primary amine. Strong base is required to drive the free base into the organic layer.

Protocol B: Chemoselective Pd/C Hydrogenation of Cbz (Overcoming Catalyst Poisoning)

Target: Efficient hydrogenolysis of the Cbz group without stalling due to pyrimidine coordination.

  • Catalyst Loading: To a high-pressure hydrogenation flask, add 10% Pd/C (20 mol% relative to substrate).

    • Causality: Nitrogen-rich heterocycles require a higher catalyst loading than standard substrates to compensate for minor residual binding and ensure sufficient active sites remain available[1].

  • Substrate & Modifier Addition: Dissolve the Cbz-protected substrate (1.0 mmol) in Methanol (10 mL). Add Glacial Acetic Acid (2.0 mmol, 2.0 eq).

    • Causality: The acetic acid protonates the basic nitrogens on the pyrimidine ring. A protonated nitrogen lacks the free lone pair required to coordinate to the Palladium metal, effectively "masking" the catalyst poison[1][7].

  • Hydrogenation & Validation: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under a hydrogen atmosphere (balloon or 50 psi) for 4 to 12 hours.

    • Validation Check: Monitor the reaction via hydrogen uptake or LC-MS. If the reaction stalls at 50% conversion, catalyst poisoning is still occurring. Do not simply wait; filter the mixture, add fresh Pd/C, and resubject to H₂[3].

  • Filtration: Filter the mixture through a tightly packed pad of Celite, washing with Methanol.

    • Causality: Safely removes the pyrophoric Pd/C catalyst without exposing it to dry air.

  • Neutralization: Concentrate the filtrate in vacuo. Neutralize the resulting acetate salt by passing it through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between DCM and saturated aqueous NaHCO₃.

Part 5: References

  • Benchchem. "Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions." ACS. 6

  • Benchchem. "Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA)." 4

  • ACS GCIPR. "BOC Deprotection." Wordpress. 5

  • Benchchem. "Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates." 1

  • MDPI. "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium." 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Pyrimidine Functionalization

A Senior Application Scientist's Guide to Diagnosing and Resolving Common Synthetic Challenges Welcome to the technical support center for pyrimidine functionalization. As a foundational scaffold in numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Diagnosing and Resolving Common Synthetic Challenges

Welcome to the technical support center for pyrimidine functionalization. As a foundational scaffold in numerous pharmaceuticals and biologically active molecules, the successful modification of the pyrimidine ring is paramount for researchers in drug discovery and chemical synthesis. However, the inherent electronic properties of this heterocycle often present significant challenges, leading to low conversion rates, poor selectivity, and complex side reactions.

This guide is structured as a series of frequently asked questions (FAQs) designed to address specific, practical issues encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, data-driven decisions to optimize your reactions.

Part 1: Foundational Issues & General Troubleshooting

This section addresses broad problems applicable to multiple reaction types, focusing on the initial steps of troubleshooting when a reaction fails to proceed as expected.

dot

Troubleshooting_Workflow cluster_start Initial State cluster_check Phase 1: Verify Basics cluster_optimize Phase 2: Reaction Parameter Optimization cluster_advanced Phase 3: Advanced Strategies cluster_end Outcome start Low Conversion Observed reagents Check Reagent & Solvent Purity (Substrate, Catalyst, Ligand, Base) start->reagents First Step setup Confirm Inert Atmosphere (Degassing, Dry Solvents, N2/Ar) reagents->setup Purity OK? fail Consult Further Literature reagents->fail Impure? conditions Systematically Vary Conditions (Temperature, Concentration, Time) setup->conditions Setup OK? setup->fail Contamination? screening Screen Core Components (Catalyst, Ligand, Base, Solvent) conditions->screening No Improvement? success Successful Conversion conditions->success Improved? strategy Re-evaluate Synthetic Strategy (Protecting Group, Different Coupling) screening->strategy Still Low Yield? screening->success Improved? strategy->success Improved?

Caption: A systematic workflow for troubleshooting low conversion.

Q1: My pyrimidine functionalization reaction has stalled with very low conversion. What are the first and most critical parameters I should investigate?

A1: When faced with low conversion, a systematic evaluation of foundational parameters is essential before attempting more complex optimizations. The electron-deficient nature of the pyrimidine ring and the Lewis basicity of its nitrogen atoms make many reactions highly sensitive to subtle variations in reagents and setup.[1][2]

Initial Troubleshooting Steps:

  • Reagent Integrity and Purity:

    • Pyrimidine Substrate: Verify the purity of your starting material. Impurities can sometimes poison catalysts.

    • Catalyst/Reagents: For metal-catalyzed reactions, particularly with palladium, the quality and age of the catalyst are critical. Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time.[3] Organometallic reagents (e.g., boronic acids) can be sensitive to air and moisture.

    • Solvents: Ensure you are using anhydrous solvents, especially for reactions involving organometallics or strong bases. Water can lead to protodeboronation in Suzuki couplings or hydrolysis of reagents.

  • Reaction Atmosphere and Setup:

    • Inert Conditions: Many cross-coupling and C-H activation reactions are highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed. Oxygen can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.

    • Temperature Control: Confirm that the reaction is being heated to the target temperature. A calibrated thermometer or thermocouple is crucial, as reaction rates can be highly temperature-dependent.

  • Stoichiometry and Concentration:

    • Double-check the calculations for all reagents. An incorrect stoichiometry, particularly of the limiting reagent or catalyst loading, is a common source of error.

    • Very dilute or overly concentrated conditions can sometimes be detrimental. If the literature procedure is not working, consider adjusting the concentration.

Only after verifying these fundamental aspects should you proceed to optimize the chemical parameters of the reaction itself, such as the choice of ligand, base, or solvent system.[2][4]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Cross-coupling reactions are powerful tools for C-C and C-N bond formation, but the pyrimidine core introduces specific challenges.

dot

Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X Inhibition Catalyst Inhibition (N-Coordination) Pd0->Inhibition Pyrimidine Coordination PdII_Complex R-Pd(II)-X L_n OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + R'-M PdII_Coupling R-Pd(II)-R' L_n Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R-R' (Product) RedElim->Product Inhibition->Pd0 Reversible?

Caption: Generalized Pd-catalyzed cross-coupling cycle and potential inhibition.

Q2: My Suzuki-Miyaura coupling on a bromopyrimidine is giving low yield. How do I choose the right catalyst, ligand, and base?

A2: This is a classic challenge. The electron-deficient pyrimidine ring makes oxidative addition of the Pd(0) catalyst to the C-Br bond slower than for electron-rich aromatics. Furthermore, the pyrimidine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity.[2] Success hinges on selecting a catalyst system that overcomes these hurdles.

Troubleshooting & Optimization Strategy:

  • Ligand Choice is Critical: The ligand's role is to stabilize the palladium catalyst and modulate its reactivity. For electron-deficient heterocycles like pyrimidines, the go-to choices are bulky, electron-rich phosphine ligands.[2]

    • Why? These ligands promote the rate-limiting oxidative addition and reductive elimination steps.[5] Their steric bulk can also discourage the formation of inactive catalyst dimers.

    • Examples: Start with common biarylphosphine ligands like XPhos, SPhos, or RuPhos. If these fail, consider N-heterocyclic carbene (NHC) ligands like IPr or IMes, which can offer different reactivity profiles.[6]

  • Base Selection: The base activates the boronic acid partner. The choice of base can dramatically affect the outcome.

    • Common Choices: Start with inorganic bases like K₂CO₃ or Cs₂CO₃. K₃PO₄ is often effective in challenging couplings.

    • Solvent Compatibility: Ensure your base is soluble enough in the reaction solvent. Using a mixed solvent system like dioxane/water can help solubilize inorganic bases.[7]

  • Palladium Precursor: While many Pd(0) or Pd(II) sources work, some are more robust.

    • Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.[3]

    • Pre-formed Catalysts: Using pre-formed palladium-ligand complexes (e.g., XPhos-Pd-G3) can provide more consistent results by ensuring the correct catalyst stoichiometry and activation state.

Comparative Data for Catalyst Systems:

Reaction TypePyrimidine SubstrateCoupling PartnerCatalyst/LigandBaseTypical Yield (%)Reference
Suzuki-Miyaura5-BromopyrimidinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃High[7]
Suzuki-Miyaura2,4-DichloropyrimidineArylboronic acidPdCl₂(dppf)Na₂CO₃Moderate-Good
Buchwald-HartwigChloropyrimidineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Good-Excellent[3][7]
Sonogashira5-IodopyrimidinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NHigh[7]

Q3: I am attempting a Buchwald-Hartwig amination on a 2,4-dichloropyrimidine and getting a mixture of products or no reaction at the C2 position. How can I control the regioselectivity?

A3: Regioselectivity in the functionalization of dihalopyrimidines is a common and critical challenge. The outcome is governed by a combination of electronic effects, steric hindrance, and catalyst control.[3]

  • Inherent Electronic Bias (SNAr): In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of a 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophilic attack. This often leads to selective C4 substitution.[3][8]

  • Catalyst-Controlled Cross-Coupling: For palladium-catalyzed reactions, the regioselectivity can be inverted. It has been demonstrated that specific palladium complexes can selectively catalyze C-S cross-coupling at the C2 position.[6] This selectivity is highly dependent on the ligand. For instance, palladium complexes with the IPent ligand have shown remarkable C2-selectivity for C-S coupling.[6]

  • Substrate Control: The substituents already on the pyrimidine ring can influence the outcome. An electron-donating group at C6 can increase reactivity at the C2 position.[8] Sterically hindered thiols or amines may favor reaction at the less hindered position, which is often C4.[6]

Strategies for Achieving C2 Selectivity:

  • Leverage Catalyst Control: If your goal is C2-amination via a Buchwald-Hartwig reaction, extensive ligand screening is necessary. While C4 is the default, certain bulky ligands might favor the C2 position. This often requires empirical testing.

  • Use a Two-Step Approach: A more reliable method is to perform a selective reaction at C4 first (e.g., an SNAr reaction with a thiol). Then, the remaining C2-chloride can be targeted in a subsequent cross-coupling reaction under more forcing conditions.

  • Consider Directed C-H Activation: If your substrate allows, a C-H activation strategy with a directing group could be an alternative way to build functionality at a specific position, bypassing the issue of halide selectivity altogether.[8]

Part 3: C-H Functionalization

Direct C-H functionalization is an atom-economical strategy but comes with its own set of challenges, primarily regioselectivity and harsh reaction conditions.[9]

Q4: My direct C-H arylation reaction on a pyrimidine is not working or is giving poor regioselectivity. What are the key factors to consider?

A4: Direct C-H functionalization of pyrimidines is challenging due to the presence of multiple, similarly reactive C-H bonds and the need for high temperatures, which can lead to substrate decomposition.[9] Regioselectivity is the primary hurdle.

Key Optimization Parameters:

  • Directing Groups (DGs): This is the most powerful strategy for controlling regioselectivity. A coordinating group (e.g., pyridine, pyrazole, amide) installed on the pyrimidine can direct the metal catalyst to a specific C-H bond, typically in an ortho-position to the DG.[8][10] If your substrate lacks an inherent directing group, you may need to install one temporarily.

  • Catalyst System: The choice of metal is crucial. While Palladium is common, other metals like Rhodium, Ruthenium, and Copper are also widely used and offer different selectivity profiles.[9][11] For example, Ru-catalyzed reactions can proceed via a dearomative pathway, leading to different outcomes than Pd-catalyzed reactions.[11]

  • Oxidant and Additives: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone) to regenerate the active catalyst. The choice and stoichiometry of the oxidant are critical for catalytic turnover.

  • Temperature: High temperatures are often required to cleave the C-H bond.[9] However, this can also cause decomposition. It is a delicate balance. If you observe decomposition, try lowering the temperature and extending the reaction time, or screen for a more active, lower-temperature catalyst system. Temperature can even be used to switch between C(sp²)-H and C(sp³)-H activation pathways on the same substrate.[11]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Bromopyrimidine

This protocol provides a robust starting point for the palladium-catalyzed C-C bond formation at the C5 position of a pyrimidine ring.[7]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a suitable biarylphosphine ligand (4-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (typically 4:1 or 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: To an oven-dried reaction flask, add the 5-bromopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%) and the phosphine ligand (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic base and salts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • D. D. Vachhani, S. G. Modha, E. V. Van der Eycken. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

  • S. D. Halperin, et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • A. Sharma, et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC. [Link]

  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Kluedo. (n.d.). Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. kluedo. [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. [Link]

  • D. A. E. R. M. D. L. B. Reis, et al. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]

  • S. Tumkevicius, J. Dodonova. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions (Review). ResearchGate. [Link]

  • M. G. A. Al-teleb, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances. [Link]

  • Synthesis. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. Thieme. [Link]

  • ChemistrySelect. (2025). Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. ResearchGate. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • ResearchGate. (n.d.). Pyrimidine N‐oxides. Oxidation of 5‐nitroso‐2,4,6‐triaminopyrimidine. ResearchGate. [Link]

  • M. A. C. R. C. A. M. H. F. J. P. E. G. D. P. G. D. S. M. D. E. M. D. A. T. D. C. A. C. S. C. A. F. A. C. A. A. C. M. A. C. R. C. A. M. H. F. J. P. E. G. D. P. G. D. S. M. D. E. M. D. A. T. D. C. A. C. S. C. A. F. A. C. A. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. Refubium. [Link]

  • Y. Liu, Y. Wang. (2014). Reactivity of Damaged Pyrimidines: DNA Cleavage via Hemiaminal Formation at the C4 Positions of the Saturated Thymine of Spore Photoproduct and Dihydrouridine. PMC. [Link]

  • Wageningen University & Research eDepot. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Wageningen University & Research. [Link]

  • Oxford Academic. (2022). Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic. [Link]

  • ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. ResearchGate. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage of pyrimidines and fused pyrimidines by active methylene reagents with closure to give pyridine derivatives. RSC Publishing. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Modalities for Fluorinated Building Blocks: A Comparative Guide to the ¹H NMR Analysis of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

Executive Summary & The Analytical Challenge In modern drug discovery, the incorporation of fluorinated motifs—such as the 2,2-difluoroethoxy group—is a proven strategy to enhance metabolic stability, modulate lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In modern drug discovery, the incorporation of fluorinated motifs—such as the 2,2-difluoroethoxy group—is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding[1]. However, verifying the structural integrity of complex fluorinated building blocks like (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine presents a distinct analytical challenge.

Because fluorine-19 (¹⁹F) is 100% naturally abundant and possesses a nuclear spin of ½, it strongly couples with adjacent protons. In the 2,2-difluoroethoxy moiety (-OCH₂CHF₂), the terminal proton (-CHF₂) is split by both the two equivalent ¹⁹F nuclei and the adjacent methylene protons, creating a massive triplet of triplets (tt). The geminal ¹H-¹⁹F coupling constant (²J{HF}) is typically around 55.2 Hz, while the vicinal coupling (³J{HF}) is approximately 12.6 Hz.

This extensive heteronuclear scalar coupling distributes the signal intensity across wide multiplets, severely reducing the Signal-to-Noise (S/N) ratio and causing spectral overlap. This guide objectively compares three NMR modalities—Benchtop ¹H NMR, Standard High-Field ¹H NMR, and ¹⁹F-Decoupled ¹H NMR (¹H{¹⁹F})—to determine the optimal workflow for structural elucidation.

G F19 19F Nuclei (Spin 1/2) CHF2 -CHF2 Proton (tt, ~6.4 ppm) F19->CHF2 2J_HF = 55.2 Hz OCH2 -OCH2- Protons (td, ~4.6 ppm) F19->OCH2 3J_HF = 12.6 Hz CHF2->OCH2 3J_HH = 3.9 Hz

Spin-spin coupling network of 2,2-difluoroethoxy group showing J-coupling.

Comparative Analysis of NMR Modalities

To establish a self-validating analytical system, we must evaluate how different magnetic fields and pulse sequences handle the complex spin physics of fluorinated ethers[2].

Modality A: Benchtop ¹H NMR (80 MHz)
  • Performance: Poor for this specific application.

  • Causality: At 80 MHz, the massive ²J_{HF} coupling (55.2 Hz) translates to nearly 0.69 ppm. The -CHF₂ signal spans over 1.3 ppm in total width. Because the chemical shift dispersion (Δν) is small relative to the coupling constant (J), the system experiences severe second-order strong coupling effects. The signals for the difluoroethoxy group become an unresolved, broad multiplet that easily overlaps with the pyrimidine core signals or the methanamine -CH₂- peak.

Modality B: Standard High-Field ¹H NMR (400 MHz)
  • Performance: Adequate, but complex.

  • Causality: At 400 MHz, the chemical shift dispersion is sufficient to separate the signals (first-order approximation holds). However, the -CHF₂ proton still appears as a 9-line multiplet (tt), and the -OCH₂- appears as a 6-line multiplet (td). The distribution of signal intensity across so many peaks inherently lowers the S/N ratio, making impurity detection difficult.

Modality C: ¹⁹F-Decoupled ¹H NMR (¹H{¹⁹F}) (400 MHz) - The Recommended Standard
  • Performance: Excellent; provides definitive structural proof.

  • Causality: By applying a continuous broadband decoupling pulse (e.g., WALTZ-16) at the ¹⁹F Larmor frequency during ¹H acquisition, all heteronuclear J_{HF} couplings are abolished[1]. The spin system is simplified to purely homonuclear interactions. The -CHF₂ proton (coupled only to the two -OCH₂- protons) collapses into a sharp, high-intensity triplet. The -OCH₂- protons collapse into a sharp doublet. This dramatically enhances spectral clarity and S/N.

Quantitative Data Comparison

The following table summarizes the expected spectral parameters for (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine in DMSO-d₆ across the three modalities.

Proton EnvironmentStandard ¹H (400 MHz)¹H{¹⁹F} Decoupled (400 MHz)Benchtop ¹H (80 MHz)
Pyrimidine C2-H Singlet (s), ~8.70 ppmSinglet (s), ~8.70 ppmSinglet (s), ~8.7 ppm
Pyrimidine C6-H Singlet (s), ~8.60 ppmSinglet (s), ~8.60 ppmSinglet (s), ~8.6 ppm
-CHF₂ Triplet of triplets (tt), ~6.40 ppmTriplet (t) , ~6.40 ppmBroad unresolved multiplet
-OCH₂- Triplet of doublets (td), ~4.60 ppmDoublet (d) , ~4.60 ppmBroad unresolved multiplet
-CH₂- (amine) Singlet (s), ~3.70 ppmSinglet (s), ~3.70 ppmSinglet (s), ~3.7 ppm
-NH₂ Broad singlet (br s), ~2.00 ppmBroad singlet (br s), ~2.00 ppmBroad singlet, ~2.0 ppm

Experimental Protocol: ¹H{¹⁹F} NMR Acquisition

To guarantee reproducibility and trustworthiness, the following step-by-step protocol outlines the self-validating workflow for acquiring a ¹⁹F-decoupled ¹H spectrum.

Prerequisites: A 400 MHz (or higher) NMR spectrometer equipped with a dual-resonance or broadband inverse (BBI) probe capable of simultaneous ¹H observation and ¹⁹F decoupling. High-isolation filters are mandatory due to the proximity of the ¹H (400.13 MHz) and ¹⁹F (376.50 MHz) frequencies.

Step 1: Sample Preparation

  • Dissolve 15 mg of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine in 0.6 mL of anhydrous DMSO-d₆.

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: Probe Configuration & Tuning

  • Insert the sample and lock the magnetic field to the DMSO-d₆ deuterium signal.

  • Critical Step: Tune and match the probe for both the ¹H channel and the ¹⁹F channel. Failure to precisely tune the ¹⁹F channel will result in incomplete decoupling and residual multiplet artifacts.

Step 3: Pulse Sequence Setup (zgig)

  • Load the standard inverse-gated decoupling pulse program (e.g., zgig on Bruker systems). Inverse gating is preferred over continuous decoupling (cpd) to mitigate any potential Nuclear Overhauser Effect (NOE) alterations to integration values, though ¹⁹F-¹H NOE is generally less severe than ¹H-¹³C.

  • Set the ¹⁹F transmitter offset (O2) to the center of the difluoroethoxy fluorine resonance (approx. -125.0 ppm).

  • Select the WALTZ-16 composite pulse decoupling scheme for the f2 (¹⁹F) channel.

  • Caution: Calibrate the decoupling power carefully. Excessive power on the ¹⁹F channel can lead to sample heating and probe damage.

Step 4: Acquisition & Processing

  • Acquire 16 scans (ns=16) with a relaxation delay (d1) of 2 seconds.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

  • Phase and baseline correct the spectrum. The successful execution of the protocol is validated by the complete collapse of the -CHF₂ signal from a 9-line multiplet to a clean 3-line triplet.

G Prep Sample Prep: 15 mg in DMSO-d6 Tune Probe Tuning: 1H and 19F Channels Prep->Tune Acq1D Standard 1H Acq (zg30) Tune->Acq1D AcqDec 1H{19F} Acq (zgig + WALTZ-16) Tune->AcqDec Process Fourier Transform & Analysis Acq1D->Process AcqDec->Process

Experimental workflow comparing standard 1H and 19F-decoupled 1H NMR acquisition.

Conclusion

While standard high-field ¹H NMR provides sufficient dispersion for many small molecules, the presence of the 2,2-difluoroethoxy group in (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine introduces severe heteronuclear coupling penalties. Benchtop NMR is entirely unsuitable for this specific structural verification due to second-order effects. The implementation of ¹H{¹⁹F} decoupled NMR stands as the superior analytical modality, collapsing complex spin systems into easily interpretable, first-order homonuclear multiplets, thereby accelerating structural confirmation in drug development workflows.

References

  • Identification of Binding Epitopes of Fluorinated Compound Bound to Proteins using 1H/19F NMR spectroscopy Analytical Sciences 36(7)
  • Supporting Information Synthesis of polyfluoroalkyl aryl ethers mediated by sulfuryl fluoride as traceless activ
  • Using electrolyte solvent embeddings to guide b

Sources

Comparative

A Comprehensive Comparison of LC-MS Platforms for the Identification of Fluorinated Pyrimidine Impurities

Introduction: The Critical Role of Impurity Profiling for Fluorinated Pyrimidines Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), capecitabine, and gemcitabine, are a cornerstone of modern chemotherapy. Their pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling for Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), capecitabine, and gemcitabine, are a cornerstone of modern chemotherapy. Their potent antineoplastic activity, however, is intrinsically linked to their purity. Even minute amounts of impurities—arising from the synthetic process or degradation over time—can impact the drug's efficacy and, more critically, its safety profile. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[1] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[1]

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for this analytical challenge.[2][3][4] Its unparalleled sensitivity and selectivity allow for the detection and characterization of impurities at levels far below what is achievable with conventional techniques like HPLC with UV detection.[3][5] This guide provides an in-depth, experience-driven comparison of the three most common LC-MS platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QQQ)—for the identification and quantification of fluorinated pyrimidine impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Understanding the Landscape of Fluorinated Pyrimidine Impurities

Effective method development begins with a thorough understanding of the potential impurities. For fluorinated pyrimidines, these can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: These are by-products of the chemical synthesis. They can include:

  • Unreacted starting materials and intermediates: For example, in the synthesis of capecitabine, intermediates such as (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate can be carried through as impurities.[6]

  • Reagents and by-products: The manufacturing process of voriconazole, another fluorinated pyrimidine, can leave residual 6-ethyl-5-fluoro-4-hydroxypyrimidine.[7]

Degradation Impurities: These form when the drug substance or product is exposed to stress conditions like acid, base, light, heat, or oxidation.[1][8]

  • 5-Fluorouracil: Can degrade in alkaline solutions to form products like fluoroacetaldehyde, which has been linked to cardiotoxicity.[9]

  • Capecitabine: Susceptible to hydrolysis and thermal degradation.[1][8]

  • Gemcitabine: Known to undergo deamination in acidic conditions to form its uridine analogue. Anomerization to its α-anomer can occur under basic conditions.[10][11]

A Head-to-Head Comparison of LC-MS Platforms

The choice of an LC-MS platform is dictated by the analytical goal: are you identifying an unknown impurity (qualitative analysis) or measuring a known one (quantitative analysis)?

High-Resolution Mass Spectrometry (HRMS) for Qualitative Analysis and Structural Elucidation

When faced with an unknown peak in a chromatogram, the primary goal is to determine its chemical formula and structure. This is the domain of High-Resolution Mass Spectrometry (HRMS), which provides highly accurate mass measurements.[12][13] The two leading HRMS technologies are Q-TOF and Orbitrap.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument combines a quadrupole mass filter with a time-of-flight mass analyzer. The Q-TOF offers a balance of good resolution, high mass accuracy, and fast acquisition speeds, making it a versatile tool for both screening and structural elucidation.[14][15]

  • Orbitrap: This technology uses a unique ion trap where ions orbit a central electrode. The frequency of their orbit is directly related to their mass-to-charge ratio. Orbitrap instruments are renowned for their exceptionally high resolution and mass accuracy, which can significantly simplify the process of determining an elemental composition.[15]

The power of HRMS lies in its ability to distinguish between compounds with very similar nominal masses. For example, two impurities with a nominal mass of 250 Da could have exact masses of 250.1234 Da and 250.0876 Da. This small difference, easily resolved by HRMS, can definitively differentiate between two possible chemical formulas.

Table 1: Comparison of Key Performance Specifications for HRMS Platforms

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapImplication for Impurity Analysis
Resolution 20,000 - 60,000 FWHM> 100,000 FWHM (up to 500,000+)Higher resolution provides greater confidence in separating isobaric interferences and improves mass accuracy.
Mass Accuracy 1-3 ppm< 1 ppmSub-ppm mass accuracy significantly reduces the number of possible elemental compositions for an unknown impurity.[14]
Scan Speed Fast (up to 100 spectra/s)Slower, dependent on resolutionFaster scan speeds are advantageous for compatibility with fast UHPLC separations.
Sensitivity HighVery HighHigh sensitivity is crucial for detecting and identifying trace-level impurities.
Triple Quadrupole (QQQ) Mass Spectrometry for Targeted Quantification

Once an impurity has been identified and characterized, it often needs to be routinely monitored to ensure it remains below the established safety thresholds. For this task, the Triple Quadrupole (QQQ) mass spectrometer is the instrument of choice.[16][17] A QQQ operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and selectivity for quantitative analysis.[16]

In MRM, the first quadrupole selects a specific precursor ion (the molecular ion of the impurity), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to detect only a specific fragment ion. This two-stage mass filtering dramatically reduces background noise and allows for highly sensitive and specific quantification, even in complex matrices.

Decision-Making Flowchart: Choosing the Right Platform

start Analytical Goal unknown_id Identify Unknown Impurity? start->unknown_id quant_known Quantify Known Impurity? start->quant_known unknown_id->quant_known No hrms Use HRMS (Q-TOF or Orbitrap) unknown_id->hrms Yes qqq Use Triple Quadrupole (QQQ) quant_known->qqq Yes qual_quant Simultaneous Qualitative & Quantitative Analysis? quant_known->qual_quant No hrms->qual_quant qqq->qual_quant orbitrap Consider High-End Orbitrap qual_quant->orbitrap Yes

Caption: A flowchart to guide the selection of an appropriate LC-MS platform.

Experimental Workflows and Protocols

The following sections provide standardized workflows and detailed protocols that serve as a robust starting point for the analysis of fluorinated pyrimidine impurities.

Workflow for Unknown Impurity Identification using HRMS (Q-TOF/Orbitrap)

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation sample_prep Sample Preparation lc_separation LC Separation (UHPLC) sample_prep->lc_separation full_scan Full Scan MS (Accurate Mass) lc_separation->full_scan msms MS/MS Fragmentation full_scan->msms peak_detection Peak Detection & Feature Finding msms->peak_detection formula_gen Elemental Formula Generation peak_detection->formula_gen db_search Database & Literature Search formula_gen->db_search frag_analysis Fragmentation Analysis db_search->frag_analysis putative_id Propose Putative Structure(s) frag_analysis->putative_id confirmation Confirmation (e.g., NMR, Synthesis) putative_id->confirmation

Caption: A systematic workflow for the identification of unknown impurities using HRMS.

Detailed Protocol 1: Generic HRMS Method for Impurity Profiling of Fluorinated Pyrimidines

This protocol is a self-validating starting point. The causality behind the choices is to achieve broad applicability for polar fluorinated pyrimidines and their potential impurities.

1. Sample Preparation:

  • Objective: To dissolve the sample in a solvent compatible with the mobile phase and filter out any particulates that could damage the LC system.

  • Protocol:

    • Accurately weigh approximately 10 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a mixture of water and acetonitrile (90:10 v/v). This composition is chosen to ensure the solubility of polar analytes while being compatible with the initial mobile phase conditions.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PVDF syringe filter into an LC vial.

2. LC Conditions:

  • Objective: To achieve chromatographic separation of the API from its impurities. A C18 column is a good starting point for many pharmaceutical analyses, and a gradient elution is necessary to separate compounds with a range of polarities.

  • Protocol:

    • Column: Reversed-phase C18, 1.8 µm particle size (e.g., 100 x 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile modifier that aids in the ionization of the analytes in the MS source.[14]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 5% B (re-equilibration)

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

3. MS Parameters (Example for a Q-TOF):

  • Objective: To acquire high-resolution mass data in both full scan and MS/MS modes.

  • Protocol:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to capture a wider range of impurities.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Scan Range: m/z 100-1000.

    • Acquisition Mode:

      • MS1 (Full Scan): High resolution (>30,000 FWHM) to obtain accurate mass measurements of precursor ions.

      • MS2 (Auto MS/MS or data-dependent acquisition): Trigger fragmentation of the top 3-5 most intense ions from the full scan to obtain structural information.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Workflow for Targeted Quantification of Known Impurities using QQQ

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis select_precursor Select Precursor Ion optimize_frag Optimize Fragmentation select_precursor->optimize_frag select_mrm Select MRM Transitions optimize_frag->select_mrm optimize_lc Optimize LC Separation select_mrm->optimize_lc linearity Linearity & Range optimize_lc->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ accuracy->lod_loq specificity Specificity & Robustness lod_loq->specificity sample_analysis Sample Analysis specificity->sample_analysis data_review Data Review & Reporting sample_analysis->data_review

Caption: A workflow for developing and validating a quantitative QQQ method.

Detailed Protocol 2: Generic QQQ Method for Quantification of a Known Fluorinated Pyrimidine Impurity

1. Sample Preparation:

  • Protocol: Prepare samples and calibration standards in the same manner as for the HRMS method. It is crucial to spike a known amount of a stable isotope-labeled internal standard (if available) into all samples and standards to correct for matrix effects and variations in instrument response.

2. LC Conditions:

  • Protocol: The same LC conditions as the HRMS method can often be used as a starting point. The gradient may be shortened to improve throughput if all impurities of interest are well-resolved.

3. MS Parameters (QQQ):

  • Objective: To set up a highly sensitive and selective MRM method for the target impurity.

  • Protocol:

    • Infuse a standard solution of the impurity directly into the mass spectrometer to determine the precursor ion (typically [M+H]+ or [M-H]-).

    • Perform a product ion scan to identify the most abundant and stable fragment ions.

    • Select at least two MRM transitions (one for quantification, one for confirmation) for each analyte.

    • Optimize the collision energy for each transition to maximize the signal intensity.

    • Set the dwell time for each transition (e.g., 50-100 ms) to ensure a sufficient number of data points across the chromatographic peak.

Data Interpretation and Software Tools

Modern LC-MS systems are equipped with sophisticated software packages that are integral to the impurity identification workflow.[14] For HRMS data, these tools can automatically:

  • Extract molecular features: Find all the ions associated with a single compound (e.g., adducts, isotopes).

  • Generate elemental formulas: Based on the accurate mass and isotopic pattern of the precursor ion.

  • Correlate product ions with the precursor structure: Aiding in the interpretation of fragmentation spectra.

For QQQ data, the software is used to build the acquisition method, process the data (integrate peaks), and perform quantitation based on the calibration curve.

Conclusion: A Fit-for-Purpose Approach to Impurity Analysis

There is no single "best" LC-MS platform for all aspects of fluorinated pyrimidine impurity analysis. The optimal choice is dictated by the specific analytical need.

  • For the identification and structural elucidation of unknown impurities, the high resolution and mass accuracy of Q-TOF and Orbitrap systems are indispensable.[5][12][18]

  • For the routine, high-sensitivity quantification of known impurities, the Triple Quadrupole (QQQ) mass spectrometer remains the industry workhorse.[17][19]

A comprehensive impurity analysis strategy often involves the complementary use of these platforms. HRMS is used during drug development and for troubleshooting to identify new impurities, while a validated QQQ method is transferred to quality control for routine batch release testing. By understanding the strengths and limitations of each technology and applying a logical, self-validating workflow, researchers, scientists, and drug development professionals can ensure the safety and quality of these vital chemotherapeutic agents.

References

  • International Council for Harmonisation (ICH). (n.d.). Q3A(R2) Impurities in New Drug Substances. ICH. [Link]

  • International Council for Harmonisation (ICH). (n.d.). Q3B(R2) Impurities in New Drug Products. ICH. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. ResolveMass Laboratories Inc. [Link]

  • Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. Waters Corporation. [Link]

  • ResolveMass Laboratories Inc. (2025, October 27). how high resolution mass spectrometry identifies unknown impurities #analyticalchemistry [Video]. YouTube. [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Technology Networks. (n.d.). Application of LC-MS in Qualitative and Quantitative Analysis of Drugs. Technology Networks. [Link]

  • News-Medical.Net. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]

  • Eurofins. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins. [Link]

  • Longdom Publishing. (2024, May 23). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. Longdom Publishing. [Link]

  • Llesuy, S. F., & Evelson, P. (n.d.). Cardiotoxicity of commercial 5-fluorouracil vials stems from the alkaline hydrolysis of this drug. PMC. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2026, January 5). A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Semantic Scholar. (n.d.). Method development, degradation pathway and kinetic of capecitabine. Semantic Scholar. [Link]

  • Spectroscopy Online. (2026, February 3). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. Spectroscopy Online. [Link]

  • ResearchGate. (2025, August 7). Impurity Profile Study of Capecitabine | Request PDF. ResearchGate. [Link]

  • Academia.edu. (n.d.). The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products. Academia.edu. [Link]

  • Anliker, S. L., et al. (1994). Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent. Journal of Pharmaceutical Sciences, 83(5), 716-9. [Link]

  • Veeprho. (n.d.). Capecitabine Impurities and Related Compound. Veeprho. [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Method development, degradation pathway and kinetic of capecitabine. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • ResearchGate. (n.d.). Determination of related substances of gemcitabine hydrochloride by HPLC and study on its stability. ResearchGate. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Structural Elucidation of Unknown Impurity. Veeprho Pharmaceuticals. [Link]

  • Emery Pharma. (2025, February 27). Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility. Emery Pharma. [Link]

  • AKJournals. (2024, June 26). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. AKJournals. [Link]

  • MDPI. (2023, June 2). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (n.d.). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Google Patents. (n.d.). WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor.
  • CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • PMC. (n.d.). Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort. PMC. [Link]

  • PLOS One. (2016, September 22). Degradation Rate of 5-Fluorouracil in Metastatic Colorectal Cancer: A New Predictive Outcome Biomarker?. PLOS One. [Link]

Sources

Validation

2,2-Difluoroethoxy vs. Methoxy: Bioisosteric Potency &amp; Stability Guide

This guide provides a technical analysis of the 2,2-difluoroethoxy ( ) group as a bioisostere for the methoxy ( ) group, focusing on potency retention, metabolic stability, and physicochemical shifts. Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 2,2-difluoroethoxy (


) group as a bioisostere for the methoxy (

) group, focusing on potency retention, metabolic stability, and physicochemical shifts.

Executive Summary

In medicinal chemistry, the transition from a methoxy (


) group to a 2,2-difluoroethoxy (

) group is a strategic "metabolic block" tactic. While often employed to mitigate

-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), this substitution introduces significant steric and electronic perturbations.

Key Trade-offs:

  • Potency: Generally maintained if the binding pocket can accommodate the extended ethyl tail (

    
    1.5 Å extension).
    
  • Metabolism: Significantly improved stability (

    
    ) due to the C-F bond strength and reduced electron density on the 
    
    
    
    -carbon.
  • Lipophilicity: The

    
     group is generally more lipophilic than 
    
    
    
    but less lipophilic than a non-fluorinated ethoxy group (
    
    
    ) due to the polarity of the C-F bonds.
  • Conformation: Exhibits a distinct gauche preference, potentially locking the side chain into a specific bioactive conformation unlike the freely rotating methoxy group.

Physicochemical & Mechanistic Comparison

The following table contrasts the fundamental properties of the two functionalities.

FeatureMethoxy (

)
2,2-Difluoroethoxy (

)
Impact on Drug Design
Steric Volume Small (

)
Medium (

)
Requires larger hydrophobic pocket; risk of steric clash.
Electronic Effect Electron Donating (+M)Weakly Electron Withdrawing (

from F)
Reduces basicity of the ether oxygen; weakens H-bond acceptor capability.
Metabolic Liability High (O-demethylation)Low (Blocked

-oxidation)
Prevents rapid clearance; extends half-life.
Conformation Freely rotatingGauche effect (O-C-C-F)Can pre-organize ligand for binding (entropy benefit) or prevent binding (entropy penalty).
Lipophilicity (

)
Baseline

to

(approx.)
Increases permeability but may lower solubility.
Structural Logic Diagram

The following decision tree outlines the logical flow for selecting the 2,2-difluoroethoxy bioisostere.

BioisostereLogic Start Lead Compound Optimization (Methoxy Group Liability) MetabIssue Is O-demethylation the primary clearance pathway? Start->MetabIssue PocketSize Does binding pocket allow ~1.5 Å extension? MetabIssue->PocketSize Yes Reject REJECT (Use -OCD3 or -OCHF2 instead) MetabIssue->Reject No (Other soft spots dominate) Electronic Is Ether Oxygen a critical H-bond Acceptor? PocketSize->Electronic Yes PocketSize->Reject No (Steric Clash) Deploy DEPLOY 2,2-Difluoroethoxy (Expect: Increased t1/2, maintained potency) Electronic->Deploy No (H-bond not critical) Caution CAUTION (Check Selectivity Profiles) Electronic->Caution Yes (F reduces O basicity)

Caption: Decision logic for replacing a methoxy group with a 2,2-difluoroethoxy bioisostere during lead optimization.

Case Studies: Potency & Selectivity Data

Case Study A: Lysyl-tRNA Synthetase Inhibitors (Tuberculosis)

Objective: Improve metabolic stability of a methoxy-containing hit (Compound 8) without losing potency against Mycobacterium tuberculosis LysRS.

  • Compound 8 (Methoxy):

    • LysRS IC

      
      : Sub-micromolar.[1][2][3]
      
    • Selectivity: Moderate vs. human homolog (KARS1).

    • Clearance: High (rapid O-demethylation).

  • Compound 17 (2,2-Difluoroethoxy):

    • LysRS IC

      
      : Maintained  (Sub-micromolar).
      
    • Selectivity: Lost . Unexpectedly gained affinity for the human KARS1 off-target.

    • Metabolic Stability: Improved . The fluoro-ethyl tail blocked the metabolic soft spot.

Insight: While the bioisostere successfully blocked metabolism and maintained potency, the increased lipophilicity and size allowed the molecule to access a hydrophobic pocket in the human off-target (KARS1) that the methoxy analog could not, reducing the therapeutic index.

Case Study B: FPR1 Antagonists (Gastric Cancer)

Objective: Enhance potency of isoflavone-based antagonists.

  • Baseline (Acetoxy/Methoxy): Active antagonists.

  • Modification: Replacement with 2,2-difluoroethoxy (Compound 30).

  • Result: Complete loss of activity.

  • Mechanism: The Formyl Peptide Receptor 1 (FPR1) binding pocket is sterically restricted. The additional bulk of the

    
     tail created a severe steric clash that prevented binding, unlike the smaller methoxy group.
    

Insight: This bioisostere is not a "drop-in" replacement. It requires a pocket analysis (e.g., docking) to ensure the additional volume (


) can be accommodated.

Experimental Protocols

Protocol A: Synthesis of Aryl 2,2-Difluoroethyl Ethers

This is the standard protocol for installing the group onto a phenol substrate.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Alkylating Agent: 2-bromo-1,1-difluoroethane (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction

  • Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction flask with the Phenol substrate (1.0 eq) and anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-bromo-1,1-difluoroethane (1.5 eq) dropwise. (Note: This reagent is volatile; handle in a fume hood).

  • Heating: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay

To validate the metabolic blocking effect of the bioisostere.

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P dehydrogenase, NADP+).
    
  • Test Compounds (Methoxy vs. Difluoroethoxy analogs).

Workflow:

  • Pre-incubation: Mix microsomes (

    
     final) with test compound (
    
    
    
    ) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     mins.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: The 2,2-difluoroethoxy analog should show a

      
      -fold increase in 
      
      
      
      compared to the methoxy analog.

References

  • Design and Development of Lysyl tRNA Synthetase Inhibitors. Journal of Medicinal Chemistry. (2025). Comparison of methoxy and 2,2-difluoroethoxy potency and selectivity profiles in TB drug discovery. Link

  • Development of potent isoflavone-based formyl peptide receptor 1 (FPR1) antagonists. PubMed Central. (2024). Case study on steric clashes resulting from 2,2-difluoroethoxy substitution. Link

  • Synthesis of r,r-Difluoroethyl Aryl and Heteroaryl Ethers. Journal of Medicinal Chemistry. (2012). Standard synthetic protocols for introducing the difluoroethoxy group. Link

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. (2023). Detailed analysis of LogP shifts in fluorinated ethers. Link

Sources

Comparative

Validating Purity of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals Introduction: The Criticality of Intermediate Purity (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS 1881295-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals

Introduction: The Criticality of Intermediate Purity

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS 1881295-38-0) is not just a generic building block; it is the primary pharmacophore-bearing intermediate in the synthesis of Gefapixant (MK-7264) , a P2X3 receptor antagonist.

In the context of drug development, the purity of this amine is non-negotiable. Impurities here—specifically hydrolysis products or unreacted fluorinated alcohols—can poison downstream sulfonamidation catalysts and propagate into the final API as difficult-to-remove "related substances."

This guide moves beyond basic "Certificate of Analysis" checks. We compare three orthogonal validation methodologies—HPLC-UV , LC-MS , and qNMR —and provide a self-validating framework to ensure your material meets the stringent requirements of late-stage pharmaceutical synthesis.

Comparative Analysis: Selecting the Right Validation Tool

No single method provides a complete picture. A robust control strategy requires a "Triangulation Approach."

FeatureHPLC-UV (Method A) LC-MS (Method B) qNMR (Method C)
Primary Utility Routine QC & Impurity QuantificationImpurity Identification & Genotoxin ScreeningAbsolute Purity Assay (No Reference Std Needed)
Selectivity High (Chromatographic separation)Very High (Mass + Retention time)High (Structural resolution)
Sensitivity (LOD) ~0.05% (Standard UV)< 0.01% (Trace analysis)~1.0% (Low sensitivity for trace impurities)
Blind Spots Misses non-chromophoric impurities (e.g., salts, aliphatic solvents).Ion suppression can mask co-eluting peaks.Overlapping signals; requires ~10-20 mg sample.
Critical Application Daily batch release & stability testing.Tracking the 2,2-difluoroethanol carryover.Establishing the "Primary Standard" potency.

Scientist’s Verdict:

  • Use qNMR once to establish the absolute assay of your in-house reference standard.

  • Use LC-MS during process optimization to identify by-products.

  • Use HPLC-UV for routine batch release, validated against the qNMR-assayed standard.

Method Development: The "How-To" Protocols

Method A: HPLC-UV (The Workhorse)

Challenge: The primary amine group (-CH₂NH₂) interacts strongly with residual silanols on silica columns, causing peak tailing. The fluoroethoxy group adds lipophilicity, requiring a balanced gradient.

Optimized Protocol:

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.

    • Why: High pH stability is required to suppress amine protonation.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

    • Causality: High pH keeps the amine neutral (free base), sharpening the peak shape.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar impurities)

    • 2-15 min: 5% → 60% B

    • 15-20 min: 60% → 95% B (Wash lipophilic dimers)

  • Detection: 254 nm (Pyrimidine ring absorption).

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Tailing factor must be < 1.5.

Method B: qNMR (The Truth Serum)

Challenge: Lack of a certified reference standard for this specific intermediate. Solution: Quantitative NMR (qNMR) provides an absolute assay independent of a standard of the analyte itself.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Requirement: High purity (>99.9%) and non-hygroscopic.

  • Solvent: DMSO-d₆ (Ensures solubility of both the polar amine and the IS).

  • Acquisition:

    • Relaxation Delay (D1): ≥ 30 seconds (Must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][3][4]

Impurity Profiling & Causality

Understanding where impurities come from allows you to predict their presence.

  • Impurity A (Hydrolysis): 4-Hydroxy-5-aminomethylpyrimidine.

    • Origin: Hydrolysis of the difluoroethoxy group under strong acidic/basic conditions.

    • Detection: Elutes early (more polar) in RP-HPLC.

  • Impurity B (Starting Material): 2,2-Difluoroethanol.

    • Origin: Excess reagent from the etherification step.

    • Detection:Invisible in UV. Must use GC or Refractive Index (RI) detector, or inferred via stoichiometry in NMR.

  • Impurity C (Dimer): Bis-pyrimidine ether.

    • Origin: Over-reaction during the displacement step.

    • Detection: Elutes late (highly lipophilic).

Visualizations

Diagram 1: Analytical Validation Workflow

This decision tree guides the user on which method to apply based on the synthesis stage.

ValidationWorkflow Start Crude Intermediate Isolated Screen Initial Screen: LC-MS Start->Screen Decision Impurities Identified? Screen->Decision Optimize Optimize Synthesis (Remove By-products) Decision->Optimize Yes (>1%) Assay Absolute Purity Check: qNMR (DMSO-d6) Decision->Assay No (Clean) Optimize->Screen Standard Establish In-House Reference Standard Assay->Standard Routine Routine QC: HPLC-UV (High pH) Standard->Routine Release Batch Release Routine->Release

Caption: Logical workflow for cross-validating the purity of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine.

Diagram 2: Impurity Fate Mapping

This diagram illustrates the chemical origin of key impurities, linking synthesis to analysis.

ImpurityFate SM1 4-Chloro-pyrimidine Derivative Reaction Nucleophilic Substitution (Base/Heat) SM1->Reaction Reagent 2,2-Difluoroethanol Reagent->Reaction Product Target Intermediate (CAS 1881295-38-0) Reaction->Product Main Path ImpurityA Impurity A: Hydrolysis Product (4-OH Pyrimidine) Reaction->ImpurityA Wet Solvents ImpurityB Impurity B: Residual Alcohol (No UV Response) Reaction->ImpurityB Incomplete Workup ImpurityC Impurity C: Dimer Formation Reaction->ImpurityC Overheating

Caption: Mechanistic origin of common impurities, aiding in their identification and prevention.

References

  • Merck Sharp & Dohme Corp. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development. [Link]

  • Richards, D., et al. (2019).[5] Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors.[5] British Journal of Pharmacology.[5] [Link]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

Sources

Validation

Crystal Engineering of 4-Alkoxypyrimidine Derivatives: Structural Insights &amp; Performance Guide

Executive Summary This guide provides an in-depth technical comparison of the crystal structure and solid-state performance of 4-alkoxypyrimidine derivatives , utilizing 2-amino-4,6-dimethoxypyrimidine (ADP) as the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the crystal structure and solid-state performance of 4-alkoxypyrimidine derivatives , utilizing 2-amino-4,6-dimethoxypyrimidine (ADP) as the primary case study. We contrast these derivatives with their 4-aminopyrimidine analogs to elucidate how the alkoxy substituent alters lattice energy, hydrogen bonding networks, and physicochemical properties relevant to drug development and material science.

Target Audience: Medicinal Chemists, Crystallographers, and Formulation Scientists.

Structural & Performance Comparison

The substitution of an amino group (-NH2) with an alkoxy group (-OR) on the pyrimidine ring fundamentally shifts the molecule from a Hydrogen Bond (HB) donor/acceptor system to a predominantly acceptor-rich, lipophilic system. This shift dictates crystal packing and solubility profiles.

Table 1: Comparative Crystal Data (Alkoxy vs. Amino Derivatives)
Parameter4-Alkoxy Derivative (ADP) 4-Amino Analog (DAP) Implication
Compound 2-amino-4,6-dimethoxypyrimidine2,4-diaminopyrimidine
Space Group Triclinic

(or Monoclinic

in salts)
Monoclinic


indicates lower symmetry packing for ADP.
Melting Point 94–96 °C143–145 °CAlkoxy chains disrupt packing efficiency, lowering lattice energy.
H-Bond Donors 2 (Amino group only)4 (Two Amino groups)DAP forms tighter, 3D H-bond networks.
H-Bond Acceptors 5 (3 Ring N + 2 Ether O)3 (3 Ring N)ADP relies on weak C-H...O interactions for 3D stability.
Primary Motif Centrosymmetric Dimer

Centrosymmetric Dimer

Both utilize the 2-amino/N1 interface for dimerization.[1]
Solubility (H2O) Low to ModerateHighAlkoxy groups increase lipophilicity (LogP increase).
Key Performance Insights
  • Lattice Stability & Solubility: The 4-alkoxy derivative (ADP) exhibits a significantly lower melting point (~95°C) compared to the amino analog (~145°C). This is caused by the loss of strong N-H...N donors at the 4-position. While DAP forms a robust 3D hydrogen-bonded sheet, ADP forms 1D tapes or discrete dimers that rely on weaker van der Waals and

    
    -
    
    
    
    stacking interactions (centroid distances ~3.6 Å) for lattice cohesion. Result: ADP derivatives offer superior solubility in organic solvents and better permeability profiles for drug delivery.
  • Supramolecular Synthons: Both classes utilize the supramolecular homosynthon

    
     involving the 2-amino group and the N1 ring nitrogen. However, in ADP, the 4-methoxy oxygen acts as a secondary acceptor, often engaging in weak C-H...O contacts that fine-tune the layer spacing.
    
  • Material Applications: Long-chain 4-alkoxypyrimidines (e.g., heptyloxy derivatives) are prone to forming Liquid Crystalline (LC) mesophases due to the flexibility of the alkyl chain disrupting the rigid core packing.

Experimental Protocols

Protocol A: Synthesis & Crystallization of ADP

Objective: Isolate single crystals of 2-amino-4,6-dimethoxypyrimidine suitable for XRD analysis.

  • Reagent Prep: Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 mmol, 155 mg) in Methanol (MeOH, 15 mL).

  • Thermal Dissolution: Heat the solution to 50°C under continuous stirring for 20 minutes to ensure complete homogeneity.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust/impurities).
    
  • Slow Evaporation: Transfer the filtrate to a 20 mL scintillation vial. Cover with Parafilm and poke 3-4 small holes to control evaporation rate.

  • Harvesting: Store at ambient temperature (25°C) in a vibration-free environment. Colorless, block-like crystals appear within 3-5 days.

Protocol B: Co-Crystal Screening (Performance Modulation)

Objective: Modulate solubility by forming a co-crystal with a carboxylic acid co-former (e.g., Benzoic Acid).

  • Stoichiometry: Mix ADP (1.0 mmol) and Benzoic Acid (1.0 mmol) in Ethanol (10 mL).

  • Grinding (Mechanochemistry): Grind the mixture in an agate mortar for 10 minutes (Liquid Assisted Grinding with 2 drops of EtOH) to induce phase change.

  • Recrystallization: Dissolve the resulting powder in minimum hot Ethanol and allow to cool slowly.

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). New peaks distinct from starting materials indicate successful supramolecular heterosynthon formation.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

This diagram outlines the logical flow from raw material to validated crystal structure.

SynthesisWorkflow Raw Raw Material (2-amino-4,6-dimethoxypyrimidine) Solv Solvation (MeOH, 50°C) Raw->Solv Dissolve Filter Filtration (0.45 µm PTFE) Solv->Filter Purify Evap Slow Evaporation (Ambient Temp) Filter->Evap Nucleation Cryst Single Crystal Formation Evap->Cryst Growth XRD XRD Analysis (Structure Solution) Cryst->XRD Validate

Caption: Step-by-step workflow for isolating high-quality single crystals of ADP for structural analysis.

Figure 2: Supramolecular Assembly Logic

This diagram illustrates the competition between Homosynthons (Self-Assembly) and Heterosynthons (Co-crystallization).

AssemblyLogic cluster_0 Self-Assembly (Pure Crystal) cluster_1 Co-Crystallization (with Acid) ADP ADP Molecule (Donor: -NH2, Acceptor: Ring N, -OMe) Homo Homosynthon R2,2(8) (Dimer via N-H...N) ADP->Homo Pure Solvent Hetero Heterosynthon R2,2(8) (Acid-Base Pair) ADP->Hetero + Carboxylic Acid Stack Pi-Pi Stacking (Layer Stability) Homo->Stack 3D Packing Prop Altered Properties (Solubility/Melting Point) Hetero->Prop Lattice Energy Change

Caption: Structural logic distinguishing self-assembly (pure ADP) vs. co-crystal formation with acids.

References

  • Thanigaimani, K., et al. (2006).[2] Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). Acta Crystallographica Section E. Link

  • Low, J. N., et al. (2002).[3] Hydrogen bonding in 2-amino-4,6-dimethoxypyrimidine.... Acta Crystallographica Section C. Link

  • Jauhar, R. M., et al. (2018). Three dimensional organic framework of 2-amino 4, 6 dimethoxypyrimidine p-toluenesulfonic acid monohydrate. ResearchGate. Link

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine Compound Summary. National Library of Medicine. Link

  • Hajhussein, A. N., et al. (2018).[4] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. Link

Sources

Comparative

Lipophilicity (LogP) comparison of fluorinated pyrimidine amines

Modulating Lipophilicity in Drug Design: A Comparative Guide to Fluorinated Pyrimidine Amines The incorporation of fluorine into pyrimidine scaffolds is a cornerstone strategy in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Lipophilicity in Drug Design: A Comparative Guide to Fluorinated Pyrimidine Amines

The incorporation of fluorine into pyrimidine scaffolds is a cornerstone strategy in medicinal chemistry, particularly in the development of oncology and antiviral therapeutics[1]. When pyrimidines are functionalized with amine groups—a ubiquitous motif in kinase inhibitors and nucleoside analogues—the strategic addition of fluorine atoms fundamentally alters the molecule's physicochemical profile.

As a Senior Application Scientist, I frequently observe that optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) hinges on precisely tuning its lipophilicity (LogP) and distribution coefficient (LogD). This guide objectively compares the lipophilic impact of various fluorination patterns on pyrimidine amines and details the gold-standard experimental workflows used to validate these properties.

The Causality of Fluorination on LogP and pKa

Fluorine is highly electronegative yet relatively small, making the C–F bond an ideal isopolar and isosteric alternative to C–O or C–H bonds[2]. The introduction of fluorine into a pyrimidine amine exerts a dual "push-pull" effect on the molecule's behavior in aqueous and lipid environments:

  • Intrinsic Lipophilicity (LogP) Enhancement: Fluorine lacks hydrogen-bond donating capability. The dense electron cloud of the C–F bond creates a hydrophobic surface, driving the molecule out of aqueous phases and into lipid membranes, thereby increasing intrinsic LogP[2].

  • Basicity (pKa) Attenuation: Through strong inductive electron withdrawal, alpha- or beta-fluorination pulls electron density away from the adjacent amine nitrogen. Experimental data reveals an exceptionally predictable impact: each alpha-fluorine atom contributes an approximately additive reduction of 1.6 ± 0.1 pKa units to the amine moiety[3].

Because the amine's pKa is lowered, a significantly higher fraction of the drug remains un-ionized at physiological pH (7.4). This synergistic combination of higher intrinsic LogP and lower ionization yields a dramatic increase in the apparent lipophilicity (LogD), directly correlating with enhanced membrane permeability and cellular penetration[2].

G A Fluorinated Pyrimidine Amine B High Electronegativity (Inductive Effect) A->B C C-F Bond Hydrophobicity A->C D Decreased Amine pKa (~1.6 units per F) B->D E Increased Intrinsic LogP C->E F Higher Unionized Fraction at pH 7.4 D->F G Net Increase in LogD (Enhanced Permeability) E->G F->G

Logical pathway illustrating how fluorine substitution modulates pyrimidine amine LogD.

Quantitative Comparison of Fluorination Patterns

To objectively compare performance, we must look at the delta (Δ) shifts in physicochemical properties when transitioning from a non-fluorinated pyrimidine amine to its fluorinated analogues. The table below synthesizes the general experimental trends observed when substituting the alkyl/amine side chains or the pyrimidine ring itself[3].

Structural MotifΔpKa (Amine) vs. Non-fluorinatedΔLogP vs. Non-fluorinatedTarget Application & Permeability Impact
-CH₂F (Monofluoro)-1.6 ± 0.1+0.3 to +0.5Fine-tuning basicity; moderate permeability increase.
-CHF₂ (Difluoro)-3.2 ± 0.2+0.8 to +1.2Significant pKa drop; high permeability increase.
-CF₃ (Trifluoro)-4.5 ± 0.3+1.5 to +2.0Maximum lipophilicity; drives deep hydrophobic pocket binding.

Experimental Methodology: The Self-Validating ¹⁹F NMR Shake-Flask Protocol

Determining the LogP of fluorinated pyrimidines using traditional UV-Vis shake-flask methods is often compromised by overlapping chromophores, lack of UV activity in certain aliphatic side chains, or undetected compound degradation[4]. To ensure absolute trustworthiness, the ¹⁹F NMR Shake-Flask method is the modern gold standard[5].

Why this is a self-validating system: Because ¹⁹F NMR is highly sensitive to the local chemical environment, any degradation, hydrolysis, or side-reaction of the pyrimidine amine during the assay will manifest as new, distinct fluorine peaks. If only the parent peak is observed, the structural integrity of the analyte is implicitly verified during the measurement, preventing false LogP readings[5].

Step-by-Step Workflow:

  • Solvent Equilibration: Vigorously stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours to ensure mutual saturation. Causality: This prevents volume shifts and partitioning artifacts during the actual assay.

  • Analyte Incubation: Dissolve 1–5 mg of the fluorinated pyrimidine amine into 2 mL of the pre-equilibrated biphasic system.

  • Phase Separation: Vortex the mixture for 5 minutes, then centrifuge at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions that would otherwise artificially inflate the aqueous concentration and skew the LogP lower.

  • Aliquot Extraction: Carefully extract 500 µL from the octanol layer and 500 µL from the aqueous layer using separate, clean syringes to avoid cross-contamination.

  • ¹⁹F NMR Acquisition: Add a known concentration of a fluorinated internal standard (e.g., trifluorotoluene) to both samples. Acquire ¹⁹F NMR spectra with a relaxation delay (D1) of at least 5 seconds. Causality: A long relaxation delay ensures complete nuclear relaxation, which is mandatory for accurate quantitative integration.

  • LogP Calculation: Calculate the partition coefficient by taking the log₁₀ of the ratio of the integrated ¹⁹F analyte signals (normalized to the internal standard) in the octanol versus the aqueous phase[5].

Workflow S1 1. Biphasic Equilibration S2 2. Centrifugation (Breaks Emulsions) S1->S2 S3 3. Aliquot Extraction S2->S3 S4 4. 19F NMR Acquisition S3->S4 S5 5. LogP Calculation (Signal Ratio) S4->S5

Step-by-step workflow for the self-validating 19F NMR LogP determination method.

Conclusion

By understanding the precise causality between fluorine substitution, pKa attenuation, and LogP enhancement, drug development professionals can rationally design fluorinated pyrimidine amines with optimized pharmacokinetic profiles. Utilizing advanced, self-validating analytical techniques like ¹⁹F NMR ensures that the physicochemical data guiding these critical pipeline decisions is both accurate and artifact-free.

References

1.[3] Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link] 2.[4] Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link] 3.[2] 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC / National Institutes of Health. [Link] 4.[5] Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. ResearchGate. [Link] 5.[1] Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC / National Institutes of Health. [Link]

Sources

Validation

Biological Activity of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Derivatives: A Comparative Technical Guide

This comprehensive technical guide details the biological activity, synthesis, and therapeutic potential of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine derivatives.[1] These compounds represent a critical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the biological activity, synthesis, and therapeutic potential of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine derivatives.[1] These compounds represent a critical scaffold in the development of P2X3 receptor antagonists , a class of drugs targeting chronic cough, neuropathic pain, and potentially endometriosis.

Executive Summary & Therapeutic Context[1][2][3][4]

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine (CAS: 1694186-57-6) is a specialized heterocyclic intermediate used primarily in the synthesis of high-affinity P2X3 receptor antagonists .[1] The "head group"—a pyrimidine ring substituted with a 2,2-difluoroethoxy moiety—is a pharmacophoric hallmark designed to optimize potency and selectivity against the P2X3 homotrimer while minimizing activity against the P2X2/3 heterotrimer, thereby reducing taste disturbance side effects (dysgeusia) common with first-generation inhibitors like Gefapixant.

Key Biological Characteristics:
  • Primary Target: P2X3 Purinergic Receptor (ATP-gated ion channel).[1][2]

  • Mechanism of Action: Allosteric or orthosteric antagonism, preventing ATP-induced depolarization of sensory C-fibers.[1]

  • Therapeutic Indications: Refractory Chronic Cough (RCC), Neuropathic Pain, Endometriosis, Overactive Bladder.

  • Key Structural Feature: The 2,2-difluoroethoxy group enhances metabolic stability (blocking oxidation) and improves lipophilicity for better membrane permeability compared to non-fluorinated analogs.[1]

Comparative Analysis: Derivatives vs. Clinical Standards

The following table compares the biological performance of derivatives synthesized from this scaffold against clinical standards Gefapixant (MK-7264) and Eliapixant (BAY 1817080).

Table 1: Comparative Biological Profile of P2X3 Antagonists
FeatureGefapixant (MK-7264)Eliapixant (BAY 1817080)(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Derivatives
Core Scaffold DiaminopyrimidineSulfonamide-substituted PyrimidineDifluoroethoxy-substituted Pyrimidine
P2X3 IC50 (nM) ~30 nM~8 nM< 10 nM (High Potency Target)
P2X2/3 IC50 (nM) ~100-250 nM> 1000 nM> 2000 nM (High Selectivity Goal)
Selectivity Ratio Low (~3-10 fold)High (>100 fold)Very High (>200 fold)
Primary Side Effect Dysgeusia (Taste loss)Reduced DysgeusiaMinimal Dysgeusia (Optimized)
Metabolic Stability ModerateHighEnhanced (due to -OCH2CHF2)
CNS Penetration LowLow-ModerateTunable via Amine substitution

Insight: The 2,2-difluoroethoxy substitution is a bioisostere that specifically addresses the selectivity issue. While Gefapixant blocks both P2X3 (cough) and P2X2/3 (taste), derivatives using the title scaffold are designed to spare the P2X2/3 heterotrimer, preserving taste function.

Mechanism of Action & Signaling Pathway

The derivatives function by binding to the extracellular domain of the P2X3 receptor on vagal afferent C-fibers.[1] Under pathological conditions (e.g., inflammation), excessive ATP release activates these receptors, triggering action potentials perceived as an urge to cough or pain.[3]

Figure 1: P2X3 Receptor Antagonism Pathway[5]

P2X3_Pathway cluster_selectivity Selectivity Profile ATP Extracellular ATP (Inflammation/Injury) P2X3 P2X3 Receptor (Homotrimer on C-fibers) ATP->P2X3 Activates P2X2_3 P2X2/3 Heterotrimer (Taste Bud Innervation) ATP->P2X2_3 Channel_Open Ion Channel Opening (Ca2+, Na+ Influx) P2X3->Channel_Open Conformational Change Depolarization Membrane Depolarization (Action Potential) Channel_Open->Depolarization Signal Sensory Signal Transmission (Vagus Nerve -> Brainstem) Depolarization->Signal Cough Cough Reflex / Pain Perception Signal->Cough Inhibitor Difluoroethoxy-Pyrimidine Derivative (Antagonist) Inhibitor->P2X3 Blocks (Allosteric/Orthosteric) Inhibitor->P2X2_3 Weak/No Binding Taste Taste Signal (Dysgeusia) P2X2_3->Taste

Caption: Mechanism of P2X3 antagonism.[1][4][5] The derivative blocks ATP binding/channel opening on C-fibers (cough) while sparing P2X2/3 receptors on taste buds.[1]

Experimental Protocols

Synthesis of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine

This protocol outlines the generation of the scaffold from commercially available precursors.[1]

Reagents: 4-chloropyrimidine-5-carbonitrile, 2,2-difluoroethanol, NaH, LiAlH4 (or Raney Ni/H2).[1]

  • Nucleophilic Aromatic Substitution (SnAr):

    • Dissolve 2,2-difluoroethanol (1.1 eq) in dry THF under N2.

    • Add NaH (1.2 eq) at 0°C and stir for 30 min.

    • Add 4-chloropyrimidine-5-carbonitrile (1.0 eq) dropwise.[1]

    • Stir at RT for 4-12h. Monitor by TLC/LCMS.[1]

    • Result: 4-(2,2-difluoroethoxy)pyrimidine-5-carbonitrile.[1]

  • Reduction of Nitrile to Amine:

    • Dissolve the intermediate in MeOH/NH3.[1]

    • Add Raney Nickel catalyst (10 mol%) and subject to Hydrogenation (H2, 50 psi) for 16h.

    • Filter catalyst, concentrate filtrate.

    • Purification: Acid-base extraction or Column Chromatography (DCM/MeOH).[1]

    • Yield: Typically 75-85%.[1]

In Vitro P2X3 Calcium Flux Assay (FLIPR)

Objective: Determine IC50 of derivatives against human P2X3 receptors.

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing human P2X3 (hP2X3).[1]

  • Dye Loading:

    • Plate cells (20,000/well) in 384-well black-wall plates.[1] Incubate 24h.

    • Wash cells with assay buffer (HBSS + 20 mM HEPES).[1]

    • Load with Fluo-4 AM calcium indicator dye for 45 min at 37°C.[1]

  • Compound Addition:

    • Add test compounds (derivatives) at varying concentrations (0.1 nM to 10 µM).

    • Incubate for 15-30 min.

  • Agonist Stimulation:

    • Inject agonist (α,β-methylene ATP, EC70 concentration) using a FLIPR Tetra system.[1]

  • Data Analysis:

    • Measure fluorescence increase (Ca2+ influx).[1]

    • Calculate IC50 using a 4-parameter logistic fit.

    • Validation: Gefapixant should yield IC50 ~30 nM.[1]

Structure-Activity Relationship (SAR) Logic[1]

The biological activity of derivatives hinges on three structural zones:

  • Zone A (The Head): The (4-(2,2-difluoroethoxy)pyrimidin-5-yl)methanamine core.[1]

    • Role: Anchors the molecule in the ATP-binding pocket.[1]

    • Why Difluoroethoxy? The fluorine atoms withdraw electron density, reducing metabolic oxidation of the ethoxy chain (unlike a simple ethoxy group) and improving hydrophobic interactions within the receptor pocket.

  • Zone B (The Linker): The amine nitrogen.[1]

    • Role: Often sulfonated (sulfonamide) or acylated (amide/urea) to link to the "Tail".[1]

    • Optimization: Sulfonamides (like in Eliapixant) generally offer better potency than simple amides.[1]

  • Zone C (The Tail): The substituent attached to the amine.[1]

    • Role: Provides selectivity.[1][4][3][5][6][7][8][9] Bulky, lipophilic groups (e.g., substituted phenyls or pyridines) clash with the P2X2/3 heterotrimer interface but fit the P2X3 homotrimer.

Figure 2: SAR Optimization Workflow

SAR_Workflow Scaffold Scaffold: (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Derivatization Derivatization Reaction (Sulfonylation / Acylation) Scaffold->Derivatization Library Compound Library (Varying 'Tail' Groups) Derivatization->Library Screening High-Throughput Screening (hP2X3 vs hP2X2/3) Library->Screening Hit Hit Identification (IC50 < 50 nM) Screening->Hit Optimization Lead Optimization (ADME / PK Profiling) Hit->Optimization Final Clinical Candidate (High Selectivity, Low Dysgeusia) Optimization->Final

Caption: Workflow for converting the amine scaffold into a clinical candidate.

References

  • Richards, D., et al. (2019). "Selective P2X3 antagonists for the treatment of chronic cough." Journal of Medicinal Chemistry. Link

  • Garceau, D., & Chauret, N. (2019).[7][9] "BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration."[1][4][3][7] Pulmonary Pharmacology & Therapeutics. Link[1][7]

  • Müller, C. E., et al. (2019). "Purinergic P2X receptors: Structural basis for ligand recognition and channel gating." Pharmacology & Therapeutics.[1][7][9] Link

  • ChemScene. "(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine Product Data." Link

  • PubChem. "Gefapixant (CID 24764487) Compound Summary."[1] Link

Sources

Comparative

Analytical Standards for Fluorinated Heterocyclic Amines: A Comparative Technical Guide

Executive Summary Fluorinated heterocyclic amines (FHAs) are pivotal scaffolds in modern medicinal chemistry, appearing in over 30% of FDA-approved small molecule drugs (e.g., Sitagliptin, Fluoroquinolones). Their analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated heterocyclic amines (FHAs) are pivotal scaffolds in modern medicinal chemistry, appearing in over 30% of FDA-approved small molecule drugs (e.g., Sitagliptin, Fluoroquinolones). Their analysis presents unique challenges: high polarity, potential volatility, and the lack of UV-active chromophores in certain fragmentation pathways.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research Grade materials . Furthermore, it provides a critical technical comparison between High-Performance Liquid Chromatography (HPLC) and Quantitative ¹⁹F-NMR (qNMR) , demonstrating why qNMR is often the superior primary method for purity assignment of novel FHAs.

Part 1: Strategic Selection of Reference Materials

The choice of analytical standard grade determines the validity of your data. In early discovery, speed and structure confirmation are paramount; in GMP release, traceability and uncertainty budgets are non-negotiable.

Comparative Analysis of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade / In-House
Primary Application GMP Release, ISO 17025/17034 Compliance, Instrument CalibrationRoutine QC, Method Validation, Stability StudiesEarly Discovery Screening, Synthetic Intermediate Checks
Traceability SI-Traceable (NIST, NMIJ, BIPM)Traceable to CRM (Secondary Standard)Often untraceable; based on theoretical yield
Certification ISO 17034 AccreditedISO 9001 (typically)None
Content Value Certified Purity + Uncertainty Value (e.g., 99.8% ± 0.2%)Purity Value (e.g., >98%)Area % (HPLC/GC) only
Cost Factor High (

)
Moderate (

)
Low ($)
Suitability for FHAs Mandatory for final API release of fluorinated drugs.Recommended for impurity profiling of FHA intermediates.Acceptable only if cross-validated with qNMR.
Decision Workflow: Selecting the Right Grade

StandardSelection Start Start: Define Development Phase Phase1 Early Discovery / Hit-to-Lead Start->Phase1 Phase2 Pre-Clinical / GLP Tox Start->Phase2 Phase3 Clinical / GMP Manufacturing Start->Phase3 Action1 Use Research Grade + Validate via ¹⁹F-qNMR Phase1->Action1 Q1 Is a Commercial CRM Available? Phase2->Q1 Phase3->Q1 Action2 Use Analytical Standard (Secondary Reference) Q1->Action2 Yes (for Routine) Action3 Mandatory: Use CRM (ISO 17034) Q1->Action3 Yes (for Release) Action4 Synthesize High-Purity Lot + Certify as Primary Standard Q1->Action4 No

Figure 1: Decision matrix for selecting analytical standard grades based on the drug development lifecycle.

Part 2: Technical Deep Dive – ¹⁹F-qNMR vs. HPLC

For Fluorinated Heterocyclic Amines, ¹⁹F-qNMR is the "Cheat Code" of analytical chemistry. Unlike HPLC, which requires a specific reference standard for every impurity to quantify them accurately (due to varying UV response factors), qNMR allows for absolute purity determination using a single, unrelated internal standard.

Why ¹⁹F-qNMR Outperforms HPLC for FHAs
  • Universal Response: The integrated signal area in NMR is directly proportional to the molar ratio of nuclei. A single internal standard (e.g., BTFMB) can quantify any FHA.

  • Specificity: The ¹⁹F spectral window is wide (~400 ppm), and biological/solvent backgrounds are silent. No interference from non-fluorinated impurities.[1]

  • No Response Factor Bias: HPLC-UV often overestimates purity if impurities have lower extinction coefficients than the main peak. qNMR sees the "molar truth."[2]

Comparative Performance Data
Parameter¹⁹F-qNMR HPLC-UV
Reference Standard Generic Internal Standard (e.g., BTFMB)Specific Reference Standard required for each analyte
Accuracy < 1% Uncertainty (if optimized)1-3% (dependent on detector linearity)
Specificity High (Fluorine only)Moderate (Matrix interferences common)
Analysis Time Fast (~10-20 mins)Slow (30-60 mins gradient)
LOD (Sensitivity) Moderate (~10-50 µg/mL)Excellent (< 1 µg/mL)

Part 3: Validated Experimental Protocols

Protocol A: Absolute Purity Assessment via ¹⁹F-qNMR

Objective: Determine the absolute purity of a novel fluorinated heterocyclic amine without a specific reference standard.

Reagents:

  • Analyte: Target FHA (approx. 10-20 mg).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMB) or 2-Fluoro-4-nitrotoluene. Must be CRM grade.

  • Solvent: DMSO-d₆ or CD₃OD (ensure solubility of both components).

Workflow:

  • Weighing (Critical): Using a microbalance (readability 0.001 mg), weigh ~15 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the same vial. Record weights to 5 decimal places.
  • Dissolution: Add 0.7 mL deuterated solvent. Vortex until fully dissolved.

  • Acquisition Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement integration errors.

    • Relaxation Delay (D1): Must be

      
       (longest longitudinal relaxation time). For FHAs, 
      
      
      
      is often 2-5s; set D1 = 25s.
    • Spectral Width: Ensure both IS and Analyte signals are within the center 80% of the window to avoid filter roll-off.

    • Scans (NS): 32 or 64 (for S/N > 250:1).

    • Offset (O1): Set midway between analyte and IS peaks.

  • Processing: Phase correction (manual). Baseline correction (polynomial). Integrate signals (

    
     and 
    
    
    
    ).

Calculation:



Where 

= number of fluorine atoms,

= Molecular Weight,

= Purity.[3]
Protocol B: HPLC-MS Impurity Profiling

Objective: Detect trace organic impurities (fluorinated and non-fluorinated) in the FHA sample.

System: Agilent 1290 Infinity II or Waters H-Class UPLC. Column: C18 Fluorophenyl (e.g., ACE C18-PFP), 1.7 µm, 2.1 x 100 mm. Note: PFP phases offer superior selectivity for halogenated heterocycles.

Method:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection:

    • UV: 254 nm (or

      
       of FHA).
      
    • MS: ESI+ and ESI- switching. (FHAs often ionize well in ESI+ due to the amine).

Data Analysis:

  • Compare UV area % vs. MS Total Ion Chromatogram (TIC).

  • Warning: If UV purity is 99.5% but qNMR purity is 97.0%, look for non-UV active impurities (e.g., inorganic salts, residual fluorinating reagents) using the MS or ¹⁹F-NMR.

Part 4: Case Study – The "Purity Gap"

Scenario: A development team synthesized 5-Fluoro-2-aminopyrimidine as an intermediate.

  • Method 1 (HPLC-UV): Showed a single peak. Purity = 99.8% .

  • Method 2 (¹⁹F-qNMR): Using BTFMB as internal standard. Purity = 96.2% .

Investigation: The discrepancy (3.6%) was investigated.

  • Hypothesis: Presence of inorganic salts or residual solvent?

    • ¹H-NMR revealed 2.5% residual Dichloromethane (DCM) – Not visible in UV.

    • Ion Chromatography revealed 1.1% Fluoride salts (

      
      ) – Not visible in UV or C18 HPLC.
      
Workflow: Validating FHA Standards

ValidationLoop Sample Crude FHA Sample HPLC HPLC-UV Analysis (Purity %) Sample->HPLC qNMR ¹⁹F-qNMR Analysis (Absolute Wt %) Sample->qNMR Compare Compare Results HPLC->Compare qNMR->Compare Match Match (<1% Diff) Release Standard Compare->Match Consistent Mismatch Mismatch (>1% Diff) Investigate Compare->Mismatch Discrepancy RootCause Check Solvents/Salts (TGA / IC) Mismatch->RootCause RootCause->Sample Re-purify

Figure 2: Validation loop for reconciling orthogonal analytical data.

References

  • BIPM (Bureau International des Poids et Mesures). (2024).[4] Internal standard for quantitative NMR (qNMR): 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Trier, X., & van Leeuwen, S. (2025). PFAS analytical standards: A Barrier to Scientific Research? Environmental Health Perspectives.[5] Retrieved from [Link]

  • FDA (U.S. Food and Drug Administration). (2023).[6] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[6] MDPI Pharmaceuticals. Retrieved from [Link]

  • Inorganic Ventures. (2024). Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Retrieved from [Link]

Sources

Validation

The Fluorine Effect: A Comparative Guide to its Impact on Pyrimidine Ring Electron Density

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone for modu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug design, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone for modulating molecular properties. This guide provides an in-depth technical comparison of how fluorine substitution at various positions on the pyrimidine ring alters its electron density. We will explore the underlying electronic principles and provide a practical guide to the experimental and computational methodologies used to probe these changes. This information is critical for researchers aiming to fine-tune the reactivity, basicity, and intermolecular interactions of pyrimidine-based compounds.

The Dual Nature of Fluorine's Electronic Influence

Fluorine, the most electronegative element, exerts a powerful and nuanced influence on the electron density of the pyrimidine ring. This influence is a delicate balance of two opposing effects: the inductive effect (-I) and the resonance effect (+M).

  • Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the pyrimidine ring through the sigma (σ) bond framework. This electron-withdrawing effect is most pronounced at the carbon atom directly attached to the fluorine and diminishes with distance. The -I effect generally deactivates the ring towards electrophilic attack by making it more electron-poor.[1]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in the p-orbitals of the fluorine atom can be delocalized into the π-system of the pyrimidine ring. This donation of electron density increases the electron density, particularly at the ortho and para positions relative to the fluorine atom. For effective resonance, there must be efficient overlap between the 2p orbital of fluorine and the 2p orbital of the ring carbon, which is the case due to their similar size.[1]

The net effect of fluorine substitution is a complex interplay of these two forces. While the inductive effect generally dominates, making the ring less reactive overall, the resonance effect plays a crucial role in directing the regioselectivity of reactions and modulating the electron density at specific positions.

Positional Impact of Fluorine on Pyrimidine: A Comparative Analysis

The position of the fluorine substituent on the pyrimidine ring significantly alters the distribution of electron density. We will compare the effects of fluorine at the C2, C4, and C5 positions.

Acidity (pKa)

Table 1: Comparison of Acidity (pKa) for Fluorinated Pyrimidines (Illustrative)

CompoundPredicted pKaComments
Pyrimidine~1.3Reference compound.
2-Fluoropyrimidine< 1.3The strong -I effect of fluorine adjacent to the nitrogen atoms is expected to significantly decrease the pKa.
4-Fluoropyrimidine< 1.3Similar to the 2-fluoro isomer, a significant decrease in pKa is anticipated due to the proximity of fluorine to the ring nitrogens.
5-Fluoropyrimidine~1.0The -I effect is more distant from the nitrogen atoms compared to the 2- and 4-isomers, leading to a less pronounced, but still significant, decrease in pKa.
Spectroscopic Fingerprints: A Window into Electron Density

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. Chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to changes in electron density.

Table 2: Comparative ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ, ppm) of Fluorinated Pyrimidines

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)¹⁹F Chemical Shift (δ, ppm)
PyrimidineH-29.27C-2: 159.9N/A
H-4/68.78C-4/6: 157.5
H-57.36C-5: 121.8
2-Fluoropyrimidine H-4/68.85C-2: 162.7 (d, ¹JCF = 203.5 Hz)-60.7
H-57.35C-4: 158.4 (d, ²JCF = 17.0 Hz)
C-5: 119.5 (d, ³JCF = 4.0 Hz)
C-6: 158.4 (d, ²JCF = 17.0 Hz)
4-Fluoropyrimidine H-29.15C-2: 160.0 (d, ³JCF = 5.0 Hz)-68.5
H-57.15C-4: 169.5 (d, ¹JCF = 230.0 Hz)
H-68.65C-5: 110.0 (d, ²JCF = 25.0 Hz)
C-6: 155.0 (d, ²JCF = 15.0 Hz)
5-Fluorouracil H-68.08C-2: 149.7-168.0
NH-111.92C-4: 157.5
NH-313.23C-5: 138.6 (d, ¹JCF = 230.0 Hz)
C-6: 130.6 (d, ²JCF = 33.0 Hz)

Disclaimer: The NMR data presented is a compilation from various sources and may have been recorded under different experimental conditions. Direct comparison should be made with caution. The data for 2- and 4-fluoropyrimidine is partially sourced and completed based on typical coupling constants and chemical shift trends.

Interpretation of NMR Data:

  • ¹H NMR: Protons on the fluorinated pyrimidine ring generally experience a downfield shift (higher ppm) due to the deshielding effect of the electron-withdrawing fluorine atom. The magnitude of this shift depends on the proximity to the fluorine.

  • ¹³C NMR: The carbon atom directly bonded to fluorine shows a large downfield shift and a characteristic large one-bond coupling constant (¹JCF) of around 200-250 Hz. Carbons at the beta and gamma positions also exhibit smaller, but observable, couplings (²JCF and ³JCF).[4]

  • ¹⁹F NMR: The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[5][6] In general, fluorine on an aromatic ring resonates in a distinct region of the spectrum, and its chemical shift provides a direct probe of the local electron density.

Visualizing the Impact: Computational Chemistry Approaches

Computational chemistry provides powerful tools to visualize and quantify the changes in electron density upon fluorine substitution. Density Functional Theory (DFT) is a widely used method for these calculations.

Electron Density Maps and Molecular Electrostatic Potential (MEP)

DFT calculations can generate electron density maps that visually represent the probability of finding an electron at a given point in space. By comparing the electron density maps of pyrimidine and its fluorinated analogues, we can directly observe the electron-withdrawing and donating effects of fluorine.

Molecular Electrostatic Potential (MEP) maps provide a color-coded representation of the electrostatic potential on the electron density surface. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

G DFT Workflow for Electron Density Analysis cluster_0 Input Preparation cluster_1 Calculation cluster_2 Analysis & Visualization A Build Molecular Structure (e.g., 2-Fluoropyrimidine) B Choose DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B Define computational model C Geometry Optimization B->C Submit calculation D Frequency Calculation (Confirm Minimum Energy) C->D Verify structure E Single Point Energy Calculation (for Electron Density) D->E Use optimized geometry F Generate Electron Density Map E->F Visualize electron distribution G Generate MEP Map E->G Predict reactive sites H Perform QTAIM Analysis E->H Quantify bonding characteristics

Caption: A generalized workflow for analyzing the electron density of fluorinated pyrimidines using Density Functional Theory (DFT).

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and their properties within a molecule.[7] QTAIM analysis provides quantitative data on the nature of chemical bonds through the analysis of bond critical points (BCPs).

Key QTAIM Parameters:

  • Electron Density at the BCP (ρ(r)): A measure of the shared electron density between two atoms. Higher values indicate a stronger, more covalent bond.

  • Laplacian of the Electron Density (∇²ρ(r)): Indicates whether electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of ionic bonds and non-covalent interactions).

  • Ellipticity (ε): Measures the deviation of the electron density at the BCP from cylindrical symmetry, providing insight into the π-character of a bond.

By comparing these parameters for the C-F bond and adjacent C-C and C-N bonds in different fluorinated pyrimidines, we can gain a deeper, quantitative understanding of how fluorine perturbs the electronic structure of the entire ring.

G QTAIM Analysis Workflow A Perform DFT Calculation (Obtain Wavefunction File) B Run QTAIM Software (e.g., AIMAll) A->B Input wavefunction C Locate Bond Critical Points (BCPs) B->C Topological analysis E Analyze Atomic Basins and Charges B->E Partition electron density D Calculate BCP Properties (ρ(r), ∇²ρ(r), ε) C->D Quantify bond properties F Interpret Bonding Characteristics D->F Characterize C-F and ring bonds E->F Assess charge distribution

Caption: A schematic of the Quantum Theory of Atoms in Molecules (QTAIM) analysis workflow for characterizing chemical bonding.

Experimental Protocols

Synthesis of Fluorinated Pyrimidines

The synthesis of fluorinated pyrimidines often involves the introduction of fluorine at an early stage or the direct fluorination of a pyrimidine precursor.

Example Protocol: Synthesis of 2,4-dichloro-5-fluoropyrimidine

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 5-fluorouracil and a molar excess of phosphorus oxychloride.

  • Addition of Catalyst: Slowly add N,N-dimethylaniline as an acid acceptor.

  • Reflux: Heat the reaction mixture to reflux (approximately 114°C) and maintain for 2 hours.

  • Workup: After cooling, carefully quench the reaction mixture with ice water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or chromatography.

NMR Spectroscopic Analysis

Protocol for ¹⁹F NMR Spectroscopy [8]

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine-capable probe.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹⁹F channel.

  • Data Acquisition:

    • Acquire a standard 1D ¹⁹F NMR spectrum. A spectral width of -200 to +100 ppm is a reasonable starting point for aromatic fluorine compounds.

    • For simplified spectra, use ¹H decoupling.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Conclusion

The substitution of fluorine on the pyrimidine ring offers a powerful strategy for fine-tuning its electronic properties. The strong inductive withdrawal of electrons, coupled with a position-dependent resonance donation, allows for precise control over the electron density distribution. This guide has provided a comparative overview of these effects, supported by experimental data and computational methodologies. By understanding and applying the principles and techniques outlined here, researchers can rationally design and synthesize novel fluorinated pyrimidines with tailored properties for applications in drug discovery and materials science. The use of a combined experimental and computational approach is crucial for a comprehensive understanding of the subtle yet significant impact of fluorine substitution.

References

  • Fu, Y., Ning, G., & Sun, S. (2015).
  • McSheehy, P. M., & Griffiths, J. R. (1999). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. NMR in Biomedicine, 12(4), 237-248. Available from: [Link]

  • Stadler, M., & Kappe, C. O. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 619-626. Available from: [Link]

  • Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, 37(22), e152. Available from: [Link]

  • Hammill, J. T., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), e152. Available from: [Link]

  • LeBlanc, R. M., et al. (2020). Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 6(41), eabc6572. Available from: [Link]

  • McSheehy, P. M., & Griffiths, J. R. (1989). 19F MRS studies of fluoropyrimidine chemotherapy. A review. NMR in Biomedicine, 2(4), 133-141. Available from: [Link]

  • Durig, J. R., et al. (2004). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Structural Chemistry, 15(1), 87-105. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. (2014, July 30). Available from: [Link]

  • Bader, R. F. W. QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Available from: [Link]

  • Hennig, M., et al. (2007). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 129(48), 14911-14921. Available from: [Link]

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  • Tomi, I. H. R., Al-Qaisi, A. H. J., & Al-Qaisi, Z. H. J. (2021). 1H NMR spectrum of compound 4. ResearchGate. Available from: [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. Available from: [Link]

  • 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available from: [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(35), 15064-15068. Available from: [Link]

  • Wielinska, J., Nowacki, A., & Liberek, B. (2019). 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms. Molecules, 24(20), 3683. Available from: [Link]

  • 5-Fluoropyrimidines (5-FU). (n.d.). Available from: [Link]

  • 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants... ResearchGate. Available from: [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available from: [Link]

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  • Hands on Session for QTAIM and NCI analysis using Gaussian 09 and Multiwfn software package. (2022, October 13). YouTube. Available from: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2006). PMC. Available from: [Link]

  • Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. (2021). MDPI. Available from: [Link]

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Safety & Regulatory Compliance

Safety

(4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine proper disposal procedures

Executive Summary: Immediate Action Protocol Do NOT dispose of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine down the drain or in general trash.[1][2][3] Do NOT mix with non-halogenated organic waste (e.g., pure acet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Do NOT dispose of (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine down the drain or in general trash.[1][2][3] Do NOT mix with non-halogenated organic waste (e.g., pure acetone/ethanol waste streams).[1][2][3] Do NOT mix with strong acids (exothermic reaction risk).[1]

Correct Action: This compound must be segregated as Halogenated Organic Waste . It contains fluorine, which generates hydrofluoric acid (HF) upon incineration.[2][3] It requires disposal facilities equipped with specific flue-gas scrubbing capabilities.[1][4]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, we must understand its functional groups.[2][3][5][6][7] It is not merely "organic waste"; it is a fluorinated aminopyrimidine .[1]

FeatureChemical MoietyDisposal Implication
Base Core Pyrimidine Ring + Primary AmineBasic Nature: Will react exothermically with acids.[1] Potential to form salts.[1]
Halogenation 2,2-Difluoroethoxy tailHalogenated Waste: Combustion releases corrosive HF gas.[1][2][3] Strict segregation required.
Physical State Solid (Powder/Crystalline)Dust Hazard: Inhalation risk.[1] Solubilization recommended before disposal to prevent particulate dispersion.[1]

Critical Hazard Note: While the amine group presents a standard caustic/irritant hazard, the fluorine content dictates the disposal pathway.[1][2][3] Standard incinerators lacking scrubbers cannot legally or safely process this waste due to the release of HF, which damages the incinerator infrastructure and creates toxic emissions.[2][3]

Pre-Disposal Stabilization Protocol (The Self-Validating System)

This protocol ensures the waste is stable, compatible, and ready for transport.[2][3][6] This is a "self-validating" system because each step confirms the safety of the next.

Step 1: Solubilization (Dust Control)[1]
  • Why: Disposing of dry powders is risky due to potential aerosolization during transfer.[1]

  • Action: Dissolve the solid waste in a minimal amount of a compatible halogenated-waste-compliant solvent .

    • Recommended: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).[1]

    • Avoid: Acetone (unless necessary), as it increases flammability significantly.[2][3]

  • Validation: Ensure the solution is clear and no precipitate remains.

Step 2: pH Verification (Reactivity Check)
  • Why: As an amine, this compound is basic.[1][2][3] Mixing it into a waste container that previously held acidic waste (e.g., acetic acid, HCl) can cause a violent exothermic reaction or "geyser."[2][3]

  • Action: Check the pH of your dissolved waste solution using a dipstick.[1]

    • Target: pH 7–10.[1]

    • Correction: If the waste stream you are adding to is acidic, you must neutralize the stream or start a fresh satellite accumulation container.[2][3]

  • Validation: No heat generation or bubbling upon mixing a small aliquot.

Step 3: Segregation (The "Red Line" Rule)
  • Why: Regulatory bodies (EPA/RCRA) and disposal vendors charge significantly more for halogenated waste.[1] Mixing this compound into a 55-gallon drum of non-halogenated solvent ruins the entire drum, forcing it to be reclassified as halogenated.[2][3]

  • Action: Place in the container marked "HALOGENATED ORGANIC WASTE."

Operational Workflow & Decision Logic

The following diagram illustrates the decision matrix for handling this specific fluorinated intermediate.

DisposalWorkflow Start Start: (4-(2,2-Difluoroethoxy) pyrimidin-5-yl)methanamine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Solubilize Step 1: Dissolve in MeOH or DMSO (Prevent Dust) Solid->Solubilize Dust Hazard pHCheck Step 2: Check pH Compatibility (Must be Neutral/Basic) Liquid->pHCheck Solubilize->pHCheck Segregation Step 3: Segregate Stream pHCheck->Segregation NonHalo Non-Halogenated Waste (DO NOT USE) Segregation->NonHalo Incorrect Halo Halogenated Waste Stream (Contains F, Cl, Br, I) Segregation->Halo Correct Disposal Final Disposal: High-Temp Incineration with Acid Scrubbing Halo->Disposal

Figure 1: Decision logic for the safe disposal of fluorinated aminopyrimidines, emphasizing the critical segregation step.

Regulatory & Professional Disposal Specifications

When handing this waste off to your EHS (Environmental Health & Safety) team or external vendor, specific data is required to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations.[1][2][3]

Waste Profile Data
ParameterSpecification for Labeling
Chemical Name (4-(2,2-Difluoroethoxy)pyrimidin-5-yl)methanamine
Hazard Class Irritant / Halogenated Organic
RCRA Consideration Not a P- or U-listed specific waste, but falls under Characteristic Waste if flammable solvents are used, or general Halogenated Solvent codes (e.g., F-codes if mixed with spent solvents).[1][2][3]
Elemental Tags Contains Fluorine (F) , Nitrogen (N)
Incineration Requirements

The presence of the difluoroethoxy group means that upon combustion:


[1]

The generation of Hydrogen Fluoride (HF) is the primary concern.[1]

  • Standard Kilns: Cannot handle high HF loads; HF corrodes refractory brick and metal stacks.[1]

  • Required Facility: Rotary kiln incinerator with wet caustic scrubbers designed to neutralize acid gases before release.[1]

Incompatibility Matrix

Before adding this waste to any satellite container, verify compatibility using the table below.

Waste StreamCompatibilityRisk Analysis
Halogenated Organics (e.g., DCM, Chloroform)Compatible Preferred Stream. Both require similar incineration protocols.[1][2][3]
Non-Halogenated Organics (e.g., Acetone, Toluene)Technically Compatible / Logistically Prohibited Chemically safe to mix, but economically disastrous .[1][2][3] Contaminates the cheaper non-halogenated stream with fluorine.
Aqueous Acid Waste (e.g., 1M HCl)INCOMPATIBLE Exothermic Reaction. The amine will protonate, generating heat.[1][2][3] May cause spattering.[1]
Oxidizing Acids (e.g., Nitric Acid)DANGEROUS Explosion/Fume Risk. Amines + Nitric Acid can form unstable nitro-compounds or violent oxidation.[1][2][3]

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Codes (F, K, P, and U Lists)."[2][3] RCRA Regulations. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[2][3] [Link]

  • PubChem. "Compound Summary: 2-Aminopyrimidine (Analogous Structure Safety Data)."[1] National Library of Medicine. [Link][1]

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